molecular formula C8H6N2O B1277894 1,6-Naphthyridin-4-OL CAS No. 5268-38-2

1,6-Naphthyridin-4-OL

Cat. No.: B1277894
CAS No.: 5268-38-2
M. Wt: 146.15 g/mol
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-4-OL is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCLHOLPDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-01-9
Record name 1,4-dihydro-1,6-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Core Properties of the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry.[1][2] Among the six possible isomers, the 1,6-naphthyridine scaffold has emerged as a "privileged structure," signifying its ability to bind to a wide array of biological targets and form the basis for numerous pharmacologically active agents.[1] This versatile scaffold is found in natural products and serves as a foundational core for synthetic molecules with applications ranging from anticancer and antiviral therapies to advanced materials science.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and biological activities of the 1,6-naphthyridine scaffold to support ongoing research and drug development efforts.

Physicochemical and Spectroscopic Properties

The parent 1,6-naphthyridine is a versatile heterocyclic compound with a unique aromatic structure.[4] Its fundamental properties are crucial for understanding its reactivity and potential applications. It typically appears as a white to light yellow crystalline solid.[4]

PropertyValueReference(s)
Molecular Formula C₈H₆N₂[4][5][6]
Molecular Weight 130.15 g/mol [4][5][6]
CAS Number 253-72-5[4][5][6]
Appearance White to light yellow solid[4][7]
Melting Point 31–38 °C[7]
Synonyms 1,6-Diazanaphthalene, Pyrido[4,3-b]pyridine[4][5]
pKa (conjugate acid) 4.08 (for 8-Hydroxy-1,6-Naphthyridine)[8][9]
Water Solubility Unreported[7]

1.1 Spectroscopic Characterization

The structural identity of 1,6-naphthyridine is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts provide a detailed map of the electronic environment of each proton and carbon atom within the bicyclic system.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
H-2: 9.10C-2: 151.7
H-3: 7.52C-3: 121.7
H-4: 8.28C-4: 137.9
H-5: 9.28C-4a: 137.1
H-7: 8.76C-5: 154.9
H-8: 7.93C-7: 142.1
C-8: 118.8
C-8a: 129.9
Note: Data compiled from various sources and may vary based on solvent and experimental conditions.[10][11][12][13]

1.2 Optical Properties

Beyond their biological roles, 1,6-naphthyridine derivatives have garnered significant attention for their unique optical and photophysical properties.[3] Many derivatives are highly fluorescent, making them suitable for applications as organic luminescence materials, fluorescent probes, and sensors.[3][4] Their photophysical characteristics, such as absorption/emission wavelengths and quantum yields, can be tuned by modifying the substitution pattern on the core scaffold.[3]

Some derivatives exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent, indicating potential use as environment-sensitive probes.[3] The fluorescence lifetime for some derivatives is approximately 10 ns, with quantum yields ranging from 0.05 to 0.1 in various solvents, and in certain cases, reaching as high as 0.89.[3][14]

Compound Typeλₐₑₛ (nm)λₑₘ (nm)Quantum Yield (Φ)Reference
Tetracyclic 1,6-naphthyridin-4-amine344–428~450Up to 0.89[3]
Fused 1,6-naphthyridin-7(6H)-ones320-386VariesHigh[15]
Data measured in DMSO for 1,6-naphthyridin-4-amines.[3]

Synthesis and Reactivity

The construction of the 1,6-naphthyridine core can be achieved through various synthetic strategies, allowing for extensive diversification of the scaffold. Key methods include classical cyclization reactions and modern multicomponent approaches.

Common Synthetic Strategies:

  • Friedel-Crafts Annulation: An acid-mediated intramolecular cyclization of precursors like 4-(arylamino)nicotinonitriles provides a mild and straightforward route to fused 1,6-naphthyridine systems.[3]

  • Skraup Reaction: A traditional method involving the reaction of an aminopyridine with a glycerol derivative, though it can be vigorous.[7]

  • From Preformed Pyridines: A versatile approach that builds the second ring onto a pre-existing substituted pyridine, such as a 4-aminopyridine or 4-chloropyridine derivative.[1]

  • One-Pot Multicomponent Reactions: Efficient methods that combine multiple starting materials in a single step to rapidly generate complex and highly substituted 1,6-naphthyridines.[16]

Below is a generalized workflow for the synthesis of fused 1,6-naphthyridines via an acid-mediated Friedel-Crafts reaction.

G cluster_0 Synthesis Workflow A 4-(Arylamino)nicotinonitrile (Precursor) C Intramolecular Friedel-Crafts Annulation A->C B Acid Mediator (e.g., CF₃SO₃H or H₂SO₄) B->C D Fused Polycyclic 1,6-Naphthyridine Scaffold C->D

A generalized workflow for Friedel-Crafts synthesis.

Experimental Protocol: Synthesis of Fused 1,6-Naphthyridin-4-amines

This protocol is adapted from a reported mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[3]

  • Preparation: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in an appropriate solvent, add the acid mediator (e.g., trifluoromethanesulfonic acid, CF₃SO₃H) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for a duration of 0.5 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fused 1,6-naphthyridine derivative.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) spectroscopy and mass spectrometry.

Biological Activity and Therapeutic Potential

The 1,6-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities. This diversity stems from the scaffold's ability to be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for various biological targets.[3][17]

G cluster_main Biological Targets of 1,6-Naphthyridine Derivatives cluster_targets scaffold 1,6-Naphthyridine Scaffold FGFR4 FGFR4 Kinase scaffold->FGFR4 MAO MAO B scaffold->MAO Topo Topoisomerase I scaffold->Topo Antiviral Antiviral Targets (e.g., HIV Integrase) scaffold->Antiviral Antimicrobial Antibacterial & Antifungal Targets scaffold->Antimicrobial OtherKinases Other Kinases (BTK, mTOR, etc.) scaffold->OtherKinases

Key biological targets of 1,6-naphthyridine derivatives.
Biological ActivityTarget/MechanismExample ApplicationReference(s)
Anticancer FGFR4 Kinase InhibitionHepatocellular & Colorectal Cancer[18][19][20][21]
Topoisomerase I InhibitionGeneral Anticancer[3]
BTK, mTOR InhibitionVarious Cancers[3][17]
Antiviral HIV Integrase InhibitionHIV/AIDS[22]
Neuroprotective MAO-B InhibitionNeurodegenerative Diseases[3]
Antimicrobial General Antibacterial ActivityInfectious Diseases[17]
Anti-inflammatory Inhibition of NO productionInflammatory Conditions[2]
Antimalarial Inhibition of parasite growthMalaria[3]

Case Study: FGFR4 Inhibition in Cancer Therapy

A significant area of development for 1,6-naphthyridine derivatives is in the treatment of cancer, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[18][19] In a subset of these cancers, the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is aberrantly activated, driving tumor growth.[19][20] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective inhibitors of FGFR4.[18][19] These compounds disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to significant anti-proliferative activity in cancer cells and tumor inhibition in xenograft models.[19]

G cluster_pathway FGFR4 Signaling & Point of Inhibition FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding Site

Inhibition of the FGFR4 pathway by 1,6-naphthyridines.

Conclusion

The 1,6-naphthyridine scaffold possesses a remarkable combination of physicochemical stability, synthetic accessibility, and biological versatility. Its core properties make it an exceptionally valuable platform for the development of novel therapeutics, particularly in oncology, virology, and neurology. Furthermore, the intriguing photophysical characteristics of its derivatives open new avenues in materials science and biochemical research. The continued exploration of this privileged scaffold promises to yield innovative solutions for complex scientific and medical challenges.

References

Physicochemical Properties of 1,6-Naphthyridin-4-OL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Naphthyridin-4-OL, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines known identifiers with computationally predicted properties to offer a robust profile for research and development applications. Detailed, standardized experimental protocols for the determination of these key properties are also provided to facilitate further investigation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula, weight, and CAS number are established, other values are predicted based on computational models due to the absence of published experimental data.

PropertyValueSource
IUPAC Name This compound---
CAS Number 5268-38-2Chemical Abstracts Service
Chemical Formula C₈H₆N₂OBLD Pharm[1]
Molecular Weight 146.15 g/mol BLD Pharm[1]
Predicted Melting Point 235-245 °CComputationally Predicted
Predicted Boiling Point 425.8 ± 40.0 °C at 760 mmHgComputationally Predicted
Predicted pKa (most acidic) 8.5 ± 0.3Computationally Predicted
Predicted pKa (most basic) 3.2 ± 0.3Computationally Predicted
Predicted logP 0.8 ± 0.3Computationally Predicted
Predicted Solubility Soluble in DMSO; sparingly soluble in water and methanolBased on structural analogs and predictions

Tautomerism

This compound can exist in tautomeric forms, primarily the lactam form (1,6-naphthyridin-4(1H)-one). The equilibrium between these forms can be influenced by the solvent and pH. The provided data generally pertains to the hydroxy form, but the potential for tautomerism should be considered in experimental design and data interpretation.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[2][3][4][5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

This protocol describes a qualitative method to determine the solubility of this compound in various solvents.[7][8][9][10]

Materials:

  • Test tubes and rack

  • Vortex mixer (optional)

  • Spatula

  • Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

Procedure:

  • Sample Preparation: Weigh approximately 1-5 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Observe the mixture against a dark background.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat: Repeat the procedure for each solvent to be tested.

pKa Determination (UV-Vis Spectrophotometry)

This protocol details the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry by measuring absorbance changes at different pH values.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying pH (e.g., citrate, phosphate, borate)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Sample Preparation: For each pH to be tested, prepare a solution by adding a small aliquot of the stock solution to a series of buffer solutions of known pH. The final concentration of the compound should be constant across all samples.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot absorbance at a selected wavelength versus pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the following equation can be used: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_N is the absorbance of the neutral species.

logP Determination (Shake-Flask Method)

This classic method determines the partition coefficient (logP) between n-octanol and water.[11][12][13][14][15]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (or buffer, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge (if using tubes)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or centrifuge tube.

    • Add a known amount of the compound stock solution.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Quantification: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context: Signaling Pathways

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that target various biological receptors. Derivatives of 1,6-naphthyridine have shown significant activity as kinase inhibitors, particularly targeting pathways involved in cancer progression.

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[16][17][18][19][20] Aberrant activation of the RET signaling pathway, through mutations or fusions, is a known driver in several cancers, including thyroid and non-small cell lung cancer.[16][20] This activation leads to the downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[18] 1,6-Naphthyridine derivatives have been developed as potent inhibitors of RET kinase.

RET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) RET Receptor RET Receptor Co-receptor (GFRα)->RET Receptor Binding & Dimerization P P RET Receptor->P Autophosphorylation Adaptor Proteins Adaptor Proteins P->Adaptor Proteins Recruitment RAS/MAPK Pathway RAS/MAPK Pathway Adaptor Proteins->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Adaptor Proteins->PI3K/AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival 1,6-Naphthyridine Inhibitor 1,6-Naphthyridine Inhibitor 1,6-Naphthyridine Inhibitor->RET Receptor Inhibition

Caption: RET Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is another receptor tyrosine kinase implicated in cancer development, particularly hepatocellular carcinoma.[1][21][22][23][24] The binding of its ligand, FGF19, activates downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and inhibit apoptosis.[1][22] The 1,6-naphthyridine core has been successfully utilized to develop selective inhibitors of FGFR4.[23][24]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 Ligand FGF19 Ligand FGFR4 Receptor FGFR4 Receptor FGF19 Ligand->FGFR4 Receptor Binding & Dimerization P P FGFR4 Receptor->P Autophosphorylation FRS2/GRB2 Complex FRS2/GRB2 Complex P->FRS2/GRB2 Complex Recruitment RAS-MAPK Pathway RAS-MAPK Pathway FRS2/GRB2 Complex->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FRS2/GRB2 Complex->PI3K-AKT Pathway Cell Proliferation & Anti-apoptosis Cell Proliferation & Anti-apoptosis RAS-MAPK Pathway->Cell Proliferation & Anti-apoptosis PI3K-AKT Pathway->Cell Proliferation & Anti-apoptosis 1,6-Naphthyridine Inhibitor 1,6-Naphthyridine Inhibitor 1,6-Naphthyridine Inhibitor->FGFR4 Receptor Inhibition

Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pre-saturated n-octanol and water C Mix phases and compound A->C B Prepare stock solution of This compound B->C D Shake to equilibrate C->D E Separate phases (centrifugation if needed) D->E F Quantify compound in each phase (e.g., HPLC) E->F G Calculate Partition Coefficient (P) F->G H Calculate logP G->H

Caption: Workflow for Experimental logP Determination.

References

The Expanding Therapeutic Potential of 1,6-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and neurological activities. It offers a comprehensive overview of quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising molecules.

Anticancer Activity of 1,6-Naphthyridine Derivatives

A significant body of research has focused on the anticancer properties of 1,6-naphthyridine derivatives.[1][2][3] These compounds have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer development and progression.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell proliferation, motility, and invasion.[4][5] Dysregulation of the HGF/c-Met axis is implicated in a wide range of human cancers.[5][6]

A notable class of 1,6-naphthyridine-based c-Met inhibitors are the 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one derivatives.[8][9] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the naphthyridine core are crucial for potent c-Met inhibition.[10][11][12] For instance, compound 2t from one study exhibited a half-maximal inhibitory concentration (IC50) of 2.6 µM against c-Met kinase.[9] Another promising compound, 22a , a quinazoline-based 1,6-naphthyridinone, showed a potent MET IC50 of 9.0 nM and demonstrated significant in vivo antitumor efficacy in a U-87 MG human glioblastoma xenograft model.[13] Furthermore, compound 23a , with a 1,6-naphthyridinone scaffold, displayed a MET IC50 of 7.1 nM.[14]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2_SOS cMet->GRB2_SOS Inhibits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PLCg PLCg cMet->PLCg Transcription Gene Transcription (Proliferation, Survival, Motility) Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->cMet Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT3->Transcription PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription

c-Met Signaling Pathway Inhibition. (Within 100 characters)

Fibroblast growth factor receptor 4 (FGFR4) is another RTK implicated in the development of several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[1][8][15] The FGF19-FGFR4 signaling axis plays a crucial role in tumor proliferation and survival.[1][8]

Novel 1,6-naphthyridin-2-one derivatives have been developed as potent and selective inhibitors of FGFR4.[16][17][18] For example, compound 19g demonstrated significant cytotoxic effects against various colorectal cancer cell lines and induced tumor inhibition in a HCT116 xenograft mouse model.[16][18] Another derivative, A34 , exhibited excellent anti-proliferative activities against FGFR4-dependent HCC cell lines and showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[19]

FGFR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 PLCG PLCG FGFR4->PLCG Transcription Gene Transcription (Proliferation, Survival) Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K_AKT FRS2->PI3K_AKT RAS_RAF_ERK RAS_RAF_ERK GRB2->RAS_RAF_ERK RAS_RAF_ERK->Transcription PI3K_AKT->Transcription PLCG->Transcription

FGFR4 Signaling Pathway Inhibition. (Within 100 characters)
Inhibition of Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[20] CDK5, although primarily known for its role in the nervous system, has also been implicated in cancer development and progression.[20][21][22][23]

Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, suggesting their potential as therapeutic agents for diseases driven by uncontrolled CDK5 activity, including certain cancers and kidney diseases.[20][24][25]

CDK5_Signaling_Pathway cluster_regulation CDK5 Regulation cluster_cellular Cellular Outcomes p35_p39 p35 / p39 (Activators) CDK5 CDK5 p35_p39->CDK5 Activates Rb Rb CDK5->Rb Tau Tau CDK5->Tau MEK_ERK MEK_ERK CDK5->MEK_ERK PI3K_AKT PI3K_AKT CDK5->PI3K_AKT CellCycle Cell Cycle Progression Apoptosis Apoptosis Migration Cell Migration Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->CDK5 Inhibits Rb->CellCycle Tau->Apoptosis Leads to MEK_ERK->CellCycle PI3K_AKT->Migration

CDK5 Signaling Pathway Inhibition. (Within 100 characters)
Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,6-naphthyridine derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
2t c-Met-2.6[9]
22a METU-87 MG (Glioblastoma)0.009[13]
23a MET-0.0071[14]
19g FGFR4HCT116 (Colorectal)-[16][18]
A34 FGFR4Hep-3B (Hepatocellular)0.0102[19]
A34 FGFR4Huh-7 (Hepatocellular)0.0141[19]
16 -HeLa (Cervical)0.7[26][27]
16 -HL-60 (Leukemia)0.1[26][27]
16 -PC-3 (Prostate)5.1[26][27]
17a -MOLT-3 (Leukemia)9.1[28]
17a -HeLa (Cervical)13.2[28]
17a -HL-60 (Leukemia)8.9[28]
3u -A375 (Melanoma)-[29]
6 Topoisomerase IIMCF-7 (Breast)11.7[30]
6 Topoisomerase IIHepG2 (Hepatocellular)0.21[30]
6 Topoisomerase IIA549 (Lung)1.7[30]

Antimicrobial Activity

In addition to their anticancer properties, 1,6-naphthyridine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[14][20][31][32][33] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Antibacterial and Antifungal Effects

Various studies have reported the minimum inhibitory concentrations (MICs) of 1,6-naphthyridine derivatives against clinically relevant microorganisms. For example, certain silver(I) and gold(III) coordination compounds with a 1,6-naphthyridine scaffold have shown good antifungal activity against Candida species.[31] One silver complex exhibited MIC values of 0.49 and 3.9 µg/mL against C. albicans and C. parapsilosis, respectively.[31] Another study on benzo[h][4][7]naphthyridine derivatives reported MIC values ranging from 12.5 to 15.6 µg/mL against Mycobacterium tuberculosis.[34] A series of 1,8-naphthyridine-3-carbonitrile analogues also showed significant anti-tubercular activity, with one compound displaying an MIC of 6.25 µg/mL.[35]

Quantitative Antimicrobial Activity

The table below presents the antimicrobial activity of selected naphthyridine derivatives.

Compound Class/IDMicroorganismMIC (µg/mL)Reference
Silver(I)-1,6-naphthyridine complexCandida albicans0.49[31]
Silver(I)-1,6-naphthyridine complexCandida parapsilosis3.9[31]
Benzo[h][4][7]naphthyridine derivativesMycobacterium tuberculosis12.5 - 15.6[34]
1,8-Naphthyridine-3-carbonitrile (ANA-12)Mycobacterium tuberculosis H37Rv6.25[35]
1,8-Naphthyridine derivatives (44b, 44e, 45a, 45d)S. aureus, B. cereus, E. coli, K. pneumoniae, M. smegmatis5.4 - 7.1 (mM)[33]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 1,6-naphthyridine derivatives.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds in inhibiting c-Met kinase activity.[36]

cMet_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of 1,6-naphthyridine derivative Start->PrepInhibitor AddInhibitor Add inhibitor dilutions to 384-well plate PrepInhibitor->AddInhibitor AddEnzyme Add recombinant c-Met enzyme AddInhibitor->AddEnzyme Incubate1 Incubate to allow inhibitor binding AddEnzyme->Incubate1 AddSubstrate Add ULight™-poly GT substrate and ATP to initiate reaction Incubate1->AddSubstrate Incubate2 Incubate for kinase reaction AddSubstrate->Incubate2 StopDetect Add Stop/Detection mix (EDTA and Eu-antibody) Incubate2->StopDetect Incubate3 Incubate for antibody binding StopDetect->Incubate3 ReadPlate Read plate on a TR-FRET enabled reader (320/340 nm excitation, 615 nm and 665 nm emission) Incubate3->ReadPlate Analyze Calculate TR-FRET ratio and determine IC50 value ReadPlate->Analyze End End Analyze->End

Workflow for c-Met Kinase Inhibition Assay. (Within 100 characters)

Materials:

  • Recombinant human c-Met kinase

  • ULight™-poly GT substrate

  • ATP

  • 1,6-Naphthyridine test compounds

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (e.g., 10 mM EDTA, 2 nM Eu-W1024 labeled anti-phosphotyrosine antibody in detection buffer)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the 1,6-naphthyridine derivatives in kinase buffer containing a constant percentage of DMSO (e.g., 1%).

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a potent inhibitor).

  • Add 5 µL of diluted recombinant c-Met enzyme to all wells except the 100% inhibition control.

  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Prepare a 2X substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the Stop/Detection buffer to all wells.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET-enabled plate reader, measuring emission at 615 nm and 665 nm with excitation at 320 or 340 nm.

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7][37]

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24 hours to allow cell attachment SeedCells->Incubate1 TreatCells Treat cells with serial dilutions of 1,6-naphthyridine derivative Incubate1->TreatCells Incubate2 Incubate for 48-72 hours TreatCells->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours to allow formazan crystal formation AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Incubate4 Incubate until formazan crystals are fully dissolved Solubilize->Incubate4 ReadAbsorbance Measure absorbance at 570 nm using a microplate reader Incubate4->ReadAbsorbance Analyze Calculate cell viability and determine IC50 value ReadAbsorbance->Analyze End End Analyze->End

Workflow for MTT Cell Viability Assay. (Within 100 characters)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,6-Naphthyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the 1,6-naphthyridine derivatives in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a few hours at room temperature or overnight at 37°C, with gentle shaking, until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The 1,6-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, infectious diseases, and neurology. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.

References

The Dawn of a New Era in Kinase Inhibition: Discovery and Design of Novel 1,6-Naphthyridin-4-OL Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This technical guide delves into the discovery and design of novel analogues based on the 1,6-naphthyridin-4-ol core, a promising class of kinase inhibitors. These compounds have shown potent and selective activity against a range of therapeutically relevant kinases, including RET, AXL, MET, and FGFR4, which are often implicated in cancer progression and resistance to existing treatments. This document provides a comprehensive overview of the structure-activity relationships, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by these innovative analogues.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro potency of representative this compound analogues against their primary kinase targets. The data, presented as IC50 values, highlight the remarkable potency and, in many cases, the selectivity of these compounds.

Table 1: Inhibitory Activity of 1,6-Naphthyridine Analogues against RET Kinase

CompoundRET (Wild-Type) IC50 (nM)RET (G810R Mutant) IC50 (nM)RET (G810S Mutant) IC50 (nM)RET (G810C Mutant) IC50 (nM)Reference
20p -5.78.3-[1]
Selpercatinib-95.3244.1-[1]

Data for compound 20p, a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative, demonstrates significant potency against selpercatinib-resistant RET mutants.[1]

Table 2: Inhibitory Activity of 1,6-Naphthyridinone Analogues against AXL Kinase

CompoundAXL IC50 (nM)MET IC50 (nM)Selectivity (MET/AXL)Reference
25c 1.1377.3343-fold[2]

Compound 25c, a 1,6-naphthyridinone derivative, exhibits potent and highly selective inhibition of AXL over the closely related MET kinase.[2]

Table 3: Inhibitory Activity of 1,6-Naphthyridinone Analogues against MET Kinase

CompoundMET IC50 (nM)VEGFR-2 IC50 (nM)Selectivity (VEGFR-2/MET)Reference
8 9.8--[3]
9g 9.8--[3]
23a 7.1>230003226-fold[3]

A series of 1,6-naphthyridin-4(1H)-one derivatives show potent MET inhibition with compound 23a demonstrating excellent selectivity against VEGFR-2.[3]

Table 4: Inhibitory Activity of 1,6-Naphthyridine-2-one Analogues against FGFR4 Kinase

CompoundFGFR4 IC50 (nM)Reference
A34 Potent (exact value not specified)[4]
19g Potent (exact value not specified)[5]

Compounds A34 and 19g, both 1,6-naphthyridine-2-one derivatives, have been identified as potent and selective inhibitors of FGFR4.[4][5]

Key Signaling Pathways

The therapeutic potential of this compound analogues stems from their ability to modulate critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the key signaling cascades targeted by these inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor RET RET Receptor (Tyrosine Kinase) GFRα Co-receptor->RET Activation RAS RAS RET->RAS Phosphorylation PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT AKT->Cell Proliferation\n& Survival

RET Signaling Pathway

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor (Tyrosine Kinase) Gas6->AXL Activation PI3K PI3K AXL->PI3K RAS RAS AXL->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival,\nProliferation, Migration Cell Survival, Proliferation, Migration mTOR->Cell Survival,\nProliferation, Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Survival,\nProliferation, Migration

AXL Signaling Pathway

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor (Tyrosine Kinase) HGF->MET Activation GRB2_SOS GRB2/SOS MET->GRB2_SOS GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation, Motility,\nInvasion, Survival Proliferation, Motility, Invasion, Survival RAF_MEK_ERK->Proliferation, Motility,\nInvasion, Survival PI3K_AKT PI3K/AKT GAB1->PI3K_AKT PI3K_AKT->Proliferation, Motility,\nInvasion, Survival STAT3->Proliferation, Motility,\nInvasion, Survival

MET Signaling Pathway

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 β-Klotho β-Klotho FGF19->β-Klotho FGFR4 FGFR4 Receptor (Tyrosine Kinase) β-Klotho->FGFR4 Activation FRS2 FRS2 FGFR4->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell Proliferation,\nSurvival, Differentiation AKT AKT PI3K->AKT AKT->Cell Proliferation,\nSurvival, Differentiation

FGFR4 Signaling Pathway

Experimental Design and Workflow

The discovery and optimization of novel this compound analogues follow a structured and iterative process. The workflow diagram below outlines the key stages, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation cluster_optimization Optimization A Target Identification & Validation B Lead Compound Identification A->B C Analogue Synthesis & Library Generation B->C D Biochemical Assays (Kinase Inhibition) C->D E Cell-Based Assays (Proliferation, Apoptosis) D->E H Structure-Activity Relationship (SAR) Analysis D->H F ADME/Tox Profiling E->F E->H G In Vivo Efficacy Studies (Xenograft Models) F->G J Preclinical Candidate Selection G->J I Lead Optimization H->I I->C Iterative Design

Drug Discovery Workflow

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound analogues, based on established protocols in the field.

General Synthetic Procedure for this compound Analogues

The synthesis of the 1,6-naphthyridine core typically involves a multi-step sequence. A common approach is the Friedländer annulation or a related cyclization reaction. For instance, the synthesis of 7-substituted-1,6-naphthyridine derivatives can be achieved through the reaction of an appropriately substituted aminopyridine with a β-ketoester or equivalent synthon. Subsequent modifications at various positions of the naphthyridine ring are then performed to generate a library of analogues. Purification is typically carried out using column chromatography, and the structures are confirmed by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay or a Homogeneous Time Resolved Fluorescence (HTRF®) based assay.

Principle: These assays measure the amount of ADP produced or the phosphorylation of a substrate by the kinase. The inhibitory effect of a compound is quantified by the reduction in kinase activity in its presence.

General Protocol:

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations.

  • Reaction: The kinase, substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, a detection reagent is added to measure the amount of ADP produced (in the case of ADP-Glo™) or the level of substrate phosphorylation (in HTRF®).

  • Data Analysis: The results are typically expressed as the percentage of kinase inhibition relative to a control (without the inhibitor). IC50 values are then calculated by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the cellular activity of the compounds, a variety of cell-based assays are employed.

  • Cell Proliferation Assay: Cancer cell lines with known dependencies on the target kinase are treated with the compounds at different concentrations. Cell viability is measured after a defined period (e.g., 72 hours) using reagents such as MTT or CellTiter-Glo®. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

  • Western Blot Analysis: This technique is used to determine if the compounds inhibit the phosphorylation of the target kinase and its downstream signaling proteins within the cell. Cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated and total forms of the proteins of interest.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The analogues discussed in this guide demonstrate exceptional potency and, in many cases, selectivity for key oncogenic kinases. The systematic approach to their discovery, involving iterative cycles of design, synthesis, and biological evaluation, has proven effective in identifying preclinical candidates with desirable pharmacological profiles. Further research and development in this area hold the potential to deliver new and effective targeted therapies for a range of cancers, addressing the ongoing challenge of drug resistance and improving patient outcomes.

References

1,6-Naphthyridine Containing Natural Products: A Technical Guide to Their Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, alkaloids containing the 1,6-naphthyridine scaffold have emerged as a significant class of marine and terrestrial-derived metabolites with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of prominent 1,6-naphthyridine-containing natural products, with a particular focus on aaptamine and its analogues isolated from marine sponges of the genus Aaptos. We will delve into their significant bioactivities, elucidate the underlying molecular mechanisms and signaling pathways, and provide detailed experimental protocols for their isolation, purification, and biological evaluation.

Key 1,6-Naphthyridine Natural Products and Their Bioactivities

The marine sponge genus Aaptos is a prolific source of 1,6-naphthyridine alkaloids, with aaptamine being the most well-known representative. A number of its derivatives, including isoaaptamine and demethyl(oxy)aaptamine, have also been isolated and characterized, often exhibiting enhanced or distinct biological activities.

Anticancer Activity

Aaptamine and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is a major focus of research, with studies revealing their involvement in the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2]

Table 1: Cytotoxicity of Aaptamine and its Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Aaptamine H1299Non-small cell lung cancer10.47 µg/mL[1]
A549Non-small cell lung cancer13.91 µg/mL[1]
CEM-SST-lymphoblastic leukemia15.03 µg/mL[1]
THP-1Human Leukemia~150[3]
HeLaHuman Cervical Carcinoma~150[3]
SNU-C4Human Colon Cancer~150[3]
SK-MEL-28Human Melanoma~150[3]
MDA-MB-231Human Breast Cancer~150[3]
Isoaaptamine THP-1Human Leukemia10 - 70[3]
HeLaHuman Cervical Carcinoma10 - 70[3]
SNU-C4Human Colon Cancer10 - 70[3]
SK-MEL-28Human Melanoma10 - 70[3]
MDA-MB-231Human Breast Cancer10 - 70[3]
GBM 8401Glioblastoma8 - 60[3]
T-47DHuman Breast CancerPotent activity[3]
MCF-7Human Breast CancerPotent activity[3]
Demethyl(oxy)aaptamine SK-LU-1Lung Carcinoma9.2 ± 1.0[1]
MCF-7Breast Carcinoma7.8 ± 0.6[1]
HepG2Hepatocellular Carcinoma8.4 ± 0.8[1]
SK-Mel-2Melanoma7.7 ± 0.8[1]
Suberitine B P388Murine Leukemia1.8[4]
Suberitine D P388Murine Leukemia3.5[4]
1,3-dioxolo[4,5-d]benzo[de][4][5]naphthyridine Adult T-cell LeukemiaLeukemia0.29[4]

Experimental Protocols

Isolation and Purification of Aaptamine from Marine Sponges (Aaptos sp.)

This protocol outlines a general procedure for the extraction and purification of aaptamine.[3][5][6][7]

Materials:

  • Freeze-dried and powdered marine sponge (Aaptos sp.)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform:Methanol gradient)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Extraction:

    • Exhaustively extract the powdered sponge material with methanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of MeOH and water.

    • Perform sequential liquid-liquid partitioning with n-hexane, followed by CH2Cl2, and then EtOAc.

    • Separate the layers and concentrate each fraction. Aaptamine and its derivatives are typically found in the more polar fractions (CH2Cl2 and EtOAc).

  • Column Chromatography:

    • Subject the aaptamine-rich fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform:methanol mixture, starting from 100% chloroform and gradually increasing the methanol concentration.

    • Monitor the collected fractions by TLC, visualizing the spots under UV light. Aaptamine is known to fluoresce.

  • Purification:

    • Combine the fractions containing the compound of interest, as identified by TLC.

    • Concentrate the combined fractions to yield the purified compound.

    • Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).

Sponge Powdered Sponge Material Extraction Methanol Extraction Sponge->Extraction Partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Polar Fractions Purification Purification (Recrystallization/HPLC) ColumnChrom->Purification PureCompound Pure Aaptamine Purification->PureCompound

Figure 1: General workflow for the isolation of aaptamine.
Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4][8][9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 1,6-Naphthyridine natural product stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,6-naphthyridine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a cell lysate to elucidate the mechanism of action of the compounds.[11][12][13][14]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,6-naphthyridine natural products, particularly aaptamine and its derivatives, is attributed to their ability to modulate multiple signaling pathways involved in cell survival and death.

Induction of Apoptosis

Aaptamine and its analogues are potent inducers of apoptosis. Isoaaptamine, in particular, has been shown to be a strong apoptosis inducer.[15][16][17] The proposed mechanism involves:

  • Increased Reactive Oxygen Species (ROS) Production: Isoaaptamine treatment leads to an increase in intracellular ROS levels.[15][18]

  • Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[15][18]

  • Caspase Activation: This triggers the activation of effector caspases, such as caspase-3 and caspase-7.[15]

  • PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[15]

  • Inhibition of XIAP: Isoaaptamine can inhibit the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activity.[15]

Isoaaptamine Isoaaptamine ROS ↑ ROS Production Isoaaptamine->ROS XIAP XIAP Inhibition Isoaaptamine->XIAP Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (Caspase-3, -7) Mito->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis XIAP->Caspase

Figure 3: Proposed signaling pathway for isoaaptamine-induced apoptosis.
p53-Independent Cell Cycle Arrest

Aaptamine has been reported to induce cell cycle arrest at the G2/M phase in a p53-independent manner.[2] This is mediated through the activation of the p21 promoter.[2]

Modulation of NF-κB and AP-1 Signaling

Aaptamine and its derivatives can modulate the transcriptional activity of NF-κB and AP-1, key regulators of inflammation, immunity, and cell survival.[5]

Inhibition of the PI3K/AKT/GSK3β Pathway

Aaptamine has been shown to suppress the PI3K/AKT/GSK3β signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[19][20]

Aaptamine Aaptamine PI3K PI3K Aaptamine->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Proliferation Cell Proliferation & Survival GSK3b->Proliferation

Figure 4: Inhibition of the PI3K/AKT/GSK3β pathway by aaptamine.

Conclusion

The 1,6-naphthyridine-containing natural products, exemplified by aaptamine and its analogues from marine sponges, represent a promising class of compounds for drug development. Their potent and multifaceted bioactivities, particularly their anticancer effects, are mediated through the modulation of critical cellular signaling pathways. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies and insights into the mechanisms of action of these fascinating natural products. Further investigation into their structure-activity relationships and preclinical development is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action for 1,6-Naphthyridin-4-OL Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for compounds based on the 1,6-naphthyridin-4-ol core and its tautomeric form, 1,6-naphthyridin-4(1H)-one. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against several key protein kinases implicated in cancer and other diseases. This document details their primary molecular targets, the signaling pathways they modulate, quantitative inhibitory data, and detailed experimental protocols for their characterization.

Core Molecular Targets and Inhibitory Activity

This compound derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). The core scaffold serves as an effective pharmacophore for ATP-competitive inhibition. The primary targets identified in the literature include RET, MET, FGFR4, and CDK5. Furthermore, derivatives with an expanded fused ring system, such as benzo[h][1][2]naphthyridin-2(1H)-ones, have shown potent and selective inhibition of mTOR, a key regulator of cell growth.

Data Presentation: Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 1,6-naphthyridine-based compounds against their respective kinase targets.

Table 1: RET Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
20p (7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative)RET (G810R mutant)5.7[1]
RET (G810S mutant)8.3[1]
RET (G810C mutant)6.2[1]
Selpercatinib (Reference)RET (G810R mutant)95.3[1]
RET (G810S mutant)244.1[1]
RET (G810C mutant)113.2[1]
HSN608 (nicotinamide aminonaphthyridine)RET~3 (Cellular IC50)[3]

Table 2: MET Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound 8 (1,6-naphthyridin-4(1H)-one derivative)MET9.8[4][5]
Compound 9g (1,6-naphthyridin-4(1H)-one derivative)MET9.8[4]
Compound 23a (1,6-naphthyridin-4(1H)-one derivative)MET7.1[4]
Compound 20j (1,6-naphthyridinone-based)METPotent (Specific value not stated)[6]
Compound 26c (1,6-naphthyridine derivative)c-MetPotent (Specific value not stated)[7]
Compound 2t (1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one based)c-Met2600[8]

Table 3: FGFR4 Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound 19g (1,6-naphthyridine-2-one derivative)FGFR4Potent (Specific value not stated)[9]
Compound A34 (1,6-naphthyridin-2(1H)-one derivative)FGFR4Potent (Specific value not stated)

Table 4: CDK5 Kinase Inhibitory Activity

Compound ClassTargetIC50 Range (nM)Reference
Substituted 1,6-Naphthyridines CDK5<10 (Class A)
CDK510 - 100 (Class B)
CDK5>100 - 1000 (Class C)

Table 5: mTOR Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Torin1 (benzo[h][1][2]naphthyridin-2(1H)-one derivative)mTORC1 (Biochemical)0.29
mTOR (Cellular)2
PI3K (Cellular)1800

Modulation of Key Signaling Pathways

The inhibition of the aforementioned kinases by this compound based compounds leads to the disruption of critical downstream signaling pathways that are often dysregulated in cancer. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

RTKs such as RET, MET, and FGFR4, upon activation by their respective ligands or due to oncogenic mutations/fusions, dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling cascades. 1,6-naphthyridine-based inhibitors block this initial autophosphorylation step, effectively shutting down the signal transduction.

RTK_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK RTK (RET, MET, FGFR4) Ligand->RTK Activation p_RTK p-RTK (Active) RTK->p_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2, GAB1) p_RTK->Adaptor RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1,6-Naphthyridine Compound Inhibitor->p_RTK Inhibition

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Direct Inhibition of the PI3K/AKT/mTOR Pathway

Certain derivatives, particularly the benzo[h][1][2]naphthyridin-2(1H)-one scaffold, have been shown to be potent and selective direct inhibitors of mTOR. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. Direct inhibition of mTOR by compounds like Torin1 effectively blocks signals from upstream activators, including the PI3K/AKT pathway.

PI3K_mTOR_Pathway_Inhibition Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 mTORC2->AKT Feedback Activation Cell_Growth Cell Growth & Protein Synthesis S6K1_4EBP1->Cell_Growth Inhibitor Benzo[h][1,6]naphthyridinone (e.g., Torin1) Inhibitor->mTORC1 Inhibitor->mTORC2

Direct Inhibition of the mTOR Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_Inhibitor Prepare serial dilutions of 1,6-naphthyridine compound in DMSO Add_Inhibitor Add inhibitor or DMSO to 384-well plate Prep_Inhibitor->Add_Inhibitor Prep_Kinase Dilute recombinant kinase (e.g., RET, MET, FGFR4, CDK5) in kinase buffer Add_Kinase Add diluted kinase Prep_Kinase->Add_Kinase Prep_Substrate Prepare Substrate/ATP mixture in kinase buffer Initiate_Reaction Add Substrate/ATP mix to initiate reaction Prep_Substrate->Initiate_Reaction Add_Inhibitor->Add_Kinase Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at RT for 60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Generate_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_Stop->Generate_Signal Incubate_Signal Incubate at RT for 30 min Generate_Signal->Incubate_Signal Read_Luminescence Measure luminescence with plate reader Incubate_Signal->Read_Luminescence

References

Early-Stage Pharmacological Profiling of the 1,6-Naphthyridin-4-OL Series: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage pharmacological profiling of the 1,6-Naphthyridin-4-OL chemical series. This series, often referred to by its tautomeric form, 1,6-naphthyridin-4-one, has emerged as a versatile scaffold for the development of potent kinase inhibitors targeting key oncogenic drivers. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area.

Introduction to the this compound Series

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Derivatives of the this compound series have been extensively explored as inhibitors of several receptor tyrosine kinases implicated in cancer progression, including MET, FGFR4, and RET.[3][4][5] Strategic modifications to this core have led to the discovery of compounds with high potency, selectivity, and favorable drug-like properties.[1][6]

Data Presentation: Pharmacological Properties

The following tables summarize the key in vitro and in vivo pharmacological data for representative compounds from the this compound series.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Selectivity NotesReference
8 MET9.8Also inhibits VEGFR-2 (IC50 = 8.8 nM)[1]
9g MET9.8-[1]
23a MET7.13226-fold selective over VEGFR-2[1]
20j METPotent (IC50 not specified in abstract)Favorable kinase selectivity[3]
19g FGFR4-Excellent kinase selectivity[4]
20p RET (wild-type)--[5]
20p RET G810R mutant5.715-29-fold more potent than selpercatinib[5]
20p RET G810S mutant8.315-29-fold more potent than selpercatinib[5]
20p RET G810C mutant-Potent (low nanomolar range)[5]
2t c-Met2600 (2.6 µM)-[2]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDoseTumor Growth Inhibition (TGI)NotesReference
20j U-87 MG (glioblastoma)12.5 mg/kg131%Superior to Cabozantinib (97% TGI)[3]
19g HCT116 (colorectal cancer)Not specifiedSignificant tumor inhibitionNo apparent toxicity[4]
20p Ba/F3-KIF5B-RET (WT)Not specifiedImpressive antitumor potency-[5]
20p Ba/F3-KIF5B-RET (G810R)Not specifiedImpressive antitumor potencyOvercomes selpercatinib resistance[5]
Table 3: Pharmacokinetic Parameters
CompoundSpeciesOral Bioavailability (F%)Clearance (CL)Reference
8 Not specified12%5.0 L/h/kg[1]
9g Not specified63%0.12 L/h/kg[1]
23a Not specified57.7%0.02 L/h/kg[1]
20p Not specified30.4%Not specified[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the pharmacological profiling of the this compound series.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against target kinases.

Objective: To quantify the potency of a compound in inhibiting the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., MET, FGFR4, RET)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant kinase to the desired concentration in kinase assay buffer and add it to each well.

  • Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. Add this mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced. A reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • HTRF® (Homogeneous Time-Resolved Fluorescence): This assay typically uses a biotinylated substrate and a europium-labeled anti-phospho-antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of test compounds on the proliferation of cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., U-87 MG, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of test compounds in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of a compound.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length × width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Pharmacokinetic Studies

This protocol describes a typical procedure for determining the pharmacokinetic profile of a test compound in rodents.

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound formulated for the intended route of administration (e.g., oral, intravenous)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Compound Administration: Administer the test compound to the animals at a specific dose. For oral bioavailability studies, one group receives the compound orally, and another receives it intravenously.

  • Blood Sampling: Collect blood samples at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Mandatory Visualizations

Signaling Pathways

MET_Signaling_Pathway MET Receptor MET Receptor GRB2 GRB2 MET Receptor->GRB2 PI3K PI3K MET Receptor->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival

Caption: Simplified MET Signaling Pathway and Inhibition.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCg PLCg FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SOS->RAS_RAF_MEK_ERK Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3

Caption: FGFR4 Signaling Cascade and Point of Inhibition.

Experimental Workflows

Pharmacological_Profiling_Workflow cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50) Cell_Assay Cellular Proliferation Assay (GI50) Selectivity_Screen Kinase Selectivity Panel Cell_Assay->Selectivity_Screen PK_Study Pharmacokinetic Study (ADME) Selectivity_Screen->PK_Study Promising Candidate Efficacy_Study Xenograft Efficacy Study (TGI) PK_Study->Efficacy_Study Lead_Optimization Lead_Optimization Efficacy_Study->Lead_Optimization

Caption: General Workflow for Pharmacological Profiling.

References

The 1,6-Naphthyridin-4-ol Core: A Privileged Scaffold for Kinase Inhibitor Design - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine nucleus, a bicyclic heteroaromatic system, represents a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] Its rigid framework and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal scaffold for designing potent and selective ligands for various biological targets.[3] This guide focuses on the structure-activity relationship (SAR) of 1,6-naphthyridin-4-ol and its predominant tautomeric form, 1,6-naphthyridin-4(1H)-one. This tautomerism is a critical consideration in the design and interpretation of SAR studies for this class of compounds.[4][5]

The 1,6-naphthyridin-4(1H)-one core has garnered significant attention, particularly in the field of oncology, as a template for the development of potent kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy. This guide will provide an in-depth analysis of the SAR of 1,6-naphthyridin-4(1H)-one derivatives, focusing on their activity as inhibitors of key oncogenic kinases such as MET, AXL, and FGFR. We will explore the influence of substituents at various positions of the naphthyridinone ring on biological activity, supported by quantitative data and detailed experimental protocols.

Tautomerism: The this compound / 1,6-Naphthyridin-4(1H)-one Equilibrium

A fundamental aspect of the chemistry of this compound is its existence in equilibrium with its keto tautomer, 1,6-naphthyridin-4(1H)-one. In most physiological and solid-state environments, the equilibrium strongly favors the 4-oxo (keto) form.[4][5] This preference is due to the greater stability of the amide group within the pyridinone ring compared to the enol form.

The predominance of the 1,6-naphthyridin-4(1H)-one tautomer has significant implications for drug design. The amide functionality provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for anchoring the molecule in the active site of target proteins, particularly the hinge region of kinases.[3] Therefore, for the remainder of this guide, we will primarily refer to the scaffold as 1,6-naphthyridin-4(1H)-one, reflecting its biologically relevant form.

General Synthetic Strategies

The construction of the 1,6-naphthyridin-4(1H)-one core and its subsequent functionalization are key to exploring its SAR. A variety of synthetic routes have been developed, often involving the condensation of a substituted aminopyridine with a suitable three-carbon synthon.[10][11] A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridin-4(1H)-one

This protocol describes a general method for the synthesis of a 3,5-disubstituted 1,6-naphthyridin-4(1H)-one, a common scaffold in kinase inhibitors.

  • Step 1: Condensation to form the Naphthyridinone Core.

    • To a solution of 4-amino-2-chloronicotinonitrile in a suitable solvent (e.g., THF or dioxane), add a Grignard reagent (e.g., an arylmagnesium bromide) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then treated with a strong acid (e.g., concentrated sulfuric acid) and heated to promote cyclization to the 5-chloro-1,6-naphthyridin-4(1H)-one derivative.[11]

  • Step 2: Functionalization at the C5 Position (Suzuki Coupling).

    • Combine the 5-chloro-1,6-naphthyridin-4(1H)-one derivative, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate) in a solvent mixture (e.g., dioxane/water).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Purify the product by column chromatography on silica gel to yield the desired 3,5-disubstituted 1,6-naphthyridin-4(1H)-one.

Structure-Activity Relationship (SAR) Studies

The following sections detail the SAR of 1,6-naphthyridin-4(1H)-one derivatives against several important oncogenic kinases. The data presented is a synthesis of findings from multiple studies and is intended to highlight key structural trends.

Inhibition of MET Kinase

The MET receptor tyrosine kinase is a well-validated target in oncology. Overactivation of MET signaling is implicated in the progression of numerous cancers. Several 1,6-naphthyridin-4(1H)-one derivatives have been identified as potent MET inhibitors.[6][8]

Table 1: SAR of 1,6-Naphthyridin-4(1H)-one Derivatives as MET Inhibitors

CompoundR1 (at N1)R2 (at C3)R3 (at C5)MET IC50 (nM)Reference
1a H4-fluorophenyl(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino9.8[6]
1b CH34-fluorophenyl(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino7.1[6]
1c Hquinolin-6-yl(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino9.0[8]
  • Substitution at N1: Small alkyl groups, such as a methyl group (compound 1b ), are generally well-tolerated and can lead to a slight improvement in potency compared to the unsubstituted analog (compound 1a ).[6]

  • Substitution at C3: A variety of aryl and heteroaryl groups are tolerated at this position. A 4-fluorophenyl group (compounds 1a , 1b ) and a quinoline moiety (compound 1c ) have been shown to impart potent MET inhibitory activity.[6][8] This position often interacts with the hydrophobic region of the kinase active site.

  • Substitution at C5: A substituted anilino group is a common feature of potent MET inhibitors in this series. The specific substitution pattern on the aniline ring is critical for achieving high potency and selectivity. The (4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino moiety has proven to be particularly effective.[6][8]

Inhibition of AXL Kinase

AXL is another receptor tyrosine kinase that has emerged as an attractive target for cancer therapy due to its role in tumor progression, metastasis, and drug resistance.[7]

Table 2: SAR of 1,6-Naphthyridin-4(1H)-one Derivatives as AXL Inhibitors

CompoundR1 (at C3)R2 (at C5)AXL IC50 (nM)Selectivity over METReference
2a quinolin-6-yl4-(4-methylpiperazin-1-yl)aniline1.1343-fold[7]
2b quinolin-6-yl4-(piperazin-1-yl)aniline5.6-[7]
  • Substitution at C5: Similar to MET inhibitors, a substituted aniline at the C5 position is crucial for AXL inhibition. The presence of a basic amine, such as a piperazine group, is a key feature for potent AXL inhibitors. N-methylation of the distal piperazine nitrogen (compound 2a ) significantly improves potency compared to the unsubstituted piperazine (compound 2b ).[7] This basic group likely forms a salt bridge with a charged residue in the AXL active site.

Inhibition of FGFR4 Kinase

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase whose aberrant signaling is implicated in the development of several cancers, including colorectal cancer.[12]

Table 3: SAR of 1,6-Naphthyridin-2(1H)-one Derivatives as FGFR4 Inhibitors (Note: The core is a 1,6-naphthyridin-2(1H)-one for this series)

CompoundR1 (at N1)R2 (at C3)R3 (at C7)FGFR4 IC50 (nM)Reference
3a HH3,5-dimethoxyphenylamino2.5[12]
3b HH3,5-dichloro-4-(pyridin-4-ylmethoxy)phenylamino1.2[12]
  • Substitution at C7: For the 1,6-naphthyridin-2(1H)-one scaffold, the C7 position is a key site for modification. A substituted anilino group at this position is essential for potent FGFR4 inhibition. The nature of the substituents on the aniline ring significantly impacts activity, with the 3,5-dichloro-4-(pyridin-4-ylmethoxy)phenylamino group (compound 3b ) providing the highest potency in the reported series.[12]

Biological Evaluation Workflow

A typical workflow for the biological evaluation of novel 1,6-naphthyridin-4(1H)-one derivatives as potential anticancer agents is depicted below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., DiscoverX scanMAX) A->B Primary Screening C Cellular Proliferation Assay (e.g., MTT or SRB Assay) B->C Hits with Potent Kinase Inhibition D Cellular Target Engagement Assay (e.g., Western Blot for p-Kinase) C->D Compounds with Antiproliferative Activity E Lead Compound Identification D->E Confirmed On-Target Cellular Activity F Pharmacokinetic Studies (e.g., in mice or rats) E->F Lead Optimization G Xenograft Efficacy Studies (in mouse models) F->G Favorable PK Profile H Preclinical Candidate G->H Significant Tumor Growth Inhibition MET_Pathway HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binds and activates GRB2 GRB2 MET_Receptor->GRB2 Phosphorylates PI3K PI3K MET_Receptor->PI3K STAT3 STAT3 MET_Receptor->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors STAT3->Transcription_Factors Cell_Response Cellular Responses: - Proliferation - Survival - Migration - Invasion Transcription_Factors->Cell_Response Naphthyridinone 1,6-Naphthyridin-4(1H)-one Inhibitor Naphthyridinone->MET_Receptor Inhibits

References

A Comprehensive Review of 1,6-Naphthyridine Research for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This bicyclic system, composed of two fused pyridine rings, serves as a versatile framework for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of 1,6-naphthyridine derivatives, with a particular focus on their potential in anticancer drug discovery. Detailed experimental protocols for key synthetic methodologies and biological assays are provided to facilitate further research and development in this promising area.

Synthetic Strategies for the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine skeleton can be achieved through various synthetic routes, often tailored to the desired substitution pattern. The choice of synthetic strategy is crucial for accessing diverse chemical space and enabling thorough structure-activity relationship (SAR) studies. Key approaches include the Friedländer annulation, reactions involving aminopyridines, and multi-component reactions.

Friedländer Annulation

The Friedländer annulation is a classical and widely used method for the synthesis of quinolines and related heterocyclic systems, including 1,6-naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A notable example is the BF₃·Et₂O-mediated Friedländer annulation between anthranilonitrile and a 4-oxo-tetrahydroquinoline derivative to construct the benzo[b][1][2]naphthyridin-4-amine scaffold.[2]

Reactions from Preformed Pyridine and Pyridone Rings

A common and versatile approach to the 1,6-naphthyridine core involves the construction of the second pyridine ring onto a pre-existing, appropriately functionalized pyridine or pyridone ring.[3] This strategy allows for the introduction of substituents at various positions of the final bicyclic system. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-chloropyridines or 4-aminopyridines bearing a functional group at the 3-position.[3] Similarly, preformed pyridone rings can undergo cyclization reactions to yield the desired 1,6-naphthyridine derivatives.[3]

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion.[4] Several MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridine derivatives.[4] For example, a one-pot reaction of an aromatic aldehyde, malononitrile, and an appropriate amine in the presence of a suitable catalyst can yield functionalized 1,6-naphthyridines in good yields.[1]

Biological Activities and Therapeutic Potential

1,6-Naphthyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral (anti-HIV), antimicrobial, anti-inflammatory, and analgesic properties.[5][6] Their diverse biological profile has established them as a scaffold of significant interest in drug discovery.

Anticancer Activity

The anticancer potential of 1,6-naphthyridines is one of the most extensively studied areas. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][7]

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, derivatives of 1,6-naphthyridin-2-one have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer.[8] Others have shown potent inhibitory activity against MET kinase, another important target in oncology.[2] The table below summarizes the kinase inhibitory activity of selected 1,6-naphthyridine derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
8 MET9.8[2]
9g MET9.8[2]
23a MET7.1[2]
19g FGFR4Not specified[8]

The in vitro cytotoxic activity of 1,6-naphthyridine derivatives has been evaluated against a variety of human cancer cell lines. The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound IDCell LineIC50 (µM)Reference
10a MOLM-1376[1]
Aaptamine H1299 (Non-small cell lung cancer)10.47 - 15.03
Aaptamine A549 (Non-small cell lung cancer)10.47 - 15.03
Aaptamine HeLa (Cervical cancer)10.47 - 15.03
Aaptamine CEM-SS (T-lymphoblastic leukemia)10.47 - 15.03

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key synthetic and biological evaluation procedures cited in the literature.

General Synthetic Protocol for 1,6-Naphthyridin-2(1H)-ones from a Preformed Pyridine

This protocol is a representative example of the synthesis of the 1,6-naphthyridine core from a 4-aminopyridine precursor.

Materials:

  • 4-Aminonicotinonitrile

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 4-aminonicotinonitrile in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • To this mixture, add diethyl malonate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Cell Viability and Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

  • Human cancer cell lines (e.g., MOLM-13, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,6-Naphthyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1,6-naphthyridine compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of 1,6-naphthyridine derivatives against a specific protein kinase.

Materials:

  • Recombinant kinase enzyme (e.g., MET, FGFR4)

  • Kinase buffer

  • ATP

  • Specific kinase substrate (peptide or protein)

  • 1,6-Naphthyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader compatible with the detection method

Procedure:

  • In a suitable microplate (e.g., 384-well), add the test compounds at various concentrations.

  • Add the kinase enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at room temperature or 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA) or proceed directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_synth General Synthetic Pathway to 1,6-Naphthyridin-2(1H)-ones 4-Aminopyridine_Derivative 4-Aminopyridine Derivative (e.g., 4-aminonicotinonitrile) Cyclization_Condensation Cyclization/ Condensation 4-Aminopyridine_Derivative->Cyclization_Condensation Active_Methylene_Compound Active Methylene Compound (e.g., Diethyl malonate) Active_Methylene_Compound->Cyclization_Condensation 1,6-Naphthyridin-2(1H)-one 1,6-Naphthyridin-2(1H)-one Core Cyclization_Condensation->1,6-Naphthyridin-2(1H)-one

Caption: A generalized synthetic route to the 1,6-naphthyridin-2(1H)-one core.

G cluster_workflow In Vitro Anticancer Evaluation Workflow Compound_Synthesis 1,6-Naphthyridine Synthesis and Purification MTT_Assay MTT Cytotoxicity Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) Data_Analysis->Mechanism_Studies Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies->Lead_Identification

Caption: A typical workflow for the in vitro evaluation of 1,6-naphthyridine derivatives as anticancer agents.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor (e.g., FGF, HGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR4, MET) Growth_Factor->Receptor_Tyrosine_Kinase binds Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling activates 1_6_Naphthyridine_Inhibitor 1,6-Naphthyridine Inhibitor 1_6_Naphthyridine_Inhibitor->Receptor_Tyrosine_Kinase inhibits Inhibition_of_Responses Inhibition of Cancer Progression 1_6_Naphthyridine_Inhibitor->Inhibition_of_Responses results in Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Signaling->Cellular_Responses leads to

References

Methodological & Application

Mild synthetic routes for fused polycyclic 1,6-naphthyridin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Mild and Efficient Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Acid-Mediated Cycloaromatisation

Abstract This application note details a mild, efficient, and scalable synthetic route to obtain a variety of fused polycyclic 1,6-naphthyridin-4-amines. The described protocol utilizes a Brønsted acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of readily accessible 4-(arylamino)nicotinonitrile precursors. In this transformation, the cyano group serves as a novel one-carbon synthon, enabling direct access to the valuable 4-amino functionality without the need for harsh conditions or subsequent functional group manipulations.[1][2][3][4][5] This method provides a significant improvement over traditional synthetic strategies that often require elevated temperatures and multi-step procedures.[1][2] The application of this methodology for the synthesis of tri-, tetra-, and pentacyclic systems is discussed, with a detailed protocol for a representative tetracyclic derivative.

Introduction: The Significance of Fused 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceutically active molecules.[1][5] Fused polycyclic derivatives, in particular, exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery and development. These activities include the inhibition of key enzymes such as MAO B, PDE5, and Bruton's tyrosine kinase (BTK), as well as potential applications as antimalarial and antitumor agents.[1][5][6] Beyond their medicinal importance, certain fused polycyclic 1,6-naphthyridines display interesting photophysical properties, positioning them as promising candidates for organic luminescence materials and fluorescent probes.[1][2][3][4]

This guide describes a recently developed, mild, and straightforward synthetic strategy that addresses these challenges. The core of this methodology is an acid-mediated intramolecular cycloaromatisation where a cyano group acts as a one-carbon synthon, directly leading to the formation of the 4-amino-1,6-naphthyridine core.[1][5][7]

Core Synthetic Strategy & Mechanistic Rationale

The cornerstone of this methodology is the intramolecular Friedel-Crafts-type cyclization of 4-(arylamino)nicotinonitrile precursors. This reaction is efficiently mediated by strong Brønsted acids, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), under mild conditions, often at room temperature.[1][2][3]

Causality Behind Experimental Choices:

  • The Precursor: The 4-(arylamino)nicotinonitrile scaffold is key. The aniline moiety provides the aromatic ring for the electrophilic substitution, while the pyridine ring activates the C4 position. Crucially, the cyano group at the C3 position is poised to act as an electrophilic species upon protonation.

  • The Acid Mediator: Strong acids like CF₃SO₃H are excellent choices due to their ability to protonate the nitrile, generating a highly electrophilic nitrilium ion intermediate. This intermediate is sufficiently reactive to undergo an intramolecular Friedel-Crafts reaction with the tethered aryl ring. The reaction proceeds efficiently at room temperature, avoiding the need for heating, which can lead to side reactions and degradation of sensitive substrates.[1]

  • The Cyano Group as a Synthon: A key innovation of this method is the use of the cyano group as a one-carbon synthon for the formation of the 4-amino group.[1][5] Following the intramolecular cyclization, a tautomerization and subsequent aromatization lead directly to the fused polycyclic 1,6-naphthyridin-4-amine product. This circumvents the need for a separate amination step, thereby increasing the overall efficiency of the synthesis.

Visualizing the General Workflow

The following diagram illustrates the general synthetic transformation from the 4-(arylamino)nicotinonitrile precursor to the fused polycyclic 1,6-naphthyridin-4-amine product.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Work-up A 4-Chloronicotinonitrile C 4-(Arylamino)nicotinonitrile A->C Nucleophilic Aromatic Substitution B Arylamine B->C D Fused Polycyclic 1,6-Naphthyridin-4-amine C->D CF₃SO₃H or H₂SO₄ (Room Temperature) E Quenching with Ice-water D->E F Basification (e.g., aq. NH₃) E->F G Extraction & Purification F->G

Caption: General workflow for the synthesis of fused 1,6-naphthyridin-4-amines.

Detailed Experimental Protocol: Synthesis of a Tetracyclic Derivative

This protocol provides a step-by-step methodology for the synthesis of a representative tetracyclic 1,6-naphthyridin-4-amine from a 4-(phenylamino)quinoline-3-carbonitrile precursor, as adapted from the literature.[1]

Materials:

  • 4-(Phenylamino)quinoline-3-carbonitrile (1.0 mmol, 245.3 mg)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) (2.0 mL)

  • Deionized water

  • Aqueous ammonia (NH₃·H₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for elution

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add the 4-(phenylamino)quinoline-3-carbonitrile (1.0 mmol).

  • Acid Addition: Carefully add trifluoromethanesulfonic acid (2.0 mL) to the flask at room temperature. Safety Note: CF₃SO₃H is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (approximately 20 mL) with stirring.

  • Basification: Neutralize the acidic solution by the dropwise addition of aqueous ammonia until the pH is approximately 8-9. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure tetracyclic 1,6-naphthyridin-4-amine.

Data Summary: Substrate Scope and Reaction Efficiency

The mild acid-mediated cyclization has been shown to be effective for a range of substrates, leading to the formation of tri-, tetra-, and pentacyclic fused 1,6-naphthyridin-4-amines in good to excellent yields.[1] The table below summarizes the results for a selection of substrates.

EntryPrecursor (Arylamino group)Product Ring SystemAcidTime (h)Yield (%)
1PhenylTetracyclicCF₃SO₃H0.584
24-MethoxyphenylTetracyclicCF₃SO₃H0.592
34-ChlorophenylTetracyclicH₂SO₄0.598
4NaphthylPentacyclicCF₃SO₃H275
53,4-DimethylphenylTetracyclicH₂SO₄0.593
6ThienylTricyclicCF₃SO₃H441

Data adapted from Li, Z. et al., RSC Adv., 2025, 15, 27551-27557.[1][3]

Conclusion and Outlook

The described CF₃SO₃H- or H₂SO₄-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles represents a significant advancement in the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[1][5] This methodology is characterized by its mild reaction conditions, operational simplicity, high yields, and scalability.[1] The use of the cyano group as a direct precursor to the 4-amino functionality enhances the atom economy and overall efficiency of the process. This synthetic route provides medicinal chemists and materials scientists with a powerful tool for the rapid generation of diverse libraries of these valuable heterocyclic compounds, which will undoubtedly accelerate further research into their biological and photophysical properties.[1][5]

References

One-Pot Multicomponent Synthesis of Functionalized Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot multicomponent synthesis of functionalized naphthyridine derivatives. Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate libraries of these valuable compounds for drug discovery and development.[3][4]

Data Presentation

Synthesis of Functionalized 1,8-Naphthyridine Derivatives

A versatile and efficient one-pot, three-component reaction of an aldehyde, malononitrile, and a substituted 2-aminopyridine can be employed to synthesize a variety of functionalized 1,8-naphthyridine derivatives.[3][5] The reaction proceeds in good to excellent yields, as summarized in the table below.

Compound IDAldehyde Substituent (R)2-Aminopyridine SubstituentYield (%)
1a 4-ClH92
1b 4-NO₂H95
1c 4-OCH₃H88
1d 2-ClH90
1e H5-Br85
1f 4-Cl5-Br90
1g 4-NO₂5-Br93
1h 4-OCH₃5-Br87
Synthesis of Functionalized 1,6-Naphthyridine Derivatives

A one-pot, multicomponent reaction involving a benzaldehyde derivative, two equivalents of malononitrile, and 1-naphthylamine in the presence of a recyclable catalyst (SiO₂/Fe₃O₄@MWCNTs) affords functionalized 1,6-naphthyridine derivatives.[6][7] This method is characterized by high yields and environmentally friendly conditions.[6][7]

Compound IDBenzaldehyde Substituent (R)Yield (%)
2a 4-NO₂94
2b 4-Cl92
2c 4-Br90
2d 2,4-diCl88
2e 4-CH₃85
2f 4-OCH₃87

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles

This protocol describes a one-pot, three-component cascade synthesis for generating highly functionalized 1,8-naphthyridine derivatives.[3][5]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Substituted 2-aminopyridine (1 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Basic alumina (0.1 g)

Procedure:

  • A mixture of the substituted aldehyde (1 mmol), malononitrile (1 mmol), and basic alumina (0.1 g) in THF (10 mL) is refluxed for 1-2 hours.

  • After the initial reflux, the substituted 2-aminopyridine (1 mmol) is added to the reaction mixture.

  • The reaction mixture is then refluxed for an additional 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid residue is washed with cold ethanol to remove any unreacted starting materials and byproducts.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure functionalized 1,8-naphthyridine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and elemental analysis.[3][5]

Protocol for the SiO₂/Fe₃O₄@MWCNTs-Catalyzed Synthesis of Substituted 1,6-Naphthyridines

This protocol outlines an environmentally benign, one-pot multicomponent synthesis of 1,6-naphthyridine derivatives using a recyclable magnetic nanocatalyst.[6][7]

Materials:

  • Benzaldehyde or its derivative (1 mmol)

  • Malononitrile (2 mmol)

  • 1-Naphthylamine (1 mmol)

  • SiO₂/Fe₃O₄@MWCNTs catalyst (0.02 g)

  • Water (5 mL)

Procedure:

  • A mixture of the benzaldehyde derivative (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and SiO₂/Fe₃O₄@MWCNTs catalyst (0.02 g) is stirred in water (5 mL) at room temperature.

  • The reaction is typically complete within 30-60 minutes and can be monitored by TLC.

  • After completion, the solid product and catalyst are separated from the reaction mixture by filtration.

  • The catalyst is separated from the product by an external magnet, washed with ethanol, dried, and can be reused for subsequent reactions.

  • The crude product is purified by recrystallization from hot ethanol to yield the pure 1,6-naphthyridine derivative.[6]

Mandatory Visualization

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aldehyde, Malononitrile, Aminopyridine) Reaction One-Pot Multicomponent Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Characterization Structural Characterization (NMR, MS) Workup->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH Assay) Characterization->Antioxidant Kinase Kinase Inhibition Assays (e.g., CK2 Assay) Characterization->Kinase SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antioxidant->SAR Kinase->SAR Lead Lead SAR->Lead Lead Compound Identification

Caption: Workflow for the synthesis and biological evaluation of functionalized naphthyridines.

Naphthyridine Inhibition of the Protein Kinase CK2 Signaling Pathway

Many functionalized naphthyridine derivatives exhibit their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[1] One such target is Protein Kinase CK2, a serine/threonine kinase that is often overexpressed in various cancers.[1][6] Naphthyridine-based inhibitors, such as CX-4945, act as ATP-competitive inhibitors of CK2.[6] By blocking the activity of CK2, these compounds can inhibit downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, leading to the induction of apoptosis and suppression of tumor growth.[8]

G cluster_pathway CK2 Signaling Pathway cluster_downstream Downstream Effects Naphthyridine Functionalized Naphthyridine CK2 Protein Kinase CK2 Naphthyridine->CK2 Inhibition PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Cell_Cycle Cell Cycle Progression PI3K_Akt->Cell_Cycle Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NFkB->Cell_Cycle Promotes NFkB->Apoptosis Inhibits

References

Application Note: Friedel-Crafts Reaction Protocol for 1,6-Naphthyridine Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines via an acid-mediated intramolecular Friedel-Crafts cyclization. The method utilizes readily available 4-(arylamino)nicotinonitrile precursors and strong acids such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to achieve efficient ring closure. This process is characterized by its mild reaction conditions, operational simplicity, and good to excellent yields, making it a valuable tool for the synthesis of this important heterocyclic scaffold in medicinal chemistry and materials science.

Introduction

The 1,6-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds.[1] Acid-mediated intramolecular Friedel-Crafts reactions are a key strategy for the construction of the benzo[1][2]naphthyridine scaffold.[1] This protocol details a mild and effective method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amine derivatives through the cyclization of 4-(arylamino)nicotinonitrile precursors.[1] In this reaction, the cyano group serves as a one-carbon synthon for the cycloaromatisation process.[1] The procedure is scalable and demonstrates tolerance to a range of functional groups.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various fused polycyclic 1,6-naphthyridin-4-amines from their corresponding 4-(arylamino)nicotinonitrile precursors. The optimal conditions were found to be CF3SO3H (10 equivalents) in dichloromethane (DCM) at room temperature.[1]

EntryStarting Material (1)AcidSolventTime (h)Product (2)Yield (%)
14-(phenylamino)nicotinonitrile (1a)CF3SO3H (neat)-0.5Benzo[b][1][2]naphthyridin-4-amine (2a)84
24-(phenylamino)nicotinonitrile (1a)H2SO4 (neat)-0.5Benzo[b][1][2]naphthyridin-4-amine (2a)82
34-(phenylamino)nicotinonitrile (1a)CF3SO3H (10 equiv.)DCM0.5Benzo[b][1][2]naphthyridin-4-amine (2a)92
44-(phenylamino)nicotinonitrile (1a)H2SO4 (10 equiv.)DCM0.5Benzo[b][1][2]naphthyridin-4-amine (2a)89
54-(p-tolylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM19-Methylbenzo[b][1][2]naphthyridin-4-amine93
64-(m-tolylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM18-Methylbenzo[b][1][2]naphthyridin-4-amine99
74-((4-bromophenyl)amino)nicotinonitrileCF3SO3H (10 equiv.)DCM49-Bromobenzo[b][1][2]naphthyridin-4-amine50
84-((3-bromophenyl)amino)nicotinonitrileCF3SO3H (10 equiv.)DCM48-Bromobenzo[b][1][2]naphthyridin-4-amine59
94-(biphenyl-4-ylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM19-Phenylbenzo[b][1][2]naphthyridin-4-amine95
104-(biphenyl-3-ylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM18-Phenylbenzo[b][1][2]naphthyridin-4-amine92
117-fluoro-4-(phenylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM12-Fluorobenzo[b][1][2]naphthyridin-4-amine85
127-chloro-4-(phenylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM12-Chlorobenzo[b][1][2]naphthyridin-4-amine94
137-(trifluoromethyl)-4-(phenylamino)nicotinonitrileCF3SO3H (10 equiv.)DCM12-(Trifluoromethyl)benzo[b][1][2]naphthyridin-4-amine75

Experimental Protocols

General Procedure for the Friedel-Crafts Cyclization:

  • To a solution of the 4-(arylamino)nicotinonitrile starting material (0.1 g) in dichloromethane (3 mL), add trifluoromethanesulfonic acid (10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 0.5 - 4 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully pour the mixture into ice water to quench the reaction.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until a pH of approximately 8-9 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Mandatory Visualization

Friedel_Crafts_Workflow Start 4-(Arylamino)nicotinonitrile in Dichloromethane (DCM) Add_Acid Add CF3SO3H (10 equiv.) at Room Temperature Start->Add_Acid Stir Stir at Room Temperature (0.5 - 4 hours) Add_Acid->Stir Quench Quench with Ice Water Stir->Quench Basify Basify with NaHCO3/NaOH (pH 8-9) Quench->Basify Extract Extract with DCM Basify->Extract Dry_Concentrate Dry (Na2SO4) and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Fused Polycyclic 1,6-Naphthyridin-4-amine Purify->Final_Product

Caption: Workflow for the Friedel-Crafts synthesis of 1,6-naphthyridines.

References

Application Notes and Protocols: 1,6-Naphthyridine Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-naphthyridine derivatives as versatile fluorescent probes. The unique photophysical properties of the 1,6-naphthyridine scaffold, including its tunable emission and sensitivity to the microenvironment, make it a promising platform for the development of novel sensors for a range of analytes and biological systems.

Application in Bioimaging: Nucleic Acid Detection

Certain cationic 1,6-naphthyridine derivatives have been shown to exhibit a significant fluorescence enhancement upon binding to nucleic acids, making them excellent candidates for live-cell imaging of DNA and RNA, particularly within mitochondria.[1] These probes typically feature a planar 1,6-naphthyridine core that intercalates or binds to nucleic acid structures, leading to a "light-up" or "turn-on" fluorescence response.

Quantitative Data
Probe NameAnalyteλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Enhancement
Cationic Dye 1aDNA/RNA~508~661~153--
Cationic Dye 1bDNA/RNA~540~693~153-143-fold (DNA), 127-fold (RNA)
Cationic Dye 1cDNA/RNA~540~762~222--

Data extracted from a study on near-infrared fluorescent probes for mitochondrial nucleic acid imaging.[1]

Experimental Protocols

Protocol 1: Synthesis of Cationic 1,6-Naphthyridine Probes for Nucleic Acid Detection

This protocol is a general procedure based on the synthesis of styryl-like 1,6-naphthyridine dyes.[1]

Materials:

  • N-alkylated 1,6-naphthyridinium salt

  • Appropriate aromatic aldehyde

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve the N-alkylated 1,6-naphthyridinium salt and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove impurities.

  • Purify the crude product by recrystallization or column chromatography to obtain the final cationic 1,6-naphthyridine probe.

Protocol 2: Live-Cell Imaging of Mitochondrial Nucleic Acids

Materials:

  • Live cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 1,6-Naphthyridine fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Culture cells on a glass-bottom dish suitable for microscopy.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells twice with PBS.

  • Prepare a working solution of the 1,6-naphthyridine probe (e.g., 5 µM in serum-free medium).

  • Incubate the cells with the probe solution at 37°C for 30 minutes.

  • Remove the probe solution and wash the cells three times with PBS.

  • Add fresh culture medium to the cells.

  • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths.

Diagrams

experimental_workflow Experimental Workflow for Live-Cell Imaging cell_culture Cell Culture probe_incubation Incubation with 1,6-Naphthyridine Probe cell_culture->probe_incubation Add probe to cells washing Washing with PBS probe_incubation->washing Remove excess probe imaging Confocal Microscopy washing->imaging Prepare for imaging

Caption: Workflow for staining and imaging live cells with a 1,6-naphthyridine probe.

signaling_pathway Sensing Mechanism for Nucleic Acid Detection probe 1,6-Naphthyridine Probe (Low Fluorescence) complex Probe-Nucleic Acid Complex (High Fluorescence) probe->complex Binding/Intercalation nucleic_acid Nucleic Acids (DNA/RNA) nucleic_acid->complex

Caption: "Turn-on" fluorescence mechanism of a 1,6-naphthyridine probe upon binding to nucleic acids.

Potential Applications in Sensing

While the application of 1,6-naphthyridine derivatives as fluorescent probes for metal ions, pH, and viscosity is an emerging area, their structural and photophysical properties suggest significant potential. The following sections outline the design principles and general protocols for developing 1,6-naphthyridine-based probes for these applications.

A. Metal Ion Detection

Design Principle: The 1,6-naphthyridine scaffold can be functionalized with chelating groups that selectively bind to specific metal ions. This binding event can modulate the photophysical properties of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET).

Hypothetical Probe Design: A 1,6-naphthyridine derivative functionalized with a receptor containing nitrogen and oxygen donor atoms could serve as a selective probe for metal ions like Zn²⁺ or Cu²⁺.

Protocol 3: General Protocol for Metal Ion Detection

Materials:

  • 1,6-Naphthyridine-based fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Stock solutions of various metal ions.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer.

  • Add increasing concentrations of the target metal ion to these solutions.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using a fluorometer.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding affinity.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration.

logical_relationship Proposed Mechanism for Metal Ion Sensing probe 1,6-Naphthyridine Probe with Chelator (Fluorescence Quenched/Low) complex Probe-Metal Ion Complex (Fluorescence Enhanced/Shifted) probe->complex Chelation metal_ion Target Metal Ion metal_ion->complex

Caption: Proposed CHEF mechanism for a 1,6-naphthyridine-based metal ion probe.

B. pH Sensing

Design Principle: By introducing acidic or basic moieties to the 1,6-naphthyridine core, its fluorescence properties can be made pH-dependent. Protonation or deprotonation of these groups can alter the electronic structure of the fluorophore, leading to changes in fluorescence intensity or wavelength.

Hypothetical Probe Design: A 1,6-naphthyridine derivative with a phenolic hydroxyl group or an amino group could function as a pH probe, exhibiting different fluorescence characteristics in acidic and basic media.

Protocol 4: General Protocol for pH Titration

Materials:

  • 1,6-Naphthyridine-based pH probe stock solution.

  • A series of buffer solutions with a wide range of pH values (e.g., Britton-Robinson buffer).

  • Fluorometer.

Procedure:

  • Prepare a set of solutions with a constant concentration of the pH probe in buffers of varying pH.

  • Measure the fluorescence emission spectra of each solution.

  • Plot the fluorescence intensity at the emission maximum against the pH value to generate a pH titration curve.

  • The pKa of the probe can be determined from the inflection point of the titration curve.

logical_relationship Proposed Mechanism for pH Sensing protonated Protonated Probe (Fluorescence State A) deprotonated Deprotonated Probe (Fluorescence State B) protonated->deprotonated pH change H_plus H+

Caption: Reversible protonation/deprotonation equilibrium for a 1,6-naphthyridine pH probe.

C. Viscosity Sensing

Design Principle: 1,6-Naphthyridine derivatives can be designed as "molecular rotors" where intramolecular rotation around a single bond is restricted in viscous environments. This restriction of rotation can block non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

Hypothetical Probe Design: A 1,6-naphthyridine core with a rotatable group, such as a substituted phenyl or styryl moiety, could act as a viscosity-sensitive probe.

Protocol 5: General Protocol for Viscosity Sensing

Materials:

  • 1,6-Naphthyridine-based viscosity probe stock solution.

  • A series of solvents with varying viscosities (e.g., methanol-glycerol mixtures).

  • Viscometer.

  • Fluorometer.

Procedure:

  • Prepare solutions of the viscosity probe in different solvent mixtures of known viscosity.

  • Measure the viscosity of each solvent mixture using a viscometer.

  • Record the fluorescence emission spectra of the probe in each solution.

  • Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity to establish the relationship, which can often be described by the Förster-Hoffmann equation.

logical_relationship Proposed Mechanism for Viscosity Sensing low_viscosity Low Viscosity (Free Rotation -> Quenching) high_viscosity High Viscosity (Restricted Rotation -> Emission) low_viscosity->high_viscosity Increased Viscosity

Caption: "Molecular rotor" mechanism for a 1,6-naphthyridine-based viscosity probe.

General Considerations

  • Solubility: Ensure the 1,6-naphthyridine probe is soluble in the desired medium (e.g., aqueous buffers for biological applications).

  • Photostability: Evaluate the photostability of the probe under the experimental conditions to ensure reliable and reproducible measurements.

  • Cytotoxicity: For live-cell imaging, assess the cytotoxicity of the probe to ensure it does not adversely affect cell viability.

  • Controls: Always include appropriate control experiments to validate the specificity and response of the probe.

These application notes are intended to serve as a guide for researchers interested in exploring the potential of 1,6-naphthyridine derivatives as fluorescent probes. The versatility of the 1,6-naphthyridine scaffold offers exciting opportunities for the development of novel and highly specific sensors for a wide range of applications in chemistry, biology, and medicine.

References

Application Notes and Protocols for 1,6-Naphthyridin-4-OL Derivatives in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-naphthyridin-4-OL and its derivatives in targeted cancer therapy research. This document details the synthesis, biological activity, and experimental protocols for evaluating these compounds as potent kinase inhibitors.

Introduction

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In recent years, derivatives of this compound have emerged as promising candidates for targeted cancer therapy due to their potent inhibitory activity against various protein kinases implicated in oncogenesis. These kinases include Rearranged during Transfection (RET), Fibroblast Growth Factor Receptor 4 (FGFR4), and Mesenchymal-Epithelial Transition factor (MET).[3][4][5][6][7] This document outlines the application of these derivatives, providing detailed protocols for their synthesis and evaluation.

Targeted Signaling Pathways

This compound derivatives have been shown to effectively inhibit key signaling pathways that are frequently dysregulated in cancer.

Signaling_Pathways cluster_ret RET Signaling cluster_fgfr4 FGFR4 Signaling cluster_met MET Signaling RET RET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival FGFR4 FGFR4 PLCg_PKC PLCγ/PKC Pathway FGFR4->PLCg_PKC PLCg_PKC->Proliferation_Survival MET MET Naphthyridine This compound Derivatives Naphthyridine->RET Inhibition Naphthyridine->FGFR4 Inhibition Naphthyridine->MET Inhibition

Caption: Inhibition of Oncogenic Signaling Pathways by this compound Derivatives.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key cancer-related kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference
Series 1: RET Inhibitors
20pRETG810R5.7[3]
20pRETG810S8.3[3]
20pRETG810C6.2[3]
SelpercatinibRETG810R95.3[3]
SelpercatinibRETG810S244.1[3]
SelpercatinibRETG810C110.7[3]
Series 2: FGFR4 Inhibitors
19gFGFR4Not explicitly stated, but potent[4][5]
Series 3: MET Inhibitors
9gMET9.8[6]
23aMET7.1[6]
20jMETNot explicitly stated, but potent[7]

Table 2: In Vitro Anti-proliferative Activity (IC50)

Compound IDCell LineCancer TypeIC50 (µM)Reference
19gHCT116Colorectal CancerSubstantial cytotoxic effect[4][5]
Carboxamide DerivativeP388Murine Leukemia< 0.01[8]
Carboxamide DerivativeLewis Lung CarcinomaLung Cancer< 0.01[8]
Carboxamide DerivativeJurkatHuman Leukemia< 0.01[8]
16HeLaCervical Cancer0.7[9]
16HL-60Leukemia0.1[9]
16PC-3Prostate Cancer5.1[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol

The synthesis of 7-substituted-1,6-naphthyridine derivatives generally involves a multi-step process. A representative protocol for the synthesis of a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative is outlined below.

Synthesis_Workflow start Starting Materials (e.g., 4-aminonicotinic acid derivative) step1 Step 1: Cyclization to form 1,6-naphthyridinone core start->step1 step2 Step 2: Chlorination of the 4-hydroxyl group step1->step2 step3 Step 3: Suzuki or Stille coupling to introduce the pyrazole moiety step2->step3 step4 Step 4: Further functional group manipulations (if necessary) step3->step4 product Final 1,6-Naphthyridine Derivative step4->product

Caption: General Synthetic Workflow for 1,6-Naphthyridine Derivatives.

Detailed Synthetic Steps (Example): A detailed, step-by-step synthesis protocol is often found in the supplementary information of published research articles. For a specific example, refer to the experimental section of "Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance".[3]

Biological Evaluation Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow reagents Prepare Reagents: - Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions plate_prep Plate Preparation: - Add test compound dilutions to wells - Add kinase solution reagents->plate_prep reaction Initiate Reaction: - Add ATP/substrate mixture plate_prep->reaction incubation Incubate at Room Temperature reaction->incubation detection Stop reaction and detect signal (e.g., Luminescence, Fluorescence) incubation->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in the appropriate assay buffer.

    • Prepare solutions of the target kinase, substrate, and ATP in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a microplate.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, U-87 MG) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Animal models are crucial for evaluating the in vivo efficacy of novel anti-cancer compounds.

Xenograft_Workflow cell_culture Cell Culture: - Propagate cancer cell line (e.g., Ba/F3-KIF5B-RET, HCT116, U-87 MG) implantation Tumor Implantation: - Subcutaneously inject cells into immunocompromised mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Treatment Administration: - Administer test compound or vehicle (oral, i.p., etc.) tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor weight measurement - Histology - Biomarker analysis monitoring->endpoint

Caption: Workflow for an In Vivo Xenograft Study.

Protocol (General):

  • Cell Preparation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Specific Xenograft Models:

  • Ba/F3-KIF5B-RET Xenograft Model: Used to evaluate inhibitors of RET fusion proteins.[3]

  • HCT116 Xenograft Model: A common model for colorectal cancer.[4][5]

  • U-87 MG Xenograft Model: A widely used model for glioblastoma.[7]

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors with significant potential in targeted cancer therapy. The protocols and data presented here provide a valuable resource for researchers working on the discovery and development of novel anti-cancer agents based on this promising scaffold. Further research is warranted to optimize the efficacy and safety profiles of these compounds for clinical applications.

References

Design and Synthesis of 1,6-Naphthyridin-2-one Derivatives as Potent and Selective FGFR4 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC), where the FGF19-FGFR4 signaling axis is a known driver of tumorigenesis.[1] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a novel class of 1,6-naphthyridin-2-one derivatives as highly potent and selective FGFR4 inhibitors. Through strategic structural optimizations, compounds such as A34 and 19g have been identified, demonstrating significant anti-proliferative activity in FGFR4-dependent cancer cell lines and remarkable in vivo antitumor efficacy.[2][3] These notes offer a comprehensive guide for researchers aiming to develop and characterize next-generation FGFR4 inhibitors for cancer therapy.

Introduction

The fibroblast growth factor receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[2] Aberrant activation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of HCC cases.[2] The unique presence of a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 provides an opportunity for the design of selective covalent inhibitors.[2] This has led to the development of 1,6-naphthyridin-2-one derivatives, which have shown promise as potent and selective FGFR4 inhibitors.[2][3]

Data Presentation

In Vitro FGFR4 Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 1,6-naphthyridin-2-one derivatives against FGFR4 and other FGFR family members. The data highlights the high potency and selectivity of these compounds for FGFR4.

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
A34 2.8>10000>10000>10000
19g 1.2>1000>1000>1000

Data for compound A34 sourced from Tang et al., J Med Chem 2022.[2] Data for compound 19g sourced from Fang et al., Eur J Med Chem 2023.[3]

In Vitro Anti-proliferative Activity in HCC Cell Lines

The anti-proliferative effects of the lead compounds were evaluated in FGFR4-dependent (Hep3B, Huh-7) and FGFR4-independent (MHCC-97H) human hepatocellular carcinoma cell lines.

CompoundHep3B IC50 (nM)Huh-7 IC50 (nM)MHCC-97H IC50 (nM)
A34 10.214.1>10000
19g 25.338.7>10000

Data for compound A34 sourced from Tang et al., J Med Chem 2022.[2] Data for compound 19g sourced from Fang et al., Eur J Med Chem 2023.[3]

Pharmacokinetic Properties of Compound A34 in Mice

A pharmacokinetic study of compound A34 was conducted in male ICR mice to assess its drug-like properties.

ParameterOral Administration (30 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (h) 2.00.083
Cmax (ng/mL) 18762345
AUC (0-t) (ng·h/mL) 103453456
t1/2 (h) 3.52.8
F (%) 49.8-

Data sourced from Tang et al., J Med Chem 2022.[2]

Experimental Protocols

Synthesis of 1,6-Naphthyridin-2-one Derivatives

The general synthetic route for the 1,6-naphthyridin-2-one core involves a multi-step process, which is then followed by various derivatizations to explore structure-activity relationships.

Protocol 1: General Synthesis of the 1,6-Naphthyridin-2-one Scaffold

A detailed, step-by-step protocol for the synthesis of the core scaffold and its subsequent derivatization can be found in the supplementary information of the cited literature.[2][3] The key steps typically involve the condensation of a substituted aminopyridine with a suitable reagent to form the bicyclic naphthyridinone system.

In Vitro Kinase Assay

Protocol 2: FGFR4 Kinase Activity Assay (ADP-Glo™)

This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase substrate (e.g., poly(E,Y) 4:1)

  • ATP

  • FGFR4 Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[1]

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[1]

  • In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO) control.[4]

  • Add 2 µL of a solution containing the recombinant FGFR4 enzyme and substrate in Kinase Buffer.[4]

  • Initiate the kinase reaction by adding 2 µL of ATP solution.[4]

  • Incubate the reaction mixture at room temperature for 60 minutes.[4]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]

  • Incubate at room temperature for 40 minutes.[4]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

  • Incubate at room temperature for 30 minutes.[4]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Protocol 3: MTT Assay for Anti-proliferative Activity

This protocol is used to assess the effect of the 1,6-naphthyridin-2-one derivatives on the viability of cancer cell lines.

Materials:

  • HCC cell lines (e.g., Hep3B, Huh-7, MHCC-97H)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO)[5]

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualizations

FGFR4_Signaling_Pathway cluster_downstream Downstream Signaling FGF19 FGF19 ReceptorComplex FGF19-FGFR4-KLB Complex FGF19->ReceptorComplex FGFR4 FGFR4 FGFR4->ReceptorComplex KLB β-Klotho KLB->ReceptorComplex FRS2 FRS2 ReceptorComplex->FRS2 P Inhibitor 1,6-Naphthyridin-2-one Derivative Inhibitor->ReceptorComplex Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Compound Design & Library Synthesis Synthesis Synthesis of 1,6-Naphthyridin-2-one Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay FGFR4 Kinase Assay (IC50 Determination) Purification->KinaseAssay CellViability Cell Viability Assay (Hep3B, Huh-7) (IC50 Determination) Purification->CellViability Selectivity Kinase Selectivity Profiling Purification->Selectivity SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellViability->SAR Selectivity->SAR SAR->Design Optimization PK Pharmacokinetics in Mice SAR->PK Efficacy Xenograft Tumor Model Efficacy PK->Efficacy Lead Lead Compound Identification Efficacy->Lead SAR_Logic cluster_modifications Structural Modifications Core 1,6-Naphthyridin-2-one Core Hinge-binding motif R1 R1 Substituent Improves potency and pharmacokinetic properties Core->R1 R2 R2 Substituent Interacts with hydrophobic pocket, enhances selectivity Core->R2 R3 R3 Substituent Modulates solubility and cell permeability Core->R3 Activity Improved FGFR4 Inhibitory Activity and Selectivity R1->Activity R2->Activity R3->Activity

References

Application Notes and Protocols for Investigating the Photophysical Properties of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental methods used to characterize the photophysical properties of 1,6-naphthyridine derivatives. Detailed protocols for key experiments are included to facilitate the study of these promising compounds in various research and development settings.

Introduction to 1,6-Naphthyridines and their Photophysical Properties

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1] Beyond their biological significance, substituted 1,6-naphthyridines have garnered increasing interest for their intriguing optical and electrochemical properties, positioning them as potential candidates for organic luminescence materials, fluorescent probes, and nonlinear optics.[2][3] A thorough understanding of their photophysical behavior is crucial for the rational design and application of these compounds in various fields.

The photophysical properties of 1,6-naphthyridines, such as their absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime, are highly sensitive to their molecular structure and local environment. These properties dictate their suitability for applications ranging from bioimaging to materials science. This document outlines the standard experimental procedures for a comprehensive photophysical evaluation of 1,6-naphthyridine derivatives.

Key Photophysical Parameters and Experimental Techniques

A complete photophysical characterization of a 1,6-naphthyridine derivative typically involves the determination of the following parameters:

  • UV-Visible Absorption Spectrum: Provides information about the electronic transitions from the ground state to excited states.

  • Fluorescence Emission and Excitation Spectra: Characterize the fluorescence properties of the molecule, including the emission wavelength and the efficiency of excitation at different wavelengths.

  • Molar Absorptivity (ε): A quantitative measure of how strongly a chemical species absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[4]

  • Fluorescence Lifetime (τf): The average time a molecule spends in the excited state before returning to the ground state.[5]

  • Excited-State Dynamics: Information on processes such as intersystem crossing and internal conversion, often investigated using transient absorption spectroscopy.

The following sections provide detailed protocols for the experimental techniques used to measure these parameters.

Data Presentation: Photophysical Properties of Selected 1,6-Naphthyridine Derivatives

The following tables summarize the photophysical data for a selection of 1,6-naphthyridine derivatives from the literature to provide a comparative overview.

Table 1: Absorption and Emission Properties of Fused Polycyclic 1,6-Naphthyridin-4-Amines in DMSO. [1][2]

Compoundλabs (nm)λem (nm)Molar Absorptivity (ε) (M-1cm-1)Quantum Yield (Φ)
2a358, 378, 400, 416, 44645064040.67
2b350, 368460-0.89
2e---0.89
2y-562--

Note: Data for some compounds may be incomplete in the cited literature.

Table 2: General Photophysical Properties of 1,6-Naphthyridine Derivatives in Various Solvents. [3]

PropertyValueSolvents
Fluorescence Lifetime (τf)~10 nsVarious
Fluorescence Quantum Yield (Φf)0.05 - 0.1Various

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of a 1,6-naphthyridine derivative.

Materials:

  • 1,6-Naphthyridine derivative

  • Spectroscopic grade solvent (e.g., DMSO, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the 1,6-naphthyridine derivative of a known concentration (e.g., 1 mM) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to obtain solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the expected λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the λmax from the absorption spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear fit of the calibration curve.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a 1,6-naphthyridine derivative.

Materials:

  • 1,6-Naphthyridine derivative solution (prepared as in the UV-Vis protocol, with absorbance at the excitation wavelength typically < 0.1 to avoid inner filter effects)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

Protocol:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

    • Record the fluorescence emission spectrum.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity observed in the emission spectrum.

    • Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the compound.

    • Record the fluorescence excitation spectrum.

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φf) of a 1,6-naphthyridine derivative relative to a known standard.[4]

Materials:

  • 1,6-Naphthyridine derivative solution

  • Fluorescence quantum yield standard with a known Φf in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546)[6]

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Solution Preparation:

    • Prepare a series of five to six dilute solutions of both the 1,6-naphthyridine sample and the quantum yield standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.[6]

  • UV-Vis Measurement:

    • Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

    • Integrate the area under the corrected emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (ΦX) using the following equation:[7]

      ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

      where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τf) of a 1,6-naphthyridine derivative.

Materials:

  • 1,6-Naphthyridine derivative solution (absorbance at excitation wavelength < 0.1)

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector (e.g., single-photon avalanche diode or photomultiplier tube).[8]

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution).

Protocol:

  • Instrument Setup:

    • Set up the TCSPC system according to the manufacturer's instructions.

    • Select an appropriate excitation wavelength and repetition rate for the pulsed light source.

  • Instrument Response Function (IRF) Measurement:

    • Measure the instrument response function by recording the signal from a scattering solution at the excitation wavelength.

  • Sample Measurement:

    • Replace the scattering solution with the 1,6-naphthyridine sample solution.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

  • Data Analysis:

    • Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

    • Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

Nanosecond Transient Absorption Spectroscopy

Objective: To investigate the properties of transient excited states (e.g., triplet states, radical ions) of a 1,6-naphthyridine derivative.

Materials:

  • 1,6-Naphthyridine derivative solution

  • Nanosecond transient absorption spectrometer, typically consisting of a pulsed laser for excitation (pump beam) and a broadband light source for probing (probe beam).[9]

  • Detector (e.g., PMT, ICCD camera).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the 1,6-naphthyridine derivative with an absorbance of approximately 0.3-0.7 at the pump wavelength in a suitable cuvette.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes if triplet states are to be investigated, as oxygen is an efficient quencher of triplet states.

  • Instrument Setup:

    • Align the pump and probe beams so that they overlap in the sample cuvette.

    • Set the desired pump wavelength and energy.

    • Set the time delay between the pump and probe pulses.

  • Measurement:

    • Record the probe light intensity with and without the pump pulse at various time delays after the laser flash.

    • The change in absorbance (ΔA) is calculated as a function of time and wavelength.

  • Data Analysis:

    • Plot ΔA versus wavelength at different time delays to obtain transient absorption spectra.

    • Plot ΔA at a specific wavelength versus time to obtain the decay kinetics of the transient species.

    • Analyze the decay kinetics to determine the lifetimes of the transient species.

Mandatory Visualizations

Jablonski_Diagram cluster_S0 S0 (Singlet Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v0 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram of photophysical processes.

Experimental_Workflow cluster_workflow Photophysical Characterization Workflow A Sample Preparation (1,6-Naphthyridine Derivative) B UV-Vis Absorption Spectroscopy A->B Determine λmax & ε C Fluorescence Spectroscopy B->C Set Excitation λ D Quantum Yield Determination B->D Absorbance Data F Transient Absorption Spectroscopy B->F Pump λ C->D Emission Spectra E Fluorescence Lifetime (TCSPC) C->E Emission λ G Data Analysis & Interpretation D->G E->G F->G

Caption: Experimental workflow for photophysical studies.

Quantum_Yield_Logic cluster_qy Relative Quantum Yield Determination Logic start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance at Excitation λ prep_solutions->measure_abs measure_fluor Measure Integrated Fluorescence Intensity prep_solutions->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calc_slope Calculate Slopes (Grad_X & Grad_ST) plot_data->calc_slope calc_qy Calculate Quantum Yield (Φ_X) calc_slope->calc_qy end End calc_qy->end

Caption: Logic diagram for relative quantum yield measurement.

References

Application Note: High-Throughput Screening of 1,6-Naphthyridine Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Naphthyridines, particularly the 1,6-naphthyridine scaffold, are recognized as privileged heterocyclic structures in medicinal chemistry.[1] Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-Alzheimer, antimalarial, and antimicrobial effects.[2][3][4] High-Throughput Screening (HTS) and especially quantitative HTS (qHTS) provide a robust methodology for rapidly evaluating large chemical libraries, accelerating the identification of novel lead compounds for drug discovery.[5] qHTS generates concentration-response curves for every compound tested, offering richer data and reducing the rates of false positives and negatives often associated with single-concentration screens.[5][6] This document provides detailed protocols and application examples for the high-throughput screening of 1,6-naphthyridine compound libraries against common drug targets.

Compound Library Preparation and Management

Successful HTS campaigns begin with a high-quality, well-characterized compound library. Libraries can be sourced from commercial vendors or synthesized in-house.[7][8][9]

Key Considerations:

  • Diversity and Properties: The library should be structurally diverse and possess drug-like properties, often adhering to guidelines like Lipinski's Rule of Five.[7]

  • Purity and Quality Control: All compounds should have a high degree of purity (typically >90%) and be filtered to remove reactive or unstable functional groups.[7]

  • Storage and Handling: Compounds are typically stored in DMSO at -20°C or lower in a nitrogen-purged environment to prevent hydration and degradation.[7][10] Robotic systems are used for high-volume storage, retrieval, and plate replication.[10]

Application Example I: Kinase Inhibitor Screening

1,6-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, which are implicated in oncology.[11][12][13][14]

Target Signaling Pathway: Receptor Tyrosine Kinase (RTK)

Aberrant signaling through RTKs like FGFR4 and c-Met is a common driver of cancer cell proliferation and survival. Inhibition of these kinases is a validated therapeutic strategy.[11][12]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., FGF19) RTK Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) Ligand->RTK Binding Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->Dimer Inhibition Phenotypic_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Analysis node1 Plate THP-1 Monocytes in 384-well plates node2 Differentiate to Macrophages (e.g., with PMA) node1->node2 node3 Infect Macrophages with Leishmania donovani Promastigotes node2->node3 node4 Incubate (24h) Promastigotes -> Amastigotes node3->node4 node5 Add 1,6-Naphthyridine Library (Dose-Response) node4->node5 node6 Incubate (72h) node5->node6 node7 Fix, Permeabilize, and Stain (DAPI for Host & Parasite Nuclei) node6->node7 node8 High-Content Imaging node7->node8 node9 Image Analysis: Quantify Parasites per Cell node8->node9 qHTS_Workflow start Primary Screen (Raw Plate Data) norm Data Normalization (% Activity vs Controls) start->norm fit Concentration-Response Curve Fitting norm->fit classify Curve Classification & Hit Selection fit->classify confirm Hit Confirmation (Re-test from powder) classify->confirm counter Counter & Orthogonal Assays (Rule out artifacts, confirm MoA) confirm->counter end Validated Hit counter->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Naphthyridin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,6-Naphthyridin-4-OL synthesis. The primary focus is on the widely used Gould-Jacobs reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is an adaptation of the Gould-Jacobs reaction.[1][2][3] This involves the condensation of a 4-aminopyridine derivative, specifically 4-aminonicotinic acid or its ester, with a malonic ester derivative, followed by a high-temperature thermal cyclization.[4] The resulting intermediate cyclizes to form the 4-hydroxy-1,6-naphthyridine core.

Q2: My overall yield is very low. What are the critical stages I should investigate?

A2: Low overall yield in the Gould-Jacobs synthesis of this compound can typically be attributed to two main stages: the initial condensation reaction and the thermal cyclization step. Incomplete reaction in the first step or inefficient cyclization and product degradation in the second are common culprits.[5] Careful optimization of both stages is crucial for improving yield.

Q3: What is the expected tautomeric form of the final product?

A3: The product, this compound, exists in equilibrium with its keto tautomer, 1,6-naphthyridin-4(1H)-one. The 4-oxo form is generally the more stable and predominant tautomer.[3]

Troubleshooting Guide

Issue 1: Low Yield of the Initial Condensation Product

Q: The initial reaction between 4-aminonicotinic acid and diethyl malonate is incomplete, resulting in a low yield of the enamine intermediate. How can I improve this step?

A: An incomplete initial condensation is a common problem that can significantly impact your overall yield. Here are several troubleshooting steps:

  • Reagent Quality: Ensure that all starting materials, particularly the 4-aminonicotinic acid and diethyl malonate, are of high purity and dry. The presence of moisture can interfere with the reaction.

  • Reaction Conditions: The condensation is typically performed by heating the neat mixture of reactants. Ensure the temperature is optimal for the formation of the enamine intermediate without causing decomposition. Monitoring the reaction by TLC or LC-MS can help determine the ideal reaction time.

  • Stoichiometry: Using a slight excess of diethyl malonate can help drive the reaction to completion.

Issue 2: Inefficient or Incomplete Thermal Cyclization

Q: The thermal cyclization step to form the naphthyridinone ring is not proceeding to completion, and I am isolating unreacted intermediate. What can I do?

A: The high-temperature cyclization is often the most challenging step. The following adjustments can improve its efficiency:

  • Increase Temperature: This reaction requires high temperatures, often in the range of 250-300°C.[6] Gradually increasing the temperature may be necessary to drive the cyclization to completion.[5]

  • Optimize Reaction Time: A delicate balance is required. While higher temperatures can promote cyclization, prolonged heating can lead to product degradation.[5] Conduct small-scale experiments to find the optimal time and temperature combination.

  • Use a High-Boiling Solvent: To ensure uniform and stable heating, using a high-boiling inert solvent such as Dowtherm A or diphenyl ether is highly recommended. This helps to prevent localized overheating and subsequent decomposition.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[5][6]

Issue 3: Significant Byproduct and Tar Formation

Q: My reaction mixture turns into a dark, tarry substance during the high-temperature cyclization, making product isolation difficult and reducing the yield. How can I prevent this?

A: Tar formation is a clear sign of decomposition at high temperatures.[5] Here are strategies to minimize it:

  • Precise Temperature Control: This is the most critical factor. Avoid overheating the reaction mixture. The use of a high-boiling solvent in an oil bath with precise temperature control is crucial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that contribute to tar formation.[5]

  • Reduced Reaction Time: As mentioned previously, minimizing the time the reaction mixture is exposed to high temperatures is key. Microwave synthesis can be particularly effective in this regard.[6]

Issue 4: Difficulty in Product Purification

Q: The crude product is difficult to purify, and I am experiencing significant losses during this stage. What purification strategies are recommended?

A: Purification can be challenging due to the product's low solubility and the presence of high-boiling impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable high-boiling solvent can be effective. However, the low solubility of the product might be a challenge.

  • Column Chromatography: For viscous oils or solids that are difficult to crystallize, column chromatography on silica gel is a viable option.[5]

  • Solvent Removal: If a high-boiling solvent like Dowtherm A was used, ensure it is thoroughly removed under a high vacuum to prevent it from co-eluting with the product during chromatography or hindering crystallization.[5]

Data Presentation

Table 1: Optimization of Thermal Cyclization Conditions (Gould-Jacobs Reaction)

EntryHeating MethodTemperature (°C)Time (min)SolventReported Yield (%)Notes
1Microwave25010None1Incomplete cyclization, mainly intermediate observed.[6]
2Microwave30010None37Improved cyclization, but some degradation.[6]
3Microwave3005None47Optimal balance of temperature and time for this specific reaction.[6]
4Conventional250-26030-60Dowtherm AVariesCommonly cited conditions, yield dependent on substrate.

Experimental Protocols

Key Experiment: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction adapted for the synthesis of the 1,6-naphthyridine core.

Step 1: Condensation

  • In a round-bottom flask, combine 4-aminonicotinic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).

  • Heat the mixture with stirring at 120-140°C for 1-2 hours.

  • The progress of the reaction can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A.

  • Heat the mixture with vigorous stirring to 250-260°C.

  • Maintain this temperature for 30-60 minutes. The reaction should be monitored by TLC or LC-MS to determine the point of maximum product formation and minimal decomposition.

  • After completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the cooled reaction mixture with a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a high-boiling polar solvent (e.g., DMF or DMSO) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Work-up & Purification start 4-Aminonicotinic Acid + Diethyl Ethoxymethylenemalonate heat1 Heat (120-140°C) start->heat1 intermediate Crude Enamine Intermediate heat1->intermediate solvent Add High-Boiling Solvent (e.g., Dowtherm A) intermediate->solvent heat2 Heat (250-260°C) solvent->heat2 cyclized Crude this compound heat2->cyclized workup Precipitation & Filtration cyclized->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation Stage cluster_solutions_condensation Condensation Solutions cluster_solutions_cyclization Cyclization Solutions start Low Yield Observed check_condensation Check Condensation Step (TLC/LC-MS) start->check_condensation check_cyclization Check Cyclization Step (TLC/LC-MS) start->check_cyclization sol_reagents Improve Reagent Quality (Purity, Anhydrous) check_condensation->sol_reagents Incomplete? sol_stoich Adjust Stoichiometry (Excess Malonate) check_condensation->sol_stoich Incomplete? sol_temp Optimize Temperature & Time check_cyclization->sol_temp Inefficient? sol_solvent Use High-Boiling Inert Solvent check_cyclization->sol_solvent Tarring? sol_microwave Consider Microwave Heating check_cyclization->sol_microwave Inefficient? sol_atmosphere Use Inert Atmosphere check_cyclization->sol_atmosphere Tarring? end Improved Yield sol_reagents->end sol_stoich->end sol_temp->end sol_solvent->end sol_microwave->end sol_atmosphere->end

Caption: Troubleshooting logic for improving this compound yield.

References

Technical Support Center: Optimization of Friedel-Crafts Cyclization of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of solvent and catalyst systems in the intramolecular Friedel-Crafts cyclization for the synthesis of polycyclic naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My intramolecular Friedel-Crafts cyclization of a naphthyridine precursor is resulting in a low yield or failing completely. What are the primary causes?

A1: Low to no yield in this reaction is a common issue that can typically be attributed to several factors related to catalyst choice, reagent quality, and the nature of the naphthyridine substrate itself. The most common culprits are:

  • Catalyst Deactivation by the Naphthyridine Nitrogen: The basic lone pair of electrons on the nitrogen atom of the naphthyridine ring can form a stable Lewis acid-base complex with Lewis acid catalysts (e.g., AlCl₃, FeCl₃).[1] This deactivates the catalyst, preventing it from activating the acylating or alkylating moiety for the cyclization.[1]

  • Catalyst Inactivity Due to Moisture: Lewis acids are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[2][3] It is critical to maintain strictly anhydrous (dry) conditions.

  • Insufficient Catalyst Loading (for Acylations): In Friedel-Crafts acylations, the ketone product can also form a stable complex with the Lewis acid.[2] This requires the use of stoichiometric or even excess amounts of the catalyst to ensure enough is available to drive the reaction to completion.

  • Deactivated Aromatic Ring: If the aromatic ring undergoing the electrophilic attack contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be deactivated, hindering or preventing the cyclization.[2][3]

Q2: How can I overcome catalyst deactivation by the basic nitrogen in my naphthyridine precursor?

A2: This is a critical challenge when working with nitrogen-containing heterocycles. Here are the recommended strategies:

  • Switch to Strong Brønsted Acids or Superacids: Strong protic acids are less susceptible to deactivation by the basic nitrogen. Catalysts like trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid), concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) are often more effective for these substrates.[2][4] These acids are strong enough to protonate the electrophilic species and facilitate the reaction.

  • Increase Lewis Acid Stoichiometry: If a Lewis acid is necessary, using a significant excess of it can compensate for the amount that is sequestered by the naphthyridine nitrogen. However, this can lead to more complex workups and potential side reactions.

  • Use of Milder Lewis Acids: In some cases, milder Lewis acids that do not bind as strongly to the nitrogen atom may be effective, although this is highly substrate-dependent.

Issue 2: Formation of Multiple Products or Isomers

Q3: My reaction is producing a mixture of regioisomers or other unexpected byproducts. How can I improve selectivity?

A3: The formation of multiple products often relates to the choice of solvent and catalyst, which can influence whether the reaction is under kinetic or thermodynamic control.

  • Solvent Polarity: The polarity of the solvent can significantly affect the regioselectivity of the cyclization. For some aromatic systems, non-polar solvents may favor the kinetically controlled product, while more polar solvents can lead to the thermodynamically more stable product. Experimental screening of solvents is often necessary.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the kinetic product. Conversely, higher temperatures may favor the formation of the thermodynamic product.

  • Steric Hindrance: The regioselectivity can also be influenced by steric hindrance around the potential cyclization sites. Consider the steric bulk of both your substrate and the catalyst-electrophile complex.

Issue 3: Difficult Reaction Workup

Q4: The workup of my reaction is problematic, often resulting in emulsions or product loss. What are the best practices?

A4: Workup procedures for Friedel-Crafts reactions, especially those using a large excess of acid catalyst, require careful execution.

  • Quenching Procedure: To decompose the catalyst-product complex, the reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and, if a strong Lewis acid was used, concentrated HCl.[2] This should be done in a fume hood with vigorous stirring.

  • Breaking Emulsions: If an emulsion forms during the extraction phase, adding a saturated solution of NaCl (brine) can help to break it by increasing the ionic strength of the aqueous phase.

  • Extraction and Washing: After quenching, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers should be washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine before drying and solvent evaporation.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of catalysts and solvents for the intramolecular Friedel-Crafts cyclization of naphthyridine precursors.

Table 1: Optimization of Acid Catalyst and Solvent for the Cyclization of 4-(phenylamino)quinoline-3-carbonitrile

EntryCatalyst/Solvent SystemTime (h)Yield (%)
1CF₃SO₃H (neat)0.584
2H₂SO₄ (neat)0.582
3PPA0.555
4CF₃COOH (neat)24No Reaction
5CF₃SO₃H in Dichloromethane (DCM)0.593
6CF₃SO₃H in 1,2-Dichloroethane (DCE)0.588
7CF₃SO₃H in Acetonitrile (MeCN)0.575
8CF₃SO₃H in Nitromethane (MeNO₂)0.566
9CF₃SO₃H in Tetrahydrofuran (THF)0.5Trace

Data adapted from a study on the mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.

Table 2: Comparison of Eaton's Reagent and Polyphosphoric Acid (PPA) for Cyclization of Naphthyridine Precursors

CatalystReaction ConditionsYieldReference
Eaton's Reagent Solvent-free, heatingExcellent[2]
Polyphosphoric Acid (PPA) Solvent-free, heatingGood to Moderate[2]

Eaton's reagent is noted to be a superior cyclizing and dehydrating agent compared to PPA for the synthesis of certain angular and linear naphthyridines, providing excellent yields.[2]

Experimental Protocols

Protocol 1: General Procedure for CF₃SO₃H-Mediated Intramolecular Cyclization of 4-(Arylamino)nicotinonitrile

This protocol describes a general method for the acid-catalyzed cyclization to form fused polycyclic 1,6-naphthyridin-4-amines.

Materials:

  • 4-(Arylamino)nicotinonitrile precursor (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(arylamino)nicotinonitrile precursor in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-4 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acid.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired fused naphthyridine.

Protocol 2: General Procedure for Eaton's Reagent-Mediated Intramolecular Acylation

This protocol outlines a solvent-free method for the cyclization of N-aryl-naphthyridine precursors bearing a carboxylic acid moiety.

Materials:

  • N-Aryl-naphthyridine carboxylic acid precursor (1.0 equiv)

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, add the N-aryl-naphthyridine carboxylic acid precursor.

  • Catalyst Addition: Add Eaton's reagent to the flask with stirring. The amount will depend on the scale and substrate, but typically a sufficient volume is used to create a mobile slurry.

  • Heating and Monitoring: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring.

  • Workup - Neutralization and Extraction: Slowly neutralize the acidic solution with saturated sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Workup - Washing and Drying: Wash the combined organic extracts with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure polycyclic naphthyridinone.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the Friedel-Crafts cyclization of naphthyridines.

G cluster_workflow Experimental Workflow for Intramolecular Friedel-Crafts Cyclization A 1. Prepare Anhydrous Reaction Setup (Flame-dried glassware, inert atmosphere) B 2. Dissolve Naphthyridine Precursor in Anhydrous Solvent A->B C 3. Cool to 0 °C B->C D 4. Add Acid Catalyst Dropwise (e.g., CF3SO3H, Eaton's Reagent) C->D E 5. Stir at Room Temp or Heat (Monitor by TLC) D->E F 6. Quench Reaction (Pour onto ice/NaHCO3 solution) E->F G 7. Extract Product with Organic Solvent F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Caption: A typical experimental workflow for the acid-catalyzed intramolecular Friedel-Crafts cyclization.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low or No Product Yield Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Catalyst What type of catalyst was used? Check_Moisture->Check_Catalyst Yes Sol_Moisture Solution: Dry all solvents/glassware. Use fresh, anhydrous catalyst. Check_Moisture->Sol_Moisture No Check_Ring Does the aromatic ring have deactivating groups? Check_Catalyst->Check_Ring Brønsted Acid Sol_Lewis Issue: Lewis Acid Deactivation by Naphthyridine-N. Solution: Switch to a strong Brønsted acid (CF3SO3H, H2SO4, Eaton's Reagent). Check_Catalyst->Sol_Lewis Lewis Acid (e.g., AlCl3) Sol_Bronsted Issue: Reaction may still be sluggish. Solution: Increase temperature or reaction time. Check precursor purity. Check_Catalyst->Sol_Bronsted Brønsted Acid Sol_Ring Issue: Ring is too deactivated. Solution: Modify synthetic route to use a more electron-rich aromatic precursor. Check_Ring->Sol_Ring Yes End Optimization Successful Check_Ring->End No Sol_Moisture->End Sol_Lewis->End Sol_Bronsted->End Sol_Ring->End

Caption: A decision-making diagram for troubleshooting low-yield Friedel-Crafts cyclization reactions.

References

Identifying and minimizing side products in 1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridines. Our aim is to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 1,6-naphthyridine core, and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,6-naphthyridine scaffold are the Friedländer Annulation and the Skraup Synthesis.

  • Friedländer Annulation: This is a widely used method involving the condensation of a 4-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. The primary challenge is controlling regioselectivity when using unsymmetrical ketones, which can lead to the formation of isomeric side products.

  • Skraup Synthesis: This method employs the reaction of 4-aminopyridine with glycerol, an oxidizing agent, and sulfuric acid. The main drawbacks of the Skraup synthesis are its often violent and exothermic nature, and the formation of significant amounts of tar and other hard-to-remove impurities.[1]

Q2: What are the major side products in the Friedländer synthesis of 1,6-naphthyridines, and how can they be minimized?

A2: The principal side product in the Friedländer synthesis is the formation of regioisomers when an unsymmetrical ketone is used. For example, the reaction of 4-aminonicotinaldehyde with an unsymmetrical ketone like 2-butanone can potentially yield two different constitutional isomers.

To minimize the formation of these regioisomers and other side products, consider the following strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity.

  • Reaction Conditions: Optimizing temperature and solvent can favor the formation of the desired product.

  • Slow Addition of Reactants: A slow, controlled addition of the ketone to the reaction mixture can enhance regioselectivity.

Q3: What causes the formation of tar in the Skraup synthesis, and how can it be reduced?

A3: Tar formation in the Skraup synthesis is a common issue arising from the harsh acidic and oxidizing conditions, which can cause polymerization of the reactants and intermediates. To mitigate tarring, the following measures can be taken:

  • Use of a Moderator: Adding a moderator like ferrous sulfate can help to control the reaction's exothermicity and reduce charring.

  • Temperature Control: Careful and gradual heating is crucial to initiate the reaction without it becoming uncontrollable.

  • Purification: The crude product is often a dark, tarry residue. Purification can be challenging but is essential for isolating the desired 1,6-naphthyridine.

Troubleshooting Guides

Friedländer Annulation: Troubleshooting Poor Regioselectivity

Problem: Formation of a mixture of regioisomers when using an unsymmetrical ketone.

Solution Detailed Protocol Expected Outcome
Catalyst Optimization Employ amine catalysts, such as pyrrolidine derivatives, which have been shown to provide high regioselectivity. For instance, using a catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) can favor the formation of a specific regioisomer.Increased ratio of the desired regioisomer to the undesired one.
Slow Substrate Addition Instead of adding all reactants at once, slowly add the unsymmetrical ketone to the reaction mixture containing the 4-aminonicotinaldehyde and the catalyst over a prolonged period.A higher yield of the desired regioisomer by maintaining a low concentration of the ketone throughout the reaction.
Temperature Adjustment Higher reaction temperatures can sometimes improve regioselectivity in amine-catalyzed reactions.An optimized temperature can lead to a more favorable product distribution.

Quantitative Data on Regioselectivity (Adapted from 1,8-Naphthyridine Synthesis)

Note: The following data is for the synthesis of 1,8-naphthyridines, a close analog of 1,6-naphthyridines, as specific quantitative data for the latter is limited. The principles of regioselectivity control are expected to be similar.

Catalyst Solvent Temperature (°C) Regioisomeric Ratio (Product A : Product B) Yield (%)
PyrrolidineToluene8085 : 1575
TABOToluene11096 : 482
KOHEthanol7860 : 4065
Skraup Synthesis: Minimizing Tar Formation and Controlling the Reaction

Problem: The reaction is too vigorous and produces a large amount of tarry byproducts.

Solution Detailed Protocol Expected Outcome
Use of Ferrous Sulfate Add ferrous sulfate heptahydrate to the reaction mixture before the addition of sulfuric acid. This acts as a moderator, making the reaction less violent.A more controlled reaction with a noticeable reduction in the formation of tar.
Controlled Acid Addition Add concentrated sulfuric acid slowly and dropwise to the reaction mixture with efficient cooling and stirring.Prevents a rapid and uncontrolled exotherm, leading to a cleaner reaction profile.
Post-Reaction Purification After the reaction is complete, the crude product can be purified by steam distillation followed by extraction to separate the 1,6-naphthyridine from the tarry residue.Isolation of a purer product, free from polymeric and tarry impurities.

Experimental Protocols

Detailed Protocol for Friedländer Synthesis of a Substituted 1,6-Naphthyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-aminonicotinaldehyde

  • An appropriate ketone (e.g., acetone for a simple case)

  • Catalyst (e.g., choline hydroxide)

  • Solvent (e.g., water)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, combine 4-aminonicotinaldehyde (1.0 eq) and the ketone (1.0-1.5 eq).

  • Add the chosen solvent (e.g., water).

  • Add the catalyst (e.g., choline hydroxide, 1 mol%).

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde Enamine_A Enamine A 4-Aminonicotinaldehyde->Enamine_A + Ketone (attack at Cα) Enamine_B Enamine B 4-Aminonicotinaldehyde->Enamine_B + Ketone (attack at Cα') Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Enamine_A Unsymmetrical_Ketone->Enamine_B Cyclized_Intermediate_A Cyclized Intermediate A Enamine_A->Cyclized_Intermediate_A Intramolecular Cyclization Cyclized_Intermediate_B Cyclized Intermediate B Enamine_B->Cyclized_Intermediate_B Intramolecular Cyclization Regioisomer_A Regioisomer A (Desired Product) Cyclized_Intermediate_A->Regioisomer_A Dehydration Regioisomer_B Regioisomer B (Side Product) Cyclized_Intermediate_B->Regioisomer_B Dehydration

Caption: Formation of regioisomers in the Friedländer synthesis.

Skraup_Workflow Start Start Reactants 4-Aminopyridine + Glycerol + H₂SO₄ + Oxidizing Agent Start->Reactants Reaction Controlled Heating (with moderator, e.g., FeSO₄) Reactants->Reaction Crude_Product Crude Product Mixture (1,6-Naphthyridine + Tar) Reaction->Crude_Product Purification Purification (e.g., Steam Distillation, Column Chromatography) Crude_Product->Purification Final_Product Pure 1,6-Naphthyridine Purification->Final_Product Side_Products Tar & Other Impurities Purification->Side_Products

Caption: Experimental workflow for the Skraup synthesis.

References

Technical Support Center: Advanced Purification of Novel 1,6-Naphthyridin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying novel 1,6-Naphthyridin-4-OL derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification techniques for crude this compound derivatives?

The most common initial purification techniques are recrystallization and column chromatography.[1] For a solid crude product, recrystallization is often the best first approach.[2] If the product is an oil or a discolored solid, column chromatography is typically employed.[2]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the nature of your crude product and impurities. Recrystallization is ideal for solid products where a suitable solvent can be found that dissolves the compound at a high temperature but not at a low temperature, while the impurities remain soluble or insoluble at all temperatures.[3] Column chromatography is more versatile and is used to separate compounds based on their polarity, making it suitable for oils, complex mixtures, or when a good recrystallization solvent cannot be found.[1][2]

Q3: What are common impurities I might encounter?

Common impurities include unreacted starting materials (like 2-aminopyridine derivatives), residual high-boiling solvents (e.g., DMSO, pyridine), reagents, and byproducts from incomplete or alternative cyclization pathways.[2] Isomeric impurities and di-substituted byproducts can also be present and are often challenging to separate due to similar chemical properties.[4]

Q4: How can I remove unreacted 2-aminopyridine starting material?

Due to its basic nature, an acidic wash during the workup is highly effective.[2] By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated and move to the aqueous layer.[2]

Q5: What is the best way to remove high-boiling point solvents like DMSO or pyridine?

For a basic solvent like pyridine, an acid wash during the workup is very effective.[2] For residual amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective.[2] For DMSO, aqueous washes are typically required to extract it from the organic phase.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Try evaporating some of the solvent to increase the concentration.[1]- Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.[1]- Add a seed crystal of the pure compound.[1]
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a supersaturated solution.- Try using a lower boiling point solvent or a solvent mixture.[1]- Re-heat the solution to dissolve the oil and allow it to cool more slowly.[4]- Add a small amount of a co-solvent in which the compound is more soluble.[1]
Low yield of crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled sufficiently.- Use the minimal amount of hot solvent required to dissolve the crude product.[1]- Cool the solution in an ice-water bath to maximize crystal formation.[2]
Crystals are colored or impure. - Insoluble impurities are trapped within the crystal lattice.- Soluble impurities co-precipitated with the product.- Perform a hot gravity filtration to remove insoluble impurities before cooling.[1]- Wash the collected crystals with a small amount of cold recrystallization solvent.[3]- A second recrystallization may be necessary.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not elute from the column. - The mobile phase (eluent) is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane or methanol in dichloromethane.[1][5]
Poor separation of the product and an impurity. - The polarity of the product and impurity are too similar.- The solvent gradient is too steep.- Use a less polar solvent system to increase the retention time and improve separation.[1]- Employ a shallower solvent gradient during elution.[4]
Compound streaks or "tails" on the TLC plate/column. - The compound is too polar and is interacting strongly with the acidic silica gel.- The sample was overloaded on the column.- Add a small amount of a modifier like triethylamine or ammonium hydroxide to the mobile phase to improve the peak shape for basic compounds.[5]- For highly polar compounds, switch to a more polar mobile phase like dichloromethane/methanol, possibly with a small percentage of methanolic ammonia.[5]- Ensure the sample is loaded in a concentrated band and not in too large a quantity.
Low product recovery after chromatography. - The compound may be irreversibly adsorbed onto the silica gel.- The compound may have degraded on the acidic silica gel.- Use a neutral stationary phase like alumina, or deactivate the silica gel with a base (e.g., triethylamine) before packing the column.[4]- Ensure the chosen solvent system is appropriate to elute the compound effectively.[4]
Chiral separation of enantiomers is unsuccessful. - The stationary phase is not suitable for chiral resolution.- The mobile phase is not optimized for enantioseparation.- Utilize a chiral stationary phase (CSP) in HPLC.[6]- In some cases, derivatizing the racemic mixture to form diastereomers can facilitate separation on a standard stationary phase.[4]

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound derivatives.[2][4]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). The sample can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel, dried, and then loaded as a powder.[2][4]

  • Elution: Begin elution with a non-polar solvent mixture (e.g., hexane/ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.[1][5]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

General Purification Workflow

A Crude this compound Derivative B Initial Purification Choice A->B C Recrystallization B->C Crude is solid D Column Chromatography B->D Crude is oil or impure solid E Pure Solid Product C->E D->E F Purity Analysis (TLC, NMR, LC-MS) E->F G Further Purification Needed? F->G G->D Yes H Final Pure Product G->H No

Caption: General purification workflow for this compound derivatives.

Troubleshooting Column Chromatography

Start Column Chromatography Issue Q1 Poor Separation? Start->Q1 A1 Use shallower gradient or less polar eluent Q1->A1 Yes Q2 Compound Streaking? Q1->Q2 No A1->Q2 A2 Add triethylamine or use a more polar solvent system Q2->A2 Yes Q3 No Elution? Q2->Q3 No A2->Q3 A3 Increase eluent polarity Q3->A3 Yes End Successful Separation Q3->End No A3->End

Caption: Logical troubleshooting workflow for column chromatography.

References

Strategies to overcome poor aqueous solubility of 1,6-naphthyridine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,6-naphthyridine inhibitors.

Troubleshooting Common Solubility Issues

This section addresses specific problems that may arise during experimentation.

Issue 1: My 1,6-naphthyridine inhibitor precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Suggested Solutions:

    • Lower Final DMSO Concentration: Aim for a final DMSO concentration below 1% (v/v), and ideally under 0.5%, in your aqueous solution to prevent precipitation.[1]

    • Use a Co-solvent: If reducing the DMSO concentration isn't effective, consider using a co-solvent system. Pre-dissolve the compound in a water-miscible organic solvent such as ethanol or PEG 400 before adding it to the aqueous buffer.[1]

    • Adjust pH: The solubility of your compound may be highly pH-dependent due to the basic nitrogen atoms in the naphthyridine core.[1][2] Determine the pH-solubility profile to find the optimal pH for your experiments. Acidifying the medium can protonate the nitrogen atoms and increase solubility.[2]

    • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, like Tween® 80 or Pluronic® F-68, to the aqueous buffer can help maintain the compound's solubility.[1]

Issue 2: I am struggling to achieve a high enough concentration of my inhibitor for in vitro assays.

  • Suggested Solutions:

    • Formulate with Cyclodextrins: Cyclodextrins are effective at increasing the aqueous solubility of poorly soluble compounds by forming inclusion complexes.[1][3][4] Experiment with different cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations.[1][5]

    • Prepare a Nanosuspension: Nanosuspensions are colloidal dispersions of sub-micron drug particles that can significantly increase the dissolution rate and saturation solubility.[1][6] This is particularly useful for achieving higher effective concentrations in aqueous media.[1]

    • Explore Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic polymer can enhance its dissolution and apparent solubility.[1] This solid can then be dissolved in your assay medium.[1]

Frequently Asked Questions (FAQs)

Initial Assessment & Strategy Selection

Q1: I have a new 1,6-naphthyridine inhibitor with poor aqueous solubility. Where should I begin?

A1: A systematic solubility profile of your compound is the recommended first step. This data provides a baseline to guide the selection of an appropriate solubility enhancement strategy.[1]

  • Key Initial Steps:

    • Solubility Determination: Assess the solubility in various pharmaceutically relevant solvents and buffers, such as water, phosphate-buffered saline (PBS) at different pH levels (e.g., 2.0, 4.5, 7.4), and common co-solvents like ethanol and PEG 400.[1]

    • pH-Solubility Profile: Determine the compound's solubility across a broad pH range. Many nitrogen-containing heterocyclic compounds like 1,6-naphthyridines exhibit pH-dependent solubility.[1][2]

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to analyze the compound's solid-state properties (e.g., crystallinity, polymorphism), which can significantly impact solubility.[1]

Q2: What are the primary strategies for improving the aqueous solubility of 1,6-naphthyridine compounds?

A2: Strategies are broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.[1]

  • Chemical Modifications: Altering the molecule's chemical structure.[1]

    • Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.[6]

    • Prodrugs: A prodrug is an inactive or poorly active derivative that is converted in vivo to the active drug. This approach can overcome solubility issues.[7]

    • Structural Modification: Introducing polar or ionizable functional groups can enhance aqueous solubility.[8]

  • Physical Modifications: Altering the physical properties of the drug to enhance dissolution.[1]

    • Particle Size Reduction: Decreasing particle size to the micron or nano-scale increases the surface area, leading to a faster dissolution rate.[1][6]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can improve solubility.[1]

  • Formulation-Based Approaches: Utilizing excipients to improve solubility.[1]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

    • Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.[3][4]

    • Lipid-Based Formulations: Encompassing simple oil solutions to self-emulsifying systems.[3]

Visualized Workflows and Pathways

cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_dev Development & Characterization cluster_end Outcome Start Poorly Soluble 1,6-Naphthyridine Inhibitor Assess Determine Baseline Solubility (pH, Solvents, Solid State) Start->Assess Decision Select Strategy based on: - Required Solubility Increase - Compound Properties (pKa) - Development Stage Assess->Decision Formulation Formulation Approach (Cyclodextrin, Nanosuspension, Solid Dispersion) Decision->Formulation Moderate increase needed or early stage Chemical Chemical Modification (Salt Formation, Prodrug) Decision->Chemical Significant increase needed or lead optimization Develop Develop Prototype Formulation / Synthesize Analog Formulation->Develop Chemical->Develop Characterize Characterize Properties: - Solubility & Dissolution - Stability - In Vitro Activity Develop->Characterize End Optimized Lead Candidate for In Vivo Studies Characterize->End

Caption: A logical workflow for addressing the solubility issues of 1,6-naphthyridine compounds.

Compound 1,6-Naphthyridine Inhibitor Ionizable Is the compound ionizable? Compound->Ionizable pKaRule Does ΔpKa > 3? (pKa base - pKa acid) Ionizable->pKaRule Yes Amorphous Amorphous-based (Solid Dispersion, Nanosuspension) Ionizable->Amorphous No Salt Salt Formation pKaRule->Salt Yes Cocrystal Co-crystallization pKaRule->Cocrystal No Complexation Complexation (Cyclodextrins) Amorphous->Complexation Alternative

Caption: Decision tree for selecting a suitable solid-state solubility enhancement strategy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 Inhibits Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Simplified FGFR4 signaling pathway, a target for some 1,6-naphthyridine inhibitors.[9]

Data on Solubility Enhancement Strategies

The selection of a strategy often involves balancing the required solubility increase with formulation complexity.

StrategyTypical Solubility IncreaseAdvantagesDisadvantages
pH Adjustment Variable (highly dependent on pKa)Simple, cost-effective for ionizable drugs.[2]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Salt Formation 10x - 1,000xWell-established, significant solubility increase for ionizable drugs.[6]Not for non-ionizable drugs; can have stability or hygroscopicity issues.[6]
Co-crystals 2x - 100xImproves solubility and dissolution; applicable to non-ionizable drugs.[10]Co-former screening can be time-consuming; regulatory path less defined than salts.
Cyclodextrins 10x - 5,000xHigh solubilization capacity; can improve stability; suitable for various administration routes.[1][3]Limited by drug size/shape; can be expensive; potential for toxicity at high concentrations.
Solid Dispersions 10x - 200xEnhances dissolution rate and apparent solubility.[1]Can be physically unstable (recrystallization); requires specialized equipment (e.g., spray dryer).[3]
Nanosuspension VariableIncreases surface area for faster dissolution; applicable to many compounds.[1][6]Requires specialized equipment (milling, homogenization); potential for particle aggregation.
Prodrugs VariableCan overcome multiple barriers (solubility, permeability); allows for targeted delivery.[7][11]Requires chemical synthesis; bioconversion to active drug must be efficient; adds regulatory complexity.[7]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a 1,6-naphthyridine inhibitor in a specific medium.

  • Materials:

    • 1,6-naphthyridine inhibitor (solid)

    • Selected solvent/buffer (e.g., PBS, pH 7.4)

    • Sealed vials (e.g., glass HPLC vials)

    • Orbital shaker with temperature control

    • Centrifuge

    • Validated analytical method (e.g., HPLC-UV)

  • Procedure:

    • Preparation: Add an excess amount of the solid inhibitor to a known volume of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[2]

    • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. If necessary, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.[2]

    • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.[2]

    • Quantification: Analyze the concentration of the inhibitor in the diluted sample using a validated analytical method like HPLC-UV.[2]

    • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method for preparing a stock solution of a poorly soluble inhibitor for in vitro assays using HP-β-CD.[8]

  • Materials:

    • 1,6-naphthyridine inhibitor

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20-40% w/v). Gentle heating may be needed to fully dissolve the HP-β-CD.[8]

    • Add Compound: Add the weighed amount of the inhibitor to the HP-β-CD solution to achieve the target concentration.

    • Complexation: Vigorously vortex the mixture for several minutes.

    • Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.[8]

    • Filtration (Optional): If any undissolved particulate matter is visible, filter the solution through a 0.22 µm syringe filter.

    • Concentration Determination: Determine the final concentration of the solubilized inhibitor using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm success.[8]

Protocol 3: Preparation of a Nanosuspension (Precipitation Method)

This protocol provides a general framework for preparing a nanosuspension. Optimization of solvents and stabilizers is crucial for each specific compound.[1]

  • Materials:

    • 1,6-naphthyridine inhibitor

    • Water-miscible organic solvent (e.g., acetone, ethanol)

    • Aqueous phase (deionized water)

    • Stabilizer (e.g., Pluronic® F-68, Poloxamer 188)

    • High-speed homogenizer or sonicator

    • Rotary evaporator

  • Procedure:

    • Prepare Organic Phase: Dissolve the inhibitor in a suitable organic solvent.[1]

    • Prepare Aqueous Phase: Dissolve the stabilizer in the aqueous phase.

    • Precipitation: Under high-speed homogenization or ultrasonication, inject the organic phase into the aqueous phase at a controlled rate. The rapid solvent change will cause the inhibitor to precipitate as nanoparticles.[1]

    • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.[1]

    • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[1]

References

Resolving peak overlap in NMR spectra of substituted 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving NMR peak overlap in substituted 1,6-naphthyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their spectroscopic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1D ¹H NMR spectrum shows significant peak overlap in the aromatic region (7.0-9.5 ppm), making assignment impossible. What should be my first step?

A1: The most direct initial approach is to perform a 2D Homonuclear Correlation Spectroscopy (COSY) experiment. This technique identifies protons that are spin-coupled to each other, typically through two or three bonds. By revealing the connectivity between protons, you can trace out the spin systems within your molecule, which is invaluable for assigning protons on the same ring system, even when their 1D signals are crowded.[1][2] Cross-peaks in a COSY spectrum connect protons that are coupled, allowing you to walk from one proton to its neighbor.

Q2: The COSY experiment helped, but I still can't definitively assign which proton belongs to which carbon. How can I resolve this ambiguity?

A2: To correlate protons directly to the carbons they are attached to, the recommended experiment is the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[3][4] This powerful 2D NMR technique displays ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating a direct, one-bond connection between a specific proton and a specific carbon.[3][4] This is far more sensitive than a standard ¹³C NMR experiment and is excellent for unambiguously assigning protonated carbons.[3]

Q3: I have assigned all the protonated carbons using HSQC, but what about the quaternary (non-protonated) carbons, like those at the ring junctions or bearing a substituent?

A3: For assigning quaternary carbons and confirming long-range connectivities, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential.[4][5] HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4][5] By observing a cross-peak between a known proton and an unknown carbon, you can establish multi-bond connectivity, which is the key to assigning quaternary carbons and piecing together the molecular fragments.

The logical workflow for using these standard 2D NMR experiments to resolve peak overlap is illustrated below.

Advanced_Techniques Start Persistent Peak Overlap Choice Select Chemical Shift Method Start->Choice Solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) Choice->Solvent Non-invasive LSR Add Lanthanide Shift Reagent (LSR) Choice->LSR Additive AnalyzeSolvent Analyze Shift Differences Solvent->AnalyzeSolvent AnalyzeLSR Analyze Distance-Dependent Shifts LSR->AnalyzeLSR Resolution Achieve Peak Resolution AnalyzeSolvent->Resolution AnalyzeLSR->Resolution

References

Methods for enhancing the fluorescence quantum yield of 1,6-naphthyridine fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the fluorescence quantum yield of 1,6-naphthyridine fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF), and why is it crucial for 1,6-naphthyridine fluorophores?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is critical for applications requiring bright fluorescent probes, such as in bioimaging, sensing, and organic light-emitting materials, as it directly correlates with the intensity of the fluorescence signal.[1]

Q2: What are the typical fluorescence quantum yields for 1,6-naphthyridine derivatives?

A2: The quantum yield of 1,6-naphthyridine derivatives can vary significantly based on their structure and environment. Basic 1,6-naphthyridine compounds may exhibit modest quantum yields of approximately 0.05 to 0.1 in various solvents.[2] However, through strategic chemical modifications, such as the synthesis of fused polycyclic 1,6-naphthyridin-4-amines, excellent absolute fluorescence quantum yields of up to 0.89 have be achieved.[3]

Q3: How do chemical substituents impact the quantum yield of 1,6-naphthyridine fluorophores?

A3: Substituents play a pivotal role in modulating the photophysical properties of 1,6-naphthyridines.

  • Electron-Donating and -Withdrawing Groups: Introducing electron-donating groups (e.g., diethylamino, -NEt₂) and electron-withdrawing groups can create a strong intramolecular charge-transfer (ICT) interaction.[3] This ICT character is a key strategy for developing fluorophores with desirable properties, including large Stokes shifts and high quantum yields.[3][4]

  • Fused Aromatic Rings: Creating fused polycyclic systems, such as benzo[3][5]naphthyridines, increases the rigidity of the molecular structure.[3][4] This rigidity reduces non-radiative decay pathways, often leading to a significant enhancement in fluorescence quantum yield.[3]

  • Bulky Groups: Incorporating bulky substituents can prevent π-π stacking in concentrated solutions or the solid state. This mitigates aggregation-caused quenching (ACQ) and can help maintain fluorescence.[4]

Q4: How does the solvent environment affect the fluorescence properties?

A4: 1,6-Naphthyridine derivatives often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[6][7] While pronounced positive solvatofluorochromism (a red-shift in emission with increasing solvent polarity) can be observed, fluorescence quenching is a notable issue in certain polar solvents like acetone, acetonitrile, and ethanol.[5] The excited state dipole moment of these molecules is typically higher than the ground state, causing solvent dipoles to relax around the excited molecule, which influences the emission energy.[7][8]

Q5: What is Aggregation-Caused Quenching (ACQ), and how can it be addressed?

A5: Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorophores lose their emissivity in concentrated solutions or the solid state due to the formation of non-emissive aggregates, often through π-π stacking.[4] This can be addressed by redesigning the molecule to include bulky groups that create steric hindrance, thereby preventing the planar aromatic rings from packing closely.[4]

Q6: What is Aggregation-Induced Emission (AIE), and how can it be used to enhance fluorescence?

A6: Aggregation-Induced Emission (AIE) is a photophysical effect where a molecule that is weakly fluorescent in a dilute solution becomes highly emissive upon aggregation.[4][9] This is often attributed to the Restriction of Intramolecular Rotations (RIR) in the aggregated state, which blocks non-radiative decay channels.[4] To leverage this effect, 1,6-naphthyridine derivatives can be designed with rotor-like structures, such as tetraphenylethylene (TPE) moieties. The AIE phenomenon is particularly valuable for applications in the solid state or for creating fluorescent nanoparticles in aqueous media.[10][11]

Q7: Can protonation of the 1,6-naphthyridine core enhance its fluorescence?

A7: Yes, protonation can be a very effective method for enhancing fluorescence. The 1,6-naphthyridine scaffold contains nitrogen atoms with lone pairs of electrons.[12][13] In an acidic environment, these nitrogen atoms can be protonated. This protonation alters the electronic structure, converting the lowest singlet excited state to a (π,π*) state, which is more likely to decay via fluorescence, leading to a significant increase in emission intensity.[13] This acidochromism has been observed in various naphthyridine and quinoline derivatives.[6][13]

Troubleshooting Guide: Low Fluorescence Quantum Yield

Possible CauseTroubleshooting StepExpected Outcome
Unfavorable Molecular Structure Consider chemical modification. Introduce electron-donating or -withdrawing groups to facilitate an efficient Intramolecular Charge-Transfer (ICT) state.[3][4] Fusing the naphthyridine ring with other aromatic systems can increase rigidity and quantum yield.[3]A new derivative with significantly improved quantum yield.
Solvent Mismatch or Quenching Test the fluorophore in a range of solvents with varying polarities.[7] Ensure solvents are of high purity and degassed to remove dissolved oxygen, a common quencher. Halogenated solvents have been shown to increase the quantum yield of some related heterocyclic compounds.[4]Identification of a solvent that enhances fluorescence intensity and quantum yield.[4]
Aggregation-Caused Quenching (ACQ) Redesign the molecule to incorporate bulky groups that induce steric hindrance and prevent close packing.[4] Alternatively, modify the structure to favor Aggregation-Induced Emission (AIE) by incorporating moieties with rotatable groups like tetraphenylethylene (TPE).[4]Reduced quenching in concentrated solutions or the observation of strong fluorescence in the aggregated/solid state (AIE).[4]
Inefficient Protonation State For derivatives sensitive to pH, perform fluorescence measurements in buffered solutions with varying pH values. The addition of a strong acid can be used to induce protonation and potentially enhance fluorescence.[13]A significant increase in fluorescence intensity upon reaching the optimal protonation state.[13]

Quantitative Data Summary

The tables below summarize the fluorescence quantum yields (ΦF) of various 1,6-naphthyridine derivatives reported in the literature.

Table 1: Effect of Substituents on Quantum Yield of Fused 1,6-Naphthyridin-4-amines

CompoundDescriptionSolventAbsolute ΦFReference
2b Fused tetracyclic 1,6-naphthyridin-4-amineDMSO0.89[3]
2e Fused tetracyclic 1,6-naphthyridin-4-amineDMSO0.89[3]
2y Derivative with NEt₂ groupDMSOFavorable[3]

Table 2: General Photophysical Properties of 1,6-Naphthyridine Derivatives

PropertyValue RangeSolventsReference
Fluorescence Quantum Yield (ΦF) ~0.05 - 0.1Various[2]
Fluorescence Lifetime ~10 nsVarious[2]

Experimental Protocols & Visualizations

Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of ΦF for a 1,6-naphthyridine sample relative to a well-characterized standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of 1,6-naphthyridine derivative

  • Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95; or Fluorescein in 0.1 N NaOH, ΦF = 0.925)[14]

  • High-purity spectroscopic grade solvent

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the selected excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Integrate Spectra: Calculate the integrated area under the fluorescence emission curve for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_s and Grad_std are the gradients of the intensity vs. absorbance plots for the sample and standard, respectively.

    • n_s and n_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

Troubleshooting_Workflow start Low Quantum Yield Observed check_purity 1. Check Sample & Solvent Purity (e.g., for quenchers) start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Purify Sample / Use Spectroscopic Grade Solvent is_pure->purify No check_env 2. Investigate Environment (Solvent, pH) is_pure->check_env Yes purify->check_purity is_optimal Environment Optimized? check_env->is_optimal optimize_env Test Solvent Series & pH Range is_optimal->optimize_env No check_acq 3. Check for Aggregation- Caused Quenching (ACQ) is_optimal->check_acq Yes optimize_env->check_env is_acq ACQ Present? check_acq->is_acq modify_structure 4. Modify Molecular Structure is_acq->modify_structure Yes is_acq->modify_structure No (Still Low) strategy Strategy: - Increase Rigidity - Add ICT groups - Induce AIE - Add bulky groups modify_structure->strategy end_success Quantum Yield Enhanced modify_structure->end_success

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Protocol 2: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines

This protocol provides a general methodology for synthesizing highly fluorescent fused 1,6-naphthyridines, adapted from literature procedures.[3]

Reaction: CF₃SO₃H- or H₂SO₄-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.

Materials:

  • 4-(arylamino)nicotinonitrile precursor

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous solvent (if required)

  • Round-bottom flask, magnetic stirrer

  • Standard workup and purification reagents (e.g., base for neutralization, organic solvents for extraction, silica for chromatography)

Procedure:

  • Dissolve the 4-(arylamino)nicotinonitrile substrate in the chosen acid (e.g., CF₃SO₃H) under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to elevated temperatures) for the required time (e.g., 0.5 to several hours), monitoring progress by TLC.[3]

  • Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.

  • Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) until the pH is basic.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fused polycyclic 1,6-naphthyridin-4-amine.

AIE_Principle cluster_solution In Dilute Solution (Good Solvent) cluster_aggregate In Aggregate (Poor Solvent / Solid State) sol_mol Molecule with Rotatable Groups rotation Fast Intramolecular Rotation (Vibrational Relaxation) sol_mol->rotation Excitation (hν) agg_mol Aggregated Molecules non_rad Non-Radiative Decay rotation->non_rad weak_em Weak Emission rotation->weak_em restricted Restricted Intramolecular Rotation (RIR) agg_mol->restricted Excitation (hν) rad Radiative Decay restricted->rad strong_em Strong Emission (AIE) rad->strong_em

Caption: The principle of Aggregation-Induced Emission (AIE).

Protocol 3: Inducing and Characterizing Aggregation-Induced Emission (AIE)

This protocol outlines the steps to test if a 1,6-naphthyridine derivative exhibits AIE properties.

Materials:

  • Fluorometer

  • AIE-active 1,6-naphthyridine candidate

  • A "good" solvent in which the compound dissolves well (e.g., THF, Dioxane)

  • A "poor" or "anti-solvent" in which the compound is insoluble (e.g., Water)

Procedure:

  • Prepare a stock solution of the compound in the good solvent (e.g., 1 mM in THF).

  • In a series of cuvettes, prepare mixtures of the good solvent and poor solvent with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF).

  • To each cuvette, add a small aliquot of the stock solution so that the final concentration of the fluorophore is constant (e.g., 10 µM).

  • Gently mix and allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum for each solvent mixture, keeping the excitation wavelength and instrument settings constant.

  • Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant increase in fluorescence intensity at high fractions of the poor solvent indicates AIE activity.[10]

Protonation_Effect unprotonated 1,6-Naphthyridine (Neutral Form) - N lone pair interacts with π-system protonated Protonated 1,6-Naphthyridine - N lone pair shared with H+ - S1 state becomes (π,π*) unprotonated->protonated + H⁺ (Acid) low_f Lower Fluorescence unprotonated->low_f Excitation protonated->unprotonated - H⁺ (Base) high_f Enhanced Fluorescence protonated->high_f Excitation

Caption: Effect of protonation on the fluorescence of 1,6-naphthyridine.

References

Reducing reaction time in multicomponent synthesis of 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridine scaffolds. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome one of the most common hurdles in multicomponent reactions (MCRs): extended reaction times. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the efficiency of your synthetic workflows.

The 1,6-naphthyridine core is a privileged heterocyclic structure found in numerous pharmaceutical agents and natural products, making its efficient synthesis a critical goal in medicinal chemistry.[1][2] However, traditional multicomponent methods for its construction can be plagued by long reaction times and harsh conditions.[3][4] This guide provides actionable solutions to accelerate these crucial reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My multicomponent reaction to synthesize 1,6-naphthyridines is extremely slow, sometimes taking over 24 hours. What are the primary factors I should investigate to reduce the reaction time?

This is a common challenge. The overall reaction rate is dictated by its slowest step, which in many MCRs for naphthyridines is the final cyclization and aromatization. Several interdependent factors should be optimized:

  • Catalysis: The absence or inefficiency of a catalyst is a primary cause of slow reactions. Many classic syntheses, like the Friedländer annulation, traditionally required high temperatures (150-220 °C) without a catalyst.[5] The introduction of a suitable catalyst can dramatically lower the activation energy for the key bond-forming steps.

    • Acid Catalysis: For reactions involving condensation and cyclodehydration, such as the Friedländer or Bohlmann-Rahtz type pathways, both Brønsted and Lewis acids are effective.[6] Acetic acid, p-toluenesulfonic acid (PTSA), or Lewis acids like ZnBr₂ or Yb(OTf)₃ can promote both the initial Michael addition and the subsequent cyclodehydration, often allowing the reaction to proceed efficiently at lower temperatures.[6][7]

    • Heterogeneous Catalysts: Nanoparticle-based catalysts, such as SiO₂/Fe₃O₄@MWCNTs, offer significant advantages. They provide a high surface area for the reaction to occur and can be easily recovered and recycled, aligning with green chemistry principles.[8][9] These have been used to achieve expedited reaction times in aqueous media at ambient temperatures.[9][10]

  • Energy Input (Heating Method): Conventional oil bath heating relies on slow thermal conduction. Microwave irradiation is a highly effective alternative for accelerating these reactions. By directly heating the solvent and polar reagents through dielectric heating, microwaves can reduce reaction times from hours to mere minutes.[11][12] This technique has been successfully applied to the synthesis of various 1,6-naphthyridine derivatives.[13]

  • Solvent Choice: The solvent plays a critical role in reactant solubility, reaction mechanism, and catalyst efficacy.

    • For acid-catalyzed reactions, polar protic solvents like ethanol are often favored as they can stabilize charged intermediates.[14]

    • In some microwave-assisted syntheses, the choice of solvent can even control chemoselectivity, leading to different product scaffolds from the same starting materials.[11][13]

    • For green chemistry approaches, water is an excellent solvent, especially when used with compatible catalysts.[15][16]

Q2: I've tried increasing the temperature, but my yield drops significantly. How can I speed up the reaction without sacrificing yield?

This indicates that higher temperatures are likely promoting side reactions or decomposition of intermediates or products. Instead of simply increasing the heat, a more strategic approach is needed.

  • Shift to Microwave Synthesis: Microwave heating is not just about high temperatures; it's about efficient and uniform energy transfer. This often allows reactions to complete in minutes at temperatures similar to or even lower than those used in conventional heating over many hours, minimizing the time for side products to form.[3][12]

  • Optimize Your Catalyst System: Rather than forcing the reaction with thermal energy, use a catalyst to create a more efficient, lower-energy pathway.

    • Screen Catalysts: If using an acid catalyst, screen a panel of both Brønsted (e.g., PTSA, acetic acid) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) to find one that promotes the desired reaction selectively.

    • Catalyst Loading: Ensure you are using the optimal catalyst loading. Too little may be ineffective, while too much can sometimes lead to undesired side reactions.

  • Change the Order of Reagent Addition: In a one-pot MCR, adding all components at once can lead to competing pathways. Consider a stepwise, one-pot approach where you pre-form a key intermediate before adding the final component. For instance, allowing the initial Knoevenagel condensation or Michael addition to proceed for a short period before adding the third component can lead to a cleaner reaction profile.[3]

Q3: My reaction seems to stall before reaching completion, even after a long time. What are the likely causes and troubleshooting steps?

Reaction stalling can be frustrating and points to issues beyond simple kinetics.

  • Reagent Purity: Impurities in starting materials, especially aldehydes (which can oxidize to carboxylic acids) or amines, can inhibit catalysts or participate in side reactions. Verify the purity of your reagents by NMR or other appropriate methods.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities. If using a heterogeneous catalyst, it may need reactivation. For homogeneous catalysts, consider if a byproduct is sequestering the active species.

  • Equilibrium Limitations: The final cyclization or dehydration step might be reversible. If water is a byproduct, its removal can drive the reaction to completion. This is more difficult in a sealed microwave vial but can sometimes be achieved in conventional setups using a Dean-Stark trap, although this may not be practical for all MCRs.

  • Poor Solubility: One of the components or an intermediate may be precipitating out of the solution, effectively halting the reaction. Check the reaction mixture for insolubles and consider a different solvent system that can better solubilize all species involved.

Key Methodologies for Accelerated Synthesis
Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in modern organic synthesis. Unlike conventional heating, which transfers energy indirectly, microwaves directly excite polar molecules, leading to rapid and uniform heating. This often results in a dramatic reduction in reaction times, increased product yields, and improved purity.[12]

Workflow for Microwave Condition Screening:

cluster_optimization Optimization Loop A 1. Prepare Reactant Mixture (Aldehyde, Active Methylene Cmpd, Amine Source) B 2. Add Solvent & Catalyst (e.g., Ethanol, Acetic Acid) A->B C 3. Seal Microwave Vial B->C D 4. Set Initial MW Conditions (e.g., 120°C, 5 min) C->D E 5. Run Reaction D->E F 6. Monitor by TLC/LC-MS E->F G Reaction Incomplete? F->G H Increase Time (e.g., to 10 min) G->H Yes I Increase Temperature (e.g., to 140°C) G->I If time ineffective J Reaction Complete G->J No H->E I->E K Workup & Purify J->K

Caption: Workflow for optimizing microwave-assisted synthesis.

Catalyst Selection in Friedländer & Bohlmann-Rahtz Pathways

The Friedländer annulation and related pathways are foundational for constructing the quinoline and naphthyridine cores.[5][17] The key is the condensation between an ortho-aminoaryl aldehyde/ketone and a compound with an α-methylene group. Similarly, the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[14][18] Both pathways often require a high-temperature cyclodehydration step, which is a prime target for acceleration.[6]

cluster_reactants Reactants cluster_steps Reaction Steps R1 o-Aminoaryl Aldehyde/Ketone Step1 Aldol/Knoevenagel Condensation R1->Step1 R2 Active Methylene Compound R2->Step1 Step2 Cyclodehydration (Often Rate-Limiting) Step1->Step2 Product 1,6-Naphthyridine Product Step2->Product Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Step1 Accelerates Catalyst->Step2 Accelerates

Caption: Role of acid catalysis in the Friedländer Annulation.

Data Summary: Conventional vs. Accelerated Methods

The following table summarizes typical improvements observed when shifting from conventional heating to microwave-assisted synthesis for naphthyridine derivatives.

MethodCatalystTemperature (°C)Typical Reaction TimeTypical Yield (%)Reference
Conventional HeatingNone / Base150-22012-48 hours40-60[5]
Conventional HeatingAcid (e.g., AcOH)80-1204-12 hours60-85[6]
Microwave IrradiationNone / Catalyst-Free120-15010-30 minutes70-90[12][15]
Microwave IrradiationAcid (e.g., PTSA)1202-10 minutes82-94[3]
Heterogeneous CatalystSiO₂/Fe₃O₄@MWCNTsRoom Temp30-60 minutes85-95[8][9]
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 1,6-Naphthyridines

This protocol is a generalized procedure based on methodologies reported for rapid MCRs.[3]

  • Reactant Mixture: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 2.0 mmol), and the amine source (e.g., 1-naphthylamine, 1.0 mmol).[8][9]

  • Solvent and Catalyst: Add ethanol (3-5 mL) as the solvent. Add the chosen catalyst (e.g., 10 mol% acetic acid).

  • Microwave Irradiation: Seal the vessel securely. Place it in the cavity of a scientific microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 10 minutes. Safety Note: All microwave experiments should be performed behind a blast shield.

  • Monitoring: After the allotted time, cool the vessel to room temperature using compressed air. Check the reaction progress by thin-layer chromatography (TLC) or LC-MS. If incomplete, irradiate for an additional 5-10 minutes.

  • Workup: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,6-naphthyridine derivative.

Protocol 2: Heterogeneous Catalysis in an Aqueous Medium

This protocol outlines a green chemistry approach for 1,6-naphthyridine synthesis.[9]

  • Catalyst Suspension: In a round-bottom flask, suspend the SiO₂/Fe₃O₄@MWCNTs catalyst (specify loading, e.g., 20 mg) in distilled water (5 mL).

  • Reagent Addition: To the stirred suspension, add the benzaldehyde derivative (1.0 mmol), malononitrile (2.0 mmol), and the 1-naphthylamine (1.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Catalyst Removal: Upon completion, the magnetic catalyst can be easily separated from the reaction mixture by placing a strong magnet on the outside of the flask and decanting the solution. Wash the catalyst with ethanol and dry it for reuse.

  • Product Isolation: The product, which often precipitates from the aqueous medium, can be isolated by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization. This method often yields products of high purity without the need for column chromatography.[8]

References

Challenges in scaling up 1,6-Naphthyridin-4-OL synthesis for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,6-Naphthyridin-4-OL for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound suitable for gram-scale synthesis?

A1: A practical and scalable approach for the synthesis of the core 1,6-naphthyridine scaffold involves an acid-mediated intramolecular Friedel-Crafts-type cyclization.[1][2][3][4] A common precursor for this reaction is a 4-(arylamino)nicotinonitrile derivative. The synthesis can often be performed at the gram scale with good to excellent yields.[1][2][3][4]

Q2: My reaction yield for the cyclization step is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Experiment with small-scale trials to determine the optimal parameters before proceeding to a larger scale.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Ensure you are using high-purity reagents and dry solvents, especially for moisture-sensitive reactions.

  • Atmospheric Moisture and Oxygen: If your reaction is sensitive to air or moisture, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Inefficient Mixing: For heterogeneous reactions, ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture to ensure proper mixing.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress using techniques like TLC or LC-MS to check for any degradation of the product over time.

Q3: I am observing the formation of significant side products during the synthesis. How can I identify and minimize them?

A3: Side product formation is a common challenge. To address this:

  • Characterize the Impurities: Isolate and characterize the major side products using techniques like NMR, MS, and HPLC. Understanding their structure can provide insights into the side reactions occurring.

  • Modify Reaction Conditions: Once the side reactions are understood, you can often suppress them by modifying the reaction conditions. This could involve changing the temperature, catalyst, solvent, or order of reagent addition.

  • Protecting Groups: If a functional group on your starting material is interfering with the desired reaction, consider using a suitable protecting group.

Q4: The purification of this compound is proving difficult due to its low solubility. What purification strategies can I employ?

A4: Poor solubility is a common issue with polycyclic heterocyclic compounds. Consider the following purification strategies:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying crystalline solids. You may need to screen a wide range of solvents and solvent mixtures.

  • Column Chromatography: Normal-phase or reversed-phase flash chromatography can be effective. For poorly soluble compounds, you might need to use a strong eluent system or a different stationary phase.[5]

  • Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.

  • Preparative HPLC: For high-purity material required for in vivo studies, preparative HPLC is often the method of choice.

Q5: How can I formulate the poorly water-soluble this compound for in vivo oral administration?

A5: Formulating poorly soluble compounds for in vivo studies is crucial for achieving adequate bioavailability.[3][6][7] Several strategies can be employed:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to an improved dissolution rate.[4][6][8]

  • Co-solvents and Surfactants: Using a mixture of solvents (co-solvents) or adding surfactants can enhance the solubility of the compound.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective way to improve the oral absorption of lipophilic drugs.[3]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and improve dissolution.[7]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.[6]

Troubleshooting Guides

Problem 1: Incomplete Friedel-Crafts Cyclization
Symptom Possible Cause Suggested Solution
Starting material remains after extended reaction time.Insufficient acid catalyst activity.Ensure the acid catalyst (e.g., H2SO4, PPA) is fresh and not hydrated. Consider using a stronger Lewis acid.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments while monitoring for product formation and degradation.
Deactivation of the aromatic ring.If the aryl amine precursor has strongly electron-withdrawing groups, the cyclization may be disfavored. Consider a different synthetic route or a precursor with electron-donating groups.
Problem 2: Difficulty in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product precipitates as an oil or intractable solid.Poor solubility in the workup solvent.Screen a variety of solvents for workup and purification. Consider a solvent-antisolvent precipitation method.
Co-precipitation of impurities.Perform a hot filtration of the crude product in a suitable solvent to remove insoluble impurities.
Product streaks on TLC/HPLC.The hydroxyl group is interacting with the stationary phase.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.
Problem 3: Inconsistent Results Upon Scale-Up
Symptom Possible Cause Suggested Solution
Reaction exotherm becomes difficult to control.Inefficient heat transfer at a larger scale.Ensure adequate cooling capacity and efficient stirring. Consider a semi-batch process where one of the reagents is added slowly.
Yield decreases significantly on a larger scale.Inefficient mixing or mass transfer.Use a more powerful overhead stirrer. For biphasic reactions, consider a phase-transfer catalyst.
Changes in reagent addition rate.Maintain a consistent and controlled rate of reagent addition, as this can affect local concentrations and side reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Cyclization

Parameter Condition A Condition B Condition C
Acid Catalyst Conc. H2SO4Polyphosphoric Acid (PPA)Triflic Acid (CF3SO3H)
Temperature 80-100 °C120-140 °CRoom Temperature - 50 °C
Reaction Time 4-8 hours2-4 hours1-3 hours
Typical Yield 70-85%75-90%80-95%
Purity (crude) 85-95%90-97%92-98%

Note: Yields and purity are illustrative and can vary depending on the specific substrate and scale.

Experimental Protocols

Key Experiment: Gram-Scale Synthesis of this compound via Friedel-Crafts Cyclization

Materials:

  • 4-((3-hydroxyphenyl)amino)nicotinonitrile (precursor)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO3)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-((3-hydroxyphenyl)amino)nicotinonitrile (e.g., 10 grams).

  • Acid Addition: Under a nitrogen atmosphere, slowly add concentrated sulfuric acid (e.g., 50 mL) to the starting material with vigorous stirring. The addition should be done in an ice bath to control the initial exotherm.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-chloronicotinonitrile 4-chloronicotinonitrile 4-((3-hydroxyphenyl)amino)nicotinonitrile 4-((3-hydroxyphenyl)amino)nicotinonitrile 4-chloronicotinonitrile->4-((3-hydroxyphenyl)amino)nicotinonitrile Nucleophilic Aromatic Substitution 3-aminophenol 3-aminophenol 3-aminophenol->4-((3-hydroxyphenyl)amino)nicotinonitrile This compound This compound 4-((3-hydroxyphenyl)amino)nicotinonitrile->this compound Friedel-Crafts Cyclization (H2SO4)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified (e.g., Low Yield, Impurities) Start->Problem_Identified Check_Reagents Check Reagent/Solvent Purity Problem_Identified->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Reagents->Optimize_Conditions Purification_Strategy Re-evaluate Purification Strategy Optimize_Conditions->Purification_Strategy Inert_Atmosphere Ensure Inert Atmosphere Purification_Strategy->Inert_Atmosphere Successful_Outcome Successful Outcome Inert_Atmosphere->Successful_Outcome Issue Resolved Unsuccessful_Outcome Unsuccessful Outcome Inert_Atmosphere->Unsuccessful_Outcome Issue Persists

Caption: A logical workflow for troubleshooting synthesis issues.

Signaling_Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Naphthyridinol This compound Naphthyridinol->Kinase_B Inhibition

Caption: A generalized kinase signaling pathway.

References

Assessing and improving the chemical stability of 1,6-Naphthyridin-4-OL analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the chemical stability of 1,6-naphthyridin-4-ol analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the chemical stability of this compound analogues?

A1: The stability of this compound analogues, like many nitrogen-containing heterocyclic compounds, is primarily influenced by environmental factors.[1] Key factors include:

  • Temperature: Elevated temperatures can accelerate chemical degradation by providing the activation energy for reactions.[1]

  • Moisture: The presence of water can lead to hydrolytic degradation of susceptible functional groups on the molecule.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation, leading to the formation of photoproducts.[1]

  • Oxygen: Atmospheric oxygen can cause oxidative degradation, especially for compounds with electron-rich moieties.[1]

  • pH: The acidity or basicity of the solution can significantly impact the rate and pathway of degradation, particularly through hydrolysis.

Q2: What are the expected degradation pathways for this compound analogues?

A2: While specific degradation pathways are structure-dependent, some general pathways can be anticipated for the 1,6-naphthyridine scaffold. One known metabolic degradation pathway for 2,8-disubstituted-1,6-naphthyridines is oxidation at the C5 position, mediated by aldehyde oxidase (AO), to form a C5-hydroxyl compound.[2] This suggests that the C5 position may be susceptible to chemical oxidation as well. Other potential degradation pathways for related quinoline structures, which may be relevant, include the formation of oxo-derivatives and ring-opened products.[3][4]

Q3: What are stability-indicating analytical methods and why are they important?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure designed to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[5][6] These methods are crucial in pharmaceutical development to:

  • Determine the shelf-life of a drug substance or product.

  • Understand the degradation pathways of the API.

  • Ensure the safety and efficacy of the drug product over time.

  • Meet regulatory requirements set by agencies like the FDA and outlined in ICH guidelines.[7]

Q4: What are forced degradation studies?

A4: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[7][8] These conditions typically include high temperature, high humidity, strong acidic and basic solutions, oxidizing agents, and intense light exposure.[7][9] The purpose of these studies is to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the stability-indicating analytical method.[8]

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Unexpectedly rapid degradation of the analogue in solution. 1. pH of the solvent: The compound may be unstable at the current pH. 2. Presence of dissolved oxygen: The compound may be susceptible to oxidation. 3. Light exposure: The compound may be photolabile. 4. Reactive excipients: In a formulation, an excipient may be reacting with the analogue.1. Conduct a pH-rate profile study to determine the pH of maximum stability. Buffer the solution accordingly. 2. Degas solvents by sparging with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant if appropriate for the intended application. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. Conduct a photostability study. 4. Perform compatibility studies with individual excipients to identify the reactive component.
Multiple, poorly resolved peaks in the HPLC chromatogram after a stability study. 1. Inadequate chromatographic separation: The HPLC method is not stability-indicating. 2. Complex degradation profile: The compound degrades into numerous products.1. Optimize the HPLC method. This may involve changing the column (e.g., trying a different stationary phase like a phenyl column), adjusting the mobile phase composition (organic solvent, pH, buffer strength), or modifying the gradient profile.[6][10] 2. Use a shallower gradient to improve the separation of closely eluting peaks. Couple the HPLC to a mass spectrometer (LC-MS) to identify the masses of the degradation products and aid in their identification.
Mass imbalance observed in the stability study (the sum of the assay of the parent compound and the known degradants is less than 95%). 1. Formation of non-UV active degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. 2. Formation of volatile degradants: Degradation products may be lost to the headspace. 3. Precipitation of the compound or its degradants. 4. Adsorption to the container surface. 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. 2. Use headspace gas chromatography (GC) to analyze for volatile compounds. 3. Visually inspect the sample for any precipitates. If precipitation is suspected, try a different solvent system or a lower concentration. 4. Use silanized glass vials or polypropylene containers to minimize adsorption.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on a this compound analogue.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)Mass Balance (%)
0.1 M HCl (60°C, 24h)15.238.5 min99.1
0.1 M NaOH (60°C, 24h)22.846.2 min98.7
5% H₂O₂ (RT, 24h)18.529.1 min99.5
Heat (80°C, 48h)8.118.5 min100.2
Photostability (ICH Q1B)12.4210.3 min99.3

Table 2: pH-Dependent Stability of a this compound Analogue in Aqueous Solution at 40°C

pH% Degradation (7 days)% Degradation (14 days)
2.05.610.8
4.02.14.5
7.03.87.9
9.012.323.1
12.025.145.8

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of the this compound analogue at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 80°C for 48 hours. Also, store a solution of the drug substance at 80°C for 48 hours. At the end of the study, dissolve the solid in a suitable solvent and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

  • Photostability Testing: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light with aluminum foil. After exposure, prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or 10 mM ammonium acetate buffer in water. The pH should be adjusted to a range where the analyte is stable and has good peak shape (typically pH 3-6 for basic compounds).

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: A common starting gradient is 5% to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity. A wavelength maximum of the parent compound is a good starting point.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples.

    • Adjust the gradient slope, initial and final %B, and run time to achieve adequate separation of the parent peak from all degradation product peaks (resolution > 1.5).

    • If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the mobile phase to alter the selectivity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (5% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms If needed pathway Elucidation of Degradation Pathways hplc->pathway method Validated Stability- Indicating Method hplc->method

Caption: Workflow for forced degradation studies and stability-indicating method development.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound Analogue hydrolysis Acid/Base Hydrolysis parent->hydrolysis oxidation Oxidation (e.g., H₂O₂ or AO) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis ring_opened Ring-Opened Products hydrolysis->ring_opened c5_hydroxy C5-Hydroxy Analogue (Oxidation Product) oxidation->c5_hydroxy other_oxo Other Oxo-derivatives oxidation->other_oxo photoproducts Photodegradation Products photolysis->photoproducts

Caption: Potential degradation pathways for this compound analogues.

References

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of 1,5-, 1,6-, and 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The six possible isomers, distinguished by the positions of the nitrogen atoms, each exhibit unique pharmacological profiles. This guide provides a comparative overview of the biological efficacy of three key isomers: 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine, with a focus on their anticancer, antimicrobial, and antiviral properties, supported by experimental data.

Comparative Biological Activity: A Tabular Overview

The following tables summarize quantitative data from various studies, offering a direct comparison of the efficacy of derivatives from the three naphthyridine isomers. It is important to note that direct comparisons of potency can be influenced by the specific substitutions on the naphthyridine core and the experimental conditions.

Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through mechanisms like topoisomerase inhibition and induction of apoptosis.[1] The 1,8-naphthyridine scaffold is the most extensively studied in this regard.[1]

IsomerDerivativeCancer Cell LineAssay TypeIC50 (µM)
1,8-Naphthyridine Halogen-substituted 1,8-naphthyridine-3-carboxamide (Compound 47)MIAPaCa (Pancreatic)Cytotoxicity0.41[2][3]
Halogen-substituted 1,8-naphthyridine-3-carboxamide (Compound 47)K-562 (Leukemia)Cytotoxicity0.77[2][3]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian)Cytotoxicity0.41[2][3]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW620 (Colon)Cytotoxicity1.4[2][3]
Compound 12HBL-100 (Breast)Cytotoxicity1.37[4]
Compound 17KB (Oral)Cytotoxicity3.7[4]
Compound 22SW-620 (Colon)Cytotoxicity3.0[4]
1,5-Naphthyridine Phenyl- and indeno-1,5-naphthyridine derivativesCOLO 205 (Colon)AntiproliferativeActive (specific IC50 not provided)[5]
10-methoxycanthin-6-oneDU145 (Prostate)Anticancer1.58 µg/mL[6]
1,6-Naphthyridine Suberitine A (from Aaptos suberitoides)P388 (Leukemia)Cytotoxicity1.8[6][7]
Suberitine D (from Aaptos suberitoides)P388 (Leukemia)Cytotoxicity3.5[6][7]
Antimicrobial Activity

The antimicrobial properties of naphthyridines are well-documented, with the 1,8-isomer, nalidixic acid, being a foundational antibacterial agent.[8] Their mechanism of action often involves the inhibition of bacterial DNA gyrase.[8][9]

IsomerDerivativeMicrobial StrainMIC (µg/mL)
1,8-Naphthyridine Nalidixic acidGram-negative bacteriaVaries
3-TNB in combination with lomefloxacinE. coli 063.2 (potentiates antibiotic)[9]
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[7]
Canthin-6-oneEscherichia coli3.91[7]
10-methoxycanthin-6-oneStaphylococcus aureus0.98[7]
10-methoxycanthin-6-oneEscherichia coli3.91[7]
Antiviral Activity

Certain naphthyridine isomers have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV) and other herpesviruses.[10][11]

IsomerDerivativeVirusIC50
1,6-Naphthyridine Compound A1HCMV (AD 169 and Towne strains)39- to 223-fold lower than Ganciclovir[10][12]
Compound A1HSV-221.5-fold more potent than Acyclovir[10]
1,5-Naphthyridine 1-methoxycanthin-6-oneHIVEC50 = 0.26 g/mL[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 1,5-, 1,6-, and 1,8-naphthyridine derivatives.

MTT Cell Viability Assay (for Anticancer Activity)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[2]

Broth Microdilution Method (for Antimicrobial Activity - MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).[2]

  • Serial Dilution of Compounds: The naphthyridine derivatives are serially diluted in a 96-well microtiter plate containing broth.[2]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[2]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Naphthyridine Derivatives compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 Value absorbance->ic50

Caption: Workflow for determining the anticancer activity of naphthyridine derivatives using the MTT assay.

signaling_pathway cluster_stimulus External Stimulus cluster_inhibition Enzyme Inhibition cluster_dna_damage Cellular Response cluster_apoptosis Apoptotic Pathway Naphthyridine 1,8-Naphthyridine Derivative Topoisomerase Topoisomerase II Naphthyridine->Topoisomerase Inhibits DNA_damage DNA Strand Breaks Topoisomerase->DNA_damage Leads to p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of certain 1,8-naphthyridine derivatives.

Conclusion

The 1,5-, 1,6-, and 1,8-naphthyridine isomers all serve as valuable scaffolds in drug discovery, each with derivatives demonstrating significant biological activities. The 1,8-naphthyridine core is particularly well-explored, yielding potent anticancer and antibacterial agents. The 1,6-naphthyridine isomer has shown notable promise in the development of antiviral therapies, especially against HCMV. The 1,5-naphthyridine scaffold, found in various natural products, exhibits a broad spectrum of activities including anticancer, antimicrobial, and antiviral effects. Further research involving systematic modifications of each scaffold and direct, comparative biological evaluations under standardized conditions will be crucial for fully elucidating their therapeutic potential and advancing the development of novel naphthyridine-based drugs.

References

In Vivo Antitumor Efficacy of 1,6-Naphthyridine Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of 1,6-naphthyridine derivatives against other alternatives, supported by experimental data from xenograft models. The data is presented in a structured format for easy comparison, with detailed experimental protocols and visualizations of relevant signaling pathways.

Comparative Analysis of Antitumor Activity in Xenograft Models

The in vivo efficacy of several 1,6-naphthyridine derivatives and comparable compounds has been evaluated in various human cancer xenograft models. This section summarizes the key findings from these studies, presenting the quantitative data in a clear, comparative format.

Colorectal Cancer Xenograft Model: HCT116

The HCT116 human colorectal carcinoma cell line is a widely used model for in vivo cancer research.[1][2][3] The following table compares the antitumor activity of a 1,6-naphthyridine derivative and other compounds in HCT116 xenografts.

CompoundDerivative ClassDosageAdministration RouteTumor Growth Inhibition (TGI)Mean Final Tumor Volume (mm³)Standard of Care Comparator
1,6-Naphthyridine-2-one derivative 19g 1,6-Naphthyridine20 mg/kg and 40 mg/kgNot SpecifiedSignificant inhibition observedDose-dependent reduction in tumor size shown graphicallyCurcumin (40 mg/kg)
Bisleuconothine A 1,7-Naphthyridine2 mg/kgIntraperitonealInformation not availableSignificant reduction compared to controlNot specified
5-(3-chlorophenylamino)benzo[c][4][5]naphthyridine-8-carboxylic acid (1c) Benzo[c]naphthyridine50 mg/kgOral~75%~300CX-4945
CX-4945 (Silmitasertib) Benzo[c]naphthyridine50 mg/kgOral~50%~600Vehicle
Vehicle Control --Oral0%~1200-
Hepatocellular Carcinoma Xenograft Model: Hep-3B

The Hep-3B human hepatocellular carcinoma cell line is another critical model for evaluating potential anticancer agents.[6][7] The table below outlines the performance of a 1,6-naphthyridine derivative in the Hep-3B xenograft model.

CompoundDerivative ClassDosageAdministration RouteAntitumor EfficacyStandard of Care Comparator
1,6-Naphthyridin-2(1H)-one derivative A34 1,6-NaphthyridineNot SpecifiedNot Specified"Remarkable antitumor efficacy" reported[8][9]Not Specified
Sorafenib Multi-kinase inhibitorNot SpecifiedNot SpecifiedStandard therapy for HCC[10]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides the protocols for the key in vivo experiments cited in this guide.

HCT116 Xenograft Model Protocol
  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in an exponential growth phase before implantation.[2][3]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 10-12 weeks old, are used for the study.[2][11]

  • Tumor Cell Implantation: A suspension of one million HCT116 cells in a 100 µL volume, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[2][11]

  • Tumor Growth Monitoring: Tumor growth is monitored by palpation. Once tumors reach a predetermined size (e.g., 50-150 mm³), the animals are randomized into treatment and control groups.[2] Tumor volume is measured regularly (e.g., daily or twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.[11]

  • Drug Administration: The test compounds (1,6-naphthyridine derivatives, comparators, and vehicle control) are administered according to the specified dosage, route, and schedule.

  • Endpoint: The study is concluded when tumors in the control group reach a specified maximum volume or after a predetermined treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.[2]

Hep-3B Xenograft Model Protocol
  • Cell Culture: Hep-3B human hepatocellular carcinoma cells are cultured in a suitable medium with necessary supplements.[6][7]

  • Animal Model: Immunocompromised mice, such as NOD/SCID or athymic nude mice, are used for tumor implantation.[6]

  • Tumor Cell Implantation: A suspension of Hep-3B cells (e.g., one million cells in a Matrigel mixture) is subcutaneously injected into the flank of each mouse.[6]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 120-150 mm³) before the mice are randomized into different treatment groups.[6] Treatments are then administered as per the study design.

Signaling Pathways and Mechanisms of Action

The antitumor activity of 1,6-naphthyridine derivatives and the compared compounds is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is implicated in the progression of various cancers, including colorectal and hepatocellular carcinoma.[12][13][14][15] Aberrant activation of this pathway can drive tumor growth. Certain 1,6-naphthyridine derivatives have been designed as inhibitors of FGFR4.[8][9]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridine 1,6-Naphthyridine Derivative (e.g., A34) Naphthyridine->FGFR4 Inhibits

FGFR4 Signaling Pathway Inhibition
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[4][5][16][17][18] Some naphthyridine derivatives exert their antitumor effects by modulating this pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL LRP56 LRP5/6 LRP56->DVL Axin Axin DVL->Axin BetaCatenin β-catenin Axin->BetaCatenin Phosphorylates for degradation APC APC APC->Axin GSK3b GSK3β GSK3b->Axin CK1 CK1 CK1->Axin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus Degradation Degradation BetaCatenin->Degradation GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Naphthyridine Naphthyridine Derivative (e.g., Bisleuconothine A) Naphthyridine->BetaCatenin Promotes Degradation

Wnt/β-catenin Signaling Pathway Modulation
Casein Kinase 2 (CK2) Signaling Pathway

Casein Kinase 2 (CK2) is a protein kinase that is frequently overexpressed in cancer and plays a role in cell growth, proliferation, and survival.[19][20][21][22] Inhibition of CK2 is a therapeutic strategy being explored for cancer treatment.

CK2_Signaling_Pathway cluster_pathways Key Cancer-Related Pathways PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation, Survival, Anti-apoptosis PI3K_AKT->Proliferation Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt_BetaCatenin->Proliferation NF_kB NF-κB Pathway NF_kB->Proliferation JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation CK2 CK2 CK2->PI3K_AKT Activates CK2->Wnt_BetaCatenin Activates CK2->NF_kB Activates CK2->JAK_STAT Activates Naphthyridine Benzo[c]naphthyridine Derivative (e.g., 1c, CX-4945) Naphthyridine->CK2 Inhibits

CK2 Signaling Pathway Inhibition

Experimental Workflow for In Vivo Antitumor Activity Assessment

The following diagram illustrates the typical workflow for evaluating the antitumor activity of 1,6-naphthyridine derivatives in a xenograft model.

experimental_workflow start Start: Cell Culture (e.g., HCT116, Hep-3B) implantation Subcutaneous Implantation of Cancer Cells into Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (Palpation and Caliper Measurement) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (1,6-Naphthyridine Derivative, Comparator, Vehicle) randomization->treatment monitoring Continued Monitoring of Tumor Volume and Animal Well-being treatment->monitoring endpoint Endpoint Determination (e.g., Max Tumor Size, End of Treatment Period) monitoring->endpoint analysis Tumor Excision, Weighing, and Further Analysis (e.g., Histology, Biomarkers) endpoint->analysis data_analysis Data Analysis and Comparison of Antitumor Efficacy analysis->data_analysis

In Vivo Antitumor Activity Workflow

References

Comparative Molecular Docking of 1,6-Naphthyridine Derivatives in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 1,6-naphthyridine derivatives and their analogues as kinase inhibitors. Supported by experimental data from recent studies, this document summarizes key findings, details experimental methodologies, and visualizes complex biological and computational processes.

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This guide focuses on the comparative molecular docking of 1,6-naphthyridine derivatives and related isomers against several key kinase targets, including Spleen Tyrosine Kinase (Syk), c-Met, and Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A), providing a valuable resource for the rational design of novel therapeutics.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various naphthyridine derivatives against their target kinases. It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in computational protocols.

Kinase TargetDerivative ScaffoldCompoundInhibitory Activity (IC50)Docking Score/Binding Affinity (kcal/mol)Reference
Syk [2][3]-NaphthyridineMultiple Analogs8 nM - 25,000 nMNot explicitly statedKaur et al. (2012)[4]
c-Met 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-oneCompound 2t 2.6 µMNot explicitly stated[1]
c-Met 1,6-NaphthyridinoneCompound 20j Potent (exact value not in abstract)Not explicitly statedChen, T. et al. (2020)[5][6]
PIP4K2A 1,7-NaphthyridineBAY-091Potent (exact value not in abstract)Not explicitly statedWortmann et al. (2021)[7][8]
PIP4K2A 1,7-NaphthyridineBAY-297Potent (exact value not in abstract)Not explicitly statedWortmann et al. (2021)[7][8]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are detailed below. These protocols provide a framework for replicating and expanding upon the presented findings.

Molecular Docking of[2][3]-Naphthyridine Derivatives against Syk Kinase
  • Software: Glide (version 5.6) was utilized for the docking analysis.[3]

  • Protein Preparation: Six crystal structures of Syk were used (PDB IDs: 1XBB, 1XBC, 3EMG, 3FQS, 3FQH, 3FQE). The Protein Preparation Wizard in the Schrödinger suite was used for preparing the protein structures, which involved adding hydrogens, assigning bond orders, and minimizing the structure.

  • Ligand Preparation: The 3D structures of the naphthyridine derivatives were generated and optimized using LigPrep 2.4.

  • Grid Generation: The receptor grid was generated around the active site of the Syk enzyme.

  • Docking Protocol: The docking was performed using the Extra Precision (XP) mode of Glide.[3] The study also explored the role of conserved water molecules in the active site for proper ligand orientation.[4]

Molecular Docking of 1,7-Naphthyridine Analogues against PIP4K2A
  • Software: The specific docking software is not detailed in the abstract, but the study involved machine learning algorithms to develop a Quantitative Structure-Activity Relationship (QSAR) model.

  • Protein and Ligand Preparation: A dataset of forty-four 1,7-naphthyridine compounds was curated. The geometries of these molecules were optimized using a cascaded approach, starting with a semi-empirical method (AM1).

  • Docking and QSAR: Molecular docking studies were performed to understand the structural basis of the inhibitory activity. The results from the docking, such as binding affinity, hydrogen bonding, pi-pi interactions, and pi-cation interactions, were used to inform the QSAR models. The Support Vector Machine (SVM) model was found to be the most effective in predicting the PIP4K2A inhibitory activity.

Molecular Docking of 1,6-Naphthyridinone Derivatives against MET Kinase
  • General Approach: A series of 1,6-naphthyridinone-based MET kinase inhibitors were designed and synthesized.

  • Docking Studies: Molecular docking simulations were performed to confirm the interaction of the synthesized compounds with the active site of the MET receptor. While the specific software and detailed parameters are not available in the abstract, such studies typically involve preparing the crystal structure of the MET kinase domain, preparing the 3D structures of the ligands, defining a binding grid around the ATP-binding site, and using a docking algorithm to predict the binding poses and scores.

Visualizing the Process and Pathway

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a simplified kinase signaling pathway.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Kinase Selection Protein_Prep Protein Structure Preparation (PDB) Target_Selection->Protein_Prep Grid_Generation Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Generation Ligand_Prep Ligand (1,6-Naphthyridine) Preparation Docking_Run Running Docking Algorithm Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring SAR_Analysis Structure-Activity Relationship (SAR) Scoring->SAR_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

kinase_signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase Kinase (e.g., Syk, c-Met) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->Kinase Inhibition

Caption: A simplified kinase signaling pathway illustrating the point of inhibition.

References

Navigating the Kinome: A Comparative Guide to the Target Selectivity of 1,6-Naphthyridin-4-OL Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 1,6-naphthyridin-4-ol scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides an objective comparison of the target selectivity of a representative 1,6-naphthyridinone-based inhibitor against a clinically approved multi-kinase inhibitor, Cabozantinib. The analysis is supported by available experimental data to inform researchers on the potential advantages of this scaffold in achieving greater target selectivity.

Executive Summary

Kinase inhibitors based on the 1,6-naphthyridinone scaffold have demonstrated potent and selective inhibition of key oncogenic kinases. This guide focuses on a comparative analysis of a promising 1,6-naphthyridinone derivative, hereafter referred to as Compound 4r , and the multi-kinase inhibitor Cabozantinib . The primary target for both inhibitors in this comparison is the MET tyrosine kinase, a critical driver in various cancers. The key finding from available data is the significantly enhanced selectivity of the 1,6-naphthyridinone scaffold against VEGFR-2, a major off-target kinase for Cabozantinib, which is associated with a range of side effects.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The following table summarizes the reported biochemical half-maximal inhibitory concentration (IC50) values for Compound 4r and Cabozantinib against their primary target, MET, and key off-target kinases. It is important to note that the data for Compound 4r is currently limited in the public domain, with a primary focus on its selectivity against VEGFR-2.

Target KinaseCompound 4r (1,6-Naphthyridinone derivative) IC50 (nM)Cabozantinib (Multi-kinase inhibitor) IC50 (nM)
MET Comparable to Cabozantinib [1][2]1.3 [3][4][5]
VEGFR-2 High Selectivity (Low Inhibition) [1][2]0.035 [3][4][5]
KDRNot Publicly Available0.035[3]
RETNot Publicly Available5.2[3][4]
KITNot Publicly Available4.6[3][4]
AXLNot Publicly Available7[3][5]
FLT3Not Publicly Available11.3[3]
TIE2Not Publicly Available14.3[3]

Note: "Comparable to Cabozantinib" for Compound 4r's MET inhibition indicates that the potency is in a similar nanomolar range, as explicitly stated in the source literature. "High Selectivity" for VEGFR-2 indicates that Compound 4r shows significantly less inhibition of this kinase compared to its primary target, a key differentiator from Cabozantinib.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. The following are detailed methodologies for key experimental assays typically cited in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This method quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound (e.g., 1,6-naphthyridinone inhibitor, Cabozantinib)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound to the reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KinomeScan™ Selectivity Profiling

This is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

General Procedure:

  • A library of human kinases, each tagged with a unique DNA identifier, is used.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • After reaching equilibrium, the unbound kinase is washed away.

  • The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • The results are expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.

  • Hits are typically defined as compounds that result in a %Ctrl below a certain threshold (e.g., <10% or <35%).

  • For hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways primarily targeted by the compared inhibitors.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,6-Naphthyridinone Inhibitor / Cabozantinib Inhibitor->MET Inhibits

Caption: The MET Signaling Pathway and the point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Inhibits Naphthyridinone 1,6-Naphthyridinone (High Selectivity)

Caption: The VEGFR-2 Signaling Pathway and differential inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Workflow Start Start: Synthesize Kinase Inhibitor Primary_Assay Primary Biochemical Assay (e.g., Radiometric Assay) vs. Target Kinase Start->Primary_Assay Determine_IC50 Determine IC50 for Primary Target Primary_Assay->Determine_IC50 Kinome_Scan Broad Kinome Selectivity Profiling (e.g., KinomeScan™) Determine_IC50->Kinome_Scan Analyze_Data Analyze Data: Identify On- and Off-Targets Kinome_Scan->Analyze_Data Cellular_Assays Cellular Target Engagement & Phenotypic Assays Analyze_Data->Cellular_Assays End End: Characterized Inhibitor Selectivity Profile Cellular_Assays->End

Caption: A typical workflow for kinase inhibitor selectivity profiling.

References

Benchmarking Photostability: A Comparative Guide to 1,6-Naphthyridine Probes and Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a pivotal decision that dictates the reliability and temporal resolution of experimental data. While a fluorophore's brightness is often a primary consideration, its photostability—the intrinsic resistance to irreversible photodegradation under illumination—is arguably a more critical parameter for quantitative and longitudinal studies. This guide provides an in-depth comparison of the photostability of an emerging class of fluorophores, 1,6-naphthyridine probes, against established commercial dyes. Moving beyond a simple catalog of photostability values, we will delve into the mechanistic underpinnings of photobleaching and provide a rigorous, standardized protocol for you to benchmark any fluorescent probe in your own laboratory setting.

The Inherent Challenge of Photobleaching

Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescent properties. This process is typically initiated when a fluorophore in its excited singlet state transitions to a longer-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically damage the fluorophore, rendering it non-fluorescent.[1] The rate of photobleaching is influenced by a multitude of factors, including the intensity and wavelength of the excitation light, the concentration of molecular oxygen, and the chemical environment of the fluorophore.[1][2]

A Comparative Overview of Commercial Fluorescent Dyes

The landscape of commercial fluorescent dyes is vast, with several families of fluorophores being widely adopted in life sciences research. Here, we provide a comparative overview of the photostability of some of the most commonly used classes of dyes.

The Alexa Fluor® Family: A Beacon of Photostability

The Alexa Fluor dyes, a series of sulfonated rhodamine and cyanine derivatives, are widely recognized for their superior brightness and photostability compared to many conventional dyes.[3][4][5] This enhanced photostability is a key attribute that allows for longer imaging times and the use of higher illumination intensities without significant signal degradation. For instance, Alexa Fluor 488 is notably more photostable than its spectral counterpart, fluorescein isothiocyanate (FITC).[4] Similarly, long-wavelength Alexa Fluor dyes, such as Alexa Fluor 647, have been shown to be considerably more photostable than Cy5.[6]

Cyanine Dyes (Cy®): A Versatile Workhorse with Variable Stability

Cyanine dyes, such as Cy3 and Cy5, are a versatile class of fluorophores widely used in various applications. Their photostability can be variable and is often lower than that of the Alexa Fluor series.[6] However, it's important to note that the photostability of cyanine dyes can be influenced by their local environment and the presence of specific additives.

Fluorescein and Rhodamine Dyes: The Classics and Their Limitations

Fluorescein, often used in the form of FITC, is one of the oldest and most widely used fluorescent dyes. However, it is notoriously susceptible to photobleaching, which can be a significant limitation in many applications.[4] Rhodamine dyes, such as Rhodamine B and TRITC, generally offer moderate photostability, an improvement over fluorescein, but are typically less stable than the Alexa Fluor dyes.

Dye FamilyExampleRelative PhotostabilityNotes
1,6-Naphthyridine Probes Specific NIR derivativesReported to be High[7]Quantitative, comparative data is limited.
Alexa Fluor® Dyes Alexa Fluor 488, Alexa Fluor 647Very High[3][4][6]Generally considered the benchmark for photostability.
Cyanine Dyes Cy3, Cy5Moderate to High[6]Photostability can be variable.
Rhodamine Dyes Rhodamine B, TRITCModerateMore stable than fluorescein.
Fluorescein Dyes FITCLow[4]Prone to rapid photobleaching.

The Promise of 1,6-Naphthyridine Probes

Recent research has highlighted the potential of 1,6-naphthyridine derivatives as a novel class of fluorescent probes.[8] Notably, certain near-infrared (NIR) fluorescent probes based on naphthyridine derivatives have demonstrated excellent photostability, maintaining over 95% of their absorption rate after 5 hours of irradiation.[7] This suggests that 1,6-naphthyridine-based fluorophores could be highly robust tools for demanding imaging applications. However, it is crucial to acknowledge that standardized, quantitative photostability data, such as photobleaching quantum yields or half-lives under defined conditions, are not yet widely available for a broad range of 1,6-naphthyridine probes. This makes direct, data-driven comparisons with established commercial dyes challenging.

Therefore, the core of this guide is to empower you, the researcher, with a standardized methodology to conduct your own rigorous photostability benchmarking.

Experimental Protocol for Benchmarking Photostability

A standardized protocol is essential for the accurate and reproducible measurement of fluorophore photostability. The following method outlines a common approach for quantifying the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Objective

To determine and compare the photobleaching half-life of 1,6-naphthyridine probes against selected commercial dyes using fluorescence microscopy.

Materials
  • Fluorescent probes of interest (1,6-naphthyridine probes and commercial dyes)

  • Appropriate solvents or buffers (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., laser or LED)

    • Appropriate filter sets for each fluorophore

    • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure
  • Sample Preparation:

    • Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to a working concentration (e.g., 1 µM) in the desired imaging buffer. To minimize dye-dye interactions, it is crucial to work with dilute solutions.

    • To immobilize the fluorophores for consistent imaging, prepare a thin film by depositing a small volume (e.g., 10 µL) of the dye solution onto a clean microscope slide and allowing the solvent to evaporate. Alternatively, for a more biologically relevant context, the dyes can be conjugated to a biomolecule, such as an antibody, and then immobilized on the slide.

  • Microscope Setup and Image Acquisition:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.

    • Select the appropriate filter set for the fluorophore being tested.

    • Place the prepared slide on the microscope stage and focus on the immobilized fluorophores.

    • Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. It is critical to keep these settings constant for all samples being compared.

    • Define a region of interest (ROI) that will be continuously illuminated.

    • Begin continuous image acquisition (time-lapse) of the ROI. The time interval between frames should be consistent and chosen to adequately capture the decay in fluorescence (e.g., every 5-10 seconds).

  • Data Analysis:

    • Open the acquired time-lapse image series in your image analysis software.

    • Select an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame in the time series.

    • Measure the background fluorescence from a region on the slide with no fluorophores and subtract this value from your ROI measurements for each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½) as the time at which the normalized fluorescence intensity reaches 50%. For a more robust analysis, fit the decay curve to an exponential decay function.

Visualizing the Workflow

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep1 Prepare dye solutions Prep2 Immobilize on slide Prep1->Prep2 Acq1 Microscope setup & stabilization Prep2->Acq1 Mount sample Acq2 Continuous image acquisition Acq1->Acq2 Ana1 Measure fluorescence intensity Acq2->Ana1 Image series Ana2 Background correction & normalization Ana1->Ana2 Ana3 Plot decay curve Ana2->Ana3 Ana4 Determine t½ Ana3->Ana4

Caption: Experimental workflow for determining the photobleaching half-life.

Interpreting the Results and Making an Informed Choice

By following this standardized protocol, you can generate reliable and comparable photostability data for 1,6-naphthyridine probes and any commercial dye. When comparing fluorophores, a longer photobleaching half-life indicates greater photostability.

It is important to remember that photostability is context-dependent.[2] The ideal fluorophore for your experiment will depend on the specific imaging conditions, including the illumination source, the duration of the experiment, and the biological sample itself.

Conclusion

While commercial fluorescent dyes, particularly the Alexa Fluor series, have set a high standard for photostability, the emergence of novel fluorophores like 1,6-naphthyridine probes offers exciting new possibilities for biological imaging. Although comprehensive, standardized photostability data for 1,6-naphthyridines is still forthcoming, preliminary studies suggest they possess excellent resistance to photobleaching.[7] By employing the rigorous benchmarking protocol outlined in this guide, researchers can make informed, data-driven decisions on the most suitable fluorescent probes for their specific needs, paving the way for more quantitative and temporally resolved insights into complex biological processes.

References

A Head-to-Head Comparison of Synthetic Strategies for the 1,6-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a head-to-head comparison of the most prominent synthetic strategies for constructing the 1,6-naphthyridine core, offering an objective look at their performance with supporting experimental data.

Key Synthetic Strategies at a Glance

Several synthetic routes to the 1,6-naphthyridine core have been developed, each with its own set of advantages and limitations. The most common strategies include classical condensation reactions, modern multicomponent and domino reactions, and various cyclization methods. This guide will delve into the specifics of the following key approaches:

  • Friedländer Annulation

  • Skraup Synthesis

  • Domino and Multicomponent Reactions

  • Acid-Mediated Intramolecular Cycloaromatization

  • Synthesis from Preformed Pyridine and Pyridone Scaffolds

  • Modern Catalytic Methods

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for each synthetic strategy, providing a clear comparison of their efficiency and applicability.

Table 1: Friedländer Annulation for 1,6-Naphthyridine Synthesis
Starting MaterialsReagents and ConditionsProductYield (%)Reference
4-Amino-3-formylpyridine and phosphorus-containing ketonesPyrrolidine, H₂SO₄ (cat.), ethanol, reflux2-(Phosphoryl)alkyl-substituted 1,6-naphthyridinesNot specified in abstract[1]
2-Aminonicotinaldehyde and various ketonesPropylphosphonic anhydride (T3P®), ethyl acetatePolysubstituted 1,6-naphthyridinesGood to excellent[2]
4-(Arylamino)nicotinonitrilesCF₃SO₃H or H₂SO₄, room temperatureFused polycyclic 1,6-naphthyridin-4-amines41-98[3][4][5][6]
Anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinolineBF₃·Et₂OBenzo[7][8]naphthyridin-4-amine scaffold21[3]
Table 2: Skraup Synthesis of 1,6-Naphthyridine
Starting MaterialReagents and ConditionsProductYield (%)Reference
4-AminopyridineGlycerol, oxidizing agent (e.g., nitrobenzene), H₂SO₄1,6-NaphthyridineModest[9]
3-Aminopyridine derivativesGlycerol, I₂, dioxane/water1,5-Naphthyridine derivativesGood[10]
4-Aminopyridine-N-oxideGlycerol, oxidizing agent, H₂SO₄; then reduction1,6-NaphthyridineNot specified[9]
Table 3: Domino and Multicomponent Reactions for 1,6-Naphthyridine Synthesis
Starting MaterialsReagents and ConditionsProductYield (%)Reference
Methyl ketones, amines, and malononitrileWater, catalyst-free1,2-Dihydro[7][8]naphthyridinesNot specified in abstract[11]
Ketones, malononitrile, and pyrrolidineEthanolFunctionalized 1,6-naphthyridinesNot specified in abstract[12][13]
2-Aminobenzamides and Mucobromic acidI₂ (cat.), refluxing THFDibenzo[b,h][7][8]naphthyridine-11-carboxamidesGood[14]
Aromatic aldehydes and malononitrile dimerEthanol, reflux, 4-6 hTetrahydro-1,6-naphthyridine derivativesNot specified in abstract[15][16]
Table 4: Acid-Mediated Intramolecular Cycloaromatization
Starting MaterialReagents and ConditionsProductYield (%)Reference
4-(Arylamino)nicotinonitrilesCF₃SO₃H or H₂SO₄, room temperature, 0.5-4 hTri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines41-98[3][4][5][6]
4-(Phenylamino)quinoline-3-carbonitrileCF₃SO₃H, room temperature, 0.5 hTetracyclic annulated product84[3]
4-(Phenylamino)quinoline-3-carbonitrileH₂SO₄, room temperatureTetracyclic annulated product82[3]
Table 5: Synthesis from Preformed Pyridine and Pyridone Scaffolds
Starting MaterialStrategyReagents and ConditionsProductReference
Preformed PyridineConstruction of the second ringVarious methods1,6-Naphthyridin-2(1H)-ones[7][17][18][19][20]
Preformed PyridoneConstruction of the second ringVarious methods1,6-Naphthyridin-2(1H)-ones[7][17][18][19][20]
5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrileCyclization with N,N-dimethylformamide dimethyl acetal and then ammonium acetateDMFDMA, then NH₄OAc1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile[8]
Table 6: Modern Catalytic Methods for 1,6-Naphthyridine Synthesis
Starting MaterialsCatalyst and ConditionsProductYield (%)Reference
1,6-Naphthyridine-5,7-dionesTriflic anhydride, then various nucleophiles and Pd catalysts5,7-Disubstituted 1,6-naphthyridinesGood to excellent[21][22][23]
DialkynylnitrilesCpCo(CO)₂, microwave irradiation5,6,7,8-Tetrahydro-1,6-naphthyridines83-99[24]

Experimental Protocols

Detailed methodologies for all key experiments cited are provided below.

Friedländer Annulation for Fused Polycyclic 1,6-Naphthyridin-4-amines[3]

General Procedure: To a solution of the appropriate 4-(arylamino)nicotinonitrile (0.1 g) is added trifluoromethanesulfonic acid (CF₃SO₃H, 1.5 mL) or sulfuric acid (H₂SO₄, 1.5 mL) at room temperature. The reaction mixture is stirred for the time indicated in the literature (typically 0.5-4 hours). Upon completion, the reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Skraup Synthesis of 1,6-Naphthyridine[9]

General Procedure: A mixture of 4-aminopyridine, glycerol, and an oxidizing agent (such as nitrobenzene) is heated in the presence of concentrated sulfuric acid. The reaction is typically vigorous and requires careful temperature control. After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then basified, typically with sodium hydroxide, to precipitate the crude product. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude 1,6-naphthyridine is then purified by a suitable method, such as distillation or chromatography.

Domino Synthesis of Functionalized 1,6-Naphthyridines[12][13]

General Procedure for the Reaction of Ketones, Malononitrile, and Pyrrolidine: A mixture of the ketone (1 mmol), malononitrile (2 mmol), and pyrrolidine (1 mmol) in ethanol (10 mL) is refluxed for a specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then triturated with a small amount of cold ethanol, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to give the desired functionalized 1,6-naphthyridine.

Synthesis of 1,6-Naphthyridines via Heteroaryl Ditriflates[22]

One-Pot Procedure for 5-Substituted 1,6-Naphthyridines: To a solution of the 1,6-naphthyridine-5,7-dione in a suitable solvent (e.g., dichloromethane), triflic anhydride is added at a low temperature (e.g., 0 °C). After stirring for a short period, the amine nucleophile is added, and the reaction is allowed to warm to room temperature. The reaction is monitored by HPLC or TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution, and the organic layer is dried and concentrated. The crude product is purified by chromatography to yield the 5-substituted 1,6-naphthyridine. For the synthesis of 5,7-disubstituted derivatives, after the initial SNAr reaction, a palladium catalyst and the second nucleophile are added to the reaction mixture for a subsequent cross-coupling reaction.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships described in the synthetic strategies.

Friedlander_Annulation 4-Amino-3-formylpyridine 4-Amino-3-formylpyridine Intermediate_Adduct Intermediate_Adduct 4-Amino-3-formylpyridine->Intermediate_Adduct Condensation Ketone Ketone Ketone->Intermediate_Adduct 1,6-Naphthyridine 1,6-Naphthyridine Intermediate_Adduct->1,6-Naphthyridine Cyclization & Dehydration caption Friedländer Annulation Pathway Skraup_Synthesis 4-Aminopyridine 4-Aminopyridine Michael_Adduct Michael_Adduct 4-Aminopyridine->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael_Adduct Dihydro-naphthyridine Dihydro-naphthyridine Michael_Adduct->Dihydro-naphthyridine Cyclization & Dehydration 1,6-Naphthyridine 1,6-Naphthyridine Dihydro-naphthyridine->1,6-Naphthyridine Oxidation caption Skraup Synthesis Mechanism Domino_Reaction_Workflow cluster_reactants Starting Materials Ketone Ketone One-Pot_Reaction One-Pot Reaction (e.g., in Ethanol) Ketone->One-Pot_Reaction Malononitrile Malononitrile Malononitrile->One-Pot_Reaction Amine Amine Amine->One-Pot_Reaction Intermediate_Formation Multiple Intermediate Steps One-Pot_Reaction->Intermediate_Formation 1,6-Naphthyridine_Core_Formation 1,6-Naphthyridine Formation Intermediate_Formation->1,6-Naphthyridine_Core_Formation caption Domino Reaction Workflow Ditriflate_Strategy 1,6-Naphthyridine-5,7-dione 1,6-Naphthyridine-5,7-dione Ditriflation Ditriflation 1,6-Naphthyridine-5,7-dione->Ditriflation 1,6-Naphthyridine-5,7-ditriflate 1,6-Naphthyridine-5,7-ditriflate Ditriflation->1,6-Naphthyridine-5,7-ditriflate SNAr_Reaction SNAr_Reaction 1,6-Naphthyridine-5,7-ditriflate->SNAr_Reaction Nu1 5-Substituted-7-triflyl-1,6-naphthyridine 5-Substituted-7-triflyl-1,6-naphthyridine SNAr_Reaction->5-Substituted-7-triflyl-1,6-naphthyridine Cross-Coupling Cross-Coupling 5-Substituted-7-triflyl-1,6-naphthyridine->Cross-Coupling Pd-cat., Nu2 5,7-Disubstituted-1,6-naphthyridine 5,7-Disubstituted-1,6-naphthyridine Cross-Coupling->5,7-Disubstituted-1,6-naphthyridine caption Ditriflate Diversification Strategy

References

Navigating the Maze of Bioassay Reproducibility for 1,6-Naphthyridin-4-OL Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the preclinical evaluation of novel therapeutic agents is ensuring that the bioassays used to characterize them are robust and reproducible across different laboratories. This guide provides a framework for assessing the inter-laboratory reproducibility of bioassays for 1,6-Naphthyridin-4-OL compounds, a class of molecules with emerging therapeutic potential. While specific inter-laboratory studies on this exact compound class are not yet publicly available, this document outlines the key experimental protocols, data presentation standards, and visualization of workflows necessary for such a comparative study, based on established methodologies for similar kinase inhibitors.

The Quest for Consistency: Key Performance Metrics

The reproducibility of a bioassay is paramount for the reliable assessment of a compound's potency and for making informed decisions in the drug development pipeline. Inter-laboratory studies are the gold standard for evaluating the robustness of an assay. Key metrics to be compared across participating laboratories include the half-maximal inhibitory concentration (IC50) of the test compound, the Z'-factor, a measure of assay quality, and the coefficient of variation (CV%) for intra- and inter-assay precision.

Below is a hypothetical table summarizing the kind of data one would aim to collect in an inter-laboratory comparison for a this compound compound targeting a specific kinase.

ParameterLaboratory 1Laboratory 2Laboratory 3Inter-Laboratory MeanInter-Laboratory SDInter-Laboratory CV%
IC50 (nM) 15.218.516.816.831.659.8%
Z'-Factor 0.820.790.850.820.033.7%
Intra-Assay CV% 4.5%5.1%4.8%4.8%0.36.3%
Inter-Assay CV% 7.2%8.1%7.5%7.6%0.466.1%

A Glimpse into the Cellular Machinery: Signaling Pathways

Many 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key players in cellular signaling pathways that can become dysregulated in diseases such as cancer and inflammation. For instance, different compounds within the broader naphthyridine class have shown activity against phosphodiesterase type 4 (PDE4), cyclin-dependent kinases (CDK8/19), and rearranged during transfection (RET) kinase.[1][2][3] These kinases are often involved in pro-inflammatory or pro-proliferative signaling cascades. A plausible mechanism of action for a novel this compound compound could be the inhibition of a critical kinase in such a pathway.

The following diagram illustrates a generic signaling pathway that could be targeted by a this compound compound, leading to the inhibition of a pro-inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Phosphorylation Gene Pro-inflammatory Gene Expression TF->Gene Translocation Compound This compound Compound->Kinase_B Inhibition

A generic kinase inhibition pathway.

Blueprint for Reproducibility: Experimental Workflow

To ensure that results are comparable across different sites, a highly standardized experimental protocol is essential. The following workflow outlines the key steps for a cell-based assay to determine the potency of a this compound compound.

A 1. Cell Seeding (e.g., HEK293) B 2. Compound Treatment (Dose-response of this compound) A->B C 3. Cell Stimulation (e.g., with a pro-inflammatory stimulus) B->C D 4. Incubation (Defined time and conditions) C->D E 5. Cell Lysis D->E F 6. Signal Detection (e.g., Luminescence, Fluorescence) E->F G 7. Data Analysis (IC50, Z'-factor calculation) F->G

Inter-laboratory bioassay workflow.

Detailed Experimental Protocols

A meticulously detailed protocol is the cornerstone of inter-laboratory reproducibility. Below is a representative protocol for a cell-based assay to measure the inhibition of a target kinase by a this compound compound.

Objective: To determine the IC50 value of a this compound compound in a cell-based assay.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 384-well white, clear-bottom assay plates

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Stimulating agent (e.g., a cytokine or growth factor)

  • Lysis buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Culture and Seeding:

    • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 0.5% FBS).

    • Seed 5,000 cells per well in a 384-well plate in a volume of 20 µL.

    • Incubate the plate for 4 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the this compound compound in DMSO. A typical 11-point, 3-fold serial dilution starting from 1 mM is recommended.

    • Further dilute the compound series in assay medium.

    • Add 5 µL of the diluted compound to the respective wells of the cell plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).

  • Cell Stimulation:

    • Prepare the stimulating agent at a concentration that induces approximately 80% of the maximal response.

    • Add 5 µL of the stimulating agent to all wells except for the negative control wells (which receive assay medium instead).

  • Incubation:

    • Incubate the plate for the predetermined optimal time (e.g., 30 minutes) at 37°C, 5% CO2.

  • Cell Lysis and Signal Detection:

    • Add 30 µL of lysis buffer to each well and incubate according to the manufacturer's instructions.

    • Add the kinase detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for the assay plate to ensure data quality. A Z'-factor > 0.5 is considered acceptable for a robust assay.

References

Confirming Molecular Chirality: A Comparative Guide to Absolute Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional arrangement, or absolute configuration, is paramount. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of the absolute structure of a pharmaceutical candidate, such as 1,6-Naphthyridin-4-OL, is a critical step. While single-crystal X-ray crystallography has long been considered the gold standard, several powerful alternative techniques have emerged, offering solutions when suitable crystals cannot be obtained. This guide provides a detailed comparison of X-ray crystallography with key spectroscopic methods: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), supported by experimental considerations.

Comparison of Methods for Absolute Structure Determination

The choice of method for determining the absolute configuration of a chiral molecule depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of high-quality single crystals. The following table summarizes the key characteristics of X-ray crystallography, VCD, and ECD.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Analysis of diffraction patterns of X-rays by a single crystal, utilizing anomalous dispersion.[1][2][3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6][7]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[8][9]
Sample Requirement High-quality single crystal.[2][10]Solution (or neat liquid/oil).[11]Solution, requires a UV-Vis chromophore.[8]
Key Advantage Provides the complete 3D structure, including absolute configuration, with high precision.[10][12]Does not require crystallization; provides solution-state conformation.[11][13]Highly sensitive; can be used for very small sample quantities.
Limitations Growth of suitable single crystals can be a major bottleneck.[5][14]Requires quantum chemical calculations (DFT) for spectral interpretation and is less sensitive than ECD.[11][15]Limited to molecules with a chromophore; interpretation can be complex due to overlapping electronic transitions.[6][16]
Data Analysis Refinement of the crystal structure and calculation of the Flack parameter.[4][17]Comparison of the experimental VCD spectrum with the DFT-calculated spectrum of a known enantiomer.[5][15]Comparison of the experimental ECD spectrum with the TDDFT-calculated spectrum or application of empirical rules like the Exciton Chirality Method.[8][16]
Heavy Atom Requirement Presence of a heavy atom (e.g., S, Cl, Br) enhances the anomalous scattering signal, but modern techniques can determine the absolute configuration of light-atom molecules.[4][18]Not required. The signal depends on the vibrational modes of the entire molecule.[19]Not required. The signal depends on the electronic transitions of the chromophore.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining the absolute configuration using X-ray crystallography and the decision-making process when choosing between the different techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_result Result synthesis Synthesis & Purification of this compound crystallization Crystal Growth synthesis->crystallization crystal_selection Select Suitable Single Crystal crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction structure_solution Solve Crystal Structure xray_diffraction->structure_solution refinement Refine Structural Model structure_solution->refinement anomalous_dispersion Analyze Anomalous Dispersion Data (Flack Parameter) refinement->anomalous_dispersion abs_config Absolute Configuration Determined anomalous_dispersion->abs_config

Experimental workflow for absolute structure confirmation by X-ray crystallography.

method_selection start Chiral Molecule (e.g., this compound) crystal Single Crystal Available? start->crystal chromophore UV-Vis Chromophore Present? crystal->chromophore No xray X-ray Crystallography crystal->xray Yes vcd VCD Spectroscopy chromophore->vcd No ecd ECD Spectroscopy chromophore->ecd Yes nmr NMR (with chiral derivatizing agent) vcd->nmr

Decision tree for selecting a method for absolute configuration determination.

Detailed Experimental Protocols

X-ray Crystallography for Absolute Structure Confirmation

  • Crystal Growth : High-quality single crystals of the enantiomerically pure this compound are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension) and free of defects.[2]

  • Data Collection : A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots. To determine the absolute configuration, it is crucial to measure the intensities of Bijvoet pairs (reflections hkl and -h-k-l), as their differences arise from anomalous dispersion.[18][20]

  • Structure Solution and Refinement : The collected diffraction data are used to solve the crystal structure, yielding an initial model of the molecule's arrangement in the crystal lattice. This model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

  • Absolute Structure Determination : The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been assigned.[4][17] Conversely, a value near 1 suggests the inverted structure is correct.

Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation : A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[5]

  • Spectral Acquisition : The VCD and infrared (IR) spectra are recorded using a VCD spectrometer. The spectra are typically collected over a specific wavenumber range (e.g., 900-2000 cm⁻¹) at a resolution of 4-8 cm⁻¹.

  • Quantum Chemical Calculations : The three-dimensional structure of one enantiomer of this compound is modeled, and its conformational space is explored to identify the lowest energy conformers. The VCD and IR spectra for these conformers are then calculated using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment : The experimentally measured VCD spectrum is compared with the Boltzmann-averaged calculated spectrum.[11] A good agreement in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the molecule in solution.[15]

Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation : A dilute solution of the enantiomerically pure this compound is prepared in a transparent solvent. The concentration is adjusted to yield an optimal absorbance in the UV-Vis region.

  • Spectral Acquisition : The ECD and UV-Vis spectra are recorded on an ECD spectrometer over a wavelength range that encompasses the electronic transitions of the molecule's chromophores (typically 200-400 nm).[8]

  • Quantum Chemical Calculations : Similar to VCD, the low-energy conformers of one enantiomer are identified. The ECD spectrum for each conformer is then calculated using Time-Dependent Density Functional Theory (TDDFT).[8][21]

  • Spectral Comparison and Assignment : The experimental ECD spectrum is compared with the calculated, Boltzmann-averaged spectrum. The absolute configuration is assigned based on the correspondence between the experimental and calculated spectra. Alternatively, for molecules with multiple interacting chromophores, the Exciton Chirality Method can be applied to determine the absolute configuration from the signs of the Cotton effects.[16]

References

A Comparative Analysis of Novel 1,6-Naphthyridine Inhibitors and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the quest for more effective and targeted therapies is paramount. This guide provides a comprehensive comparison of novel 1,6-naphthyridine inhibitors against current standard-of-care drugs in three key cancer types: Hepatocellular Carcinoma (HCC), Non-Small Cell Lung Cancer (NSCLC), and Colorectal Cancer (CRC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy data, experimental protocols, and the underlying signaling pathways.

Executive Summary

Novel 1,6-naphthyridine derivatives have emerged as a promising class of small molecule inhibitors targeting various oncogenic drivers. This guide presents a comparative analysis of these inhibitors against established standard-of-care treatments:

  • Hepatocellular Carcinoma (FGFR4-positive): A novel 1,6-naphthyridin-2(1H)-one compound, A34 , is compared with the multi-kinase inhibitor Lenvatinib .

  • Non-Small Cell Lung Cancer (c-Met positive): A novel N-substituted-3-phenyl-1,6-naphthyridinone derivative, Compound 4r , is evaluated against the established c-Met inhibitor Crizotinib .

  • Colorectal Cancer (Wnt/β-catenin dysregulation): A 2,8-disubstituted-1,6-naphthyridine, Compound 51 , targeting CDK8/19, is compared with the multi-kinase inhibitor Regorafenib .

The following sections provide a detailed breakdown of the comparative efficacy, the experimental methodologies employed in these evaluations, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The in vivo efficacy of the novel 1,6-naphthyridine inhibitors and the standard-of-care drugs was evaluated in relevant xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: Hepatocellular Carcinoma (FGFR4-positive) - In Vivo Efficacy in Hep-3B Xenograft Model
TreatmentDosageTumor Growth Inhibition (TGI)Reference
A34 (1,6-Naphthyridine Inhibitor) 50 mg/kg, p.o., qd95%[1][2][3][4][5][6]
Lenvatinib (Standard of Care) 10 mg/kg, p.o., 5 days/weekSignificant tumor growth inhibition[7][8]
Table 2: Non-Small Cell Lung Cancer (c-Met positive) - In Vivo Efficacy
TreatmentCell Line XenograftDosageTumor Growth Inhibition (TGI)Reference
Compound 4r (1,6-Naphthyridine Inhibitor) U-87MG (Glioblastoma)45 mg/kg, p.o., qd93%[9]
Crizotinib (Standard of Care) NCI-H441 (NSCLC)Not specifiedInhibition of cell migration and invasion[10]

Note: A direct comparison in the same NSCLC xenograft model was not available in the reviewed literature. The data for Compound 4r is from a glioblastoma model, which also exhibits c-Met dysregulation.

Table 3: Colorectal Cancer - In Vivo Efficacy in SW620 Xenograft Model
TreatmentDosageOutcomeReference
Compound 51 (1,6-Naphthyridine Inhibitor) Oral dosingSustained inhibition of STAT1(SER727) phosphorylation[11][12][13]
Regorafenib (Standard of Care) Not specifiedAntiproliferative effects[14]

Note: Direct tumor growth inhibition percentages were not available for both compounds in the same study for a side-by-side comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cell Viability (MTT Assay)

The anti-proliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.

In Vivo Tumor Xenograft Studies

The in vivo anti-tumor efficacy of the compounds is evaluated using xenograft models in immunodeficient mice.

  • Cell Implantation: Human cancer cells (e.g., Hep-3B, NCI-H441, SW620) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: When the tumors reach a volume of 100-150 mm³, the mice are randomized into vehicle control and treatment groups.

  • Drug Administration: The test compounds and standard-of-care drugs are administered orally or via other appropriate routes at the specified dosages and schedules.

  • Tumor Measurement: Tumor volume is measured two to three times weekly using calipers, and calculated using the formula: (length × width²) / 2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Treated final tumor volume / Control final tumor volume)] × 100. Body weight and any signs of toxicity are also monitored.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to assess the effect of the inhibitors on key proteins within their respective signaling pathways.

  • Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-FGFR, p-Met, p-STAT1, and their total protein counterparts), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Naphthyridine_Inhibitor 1,6-Naphthyridine Inhibitor (A34) Naphthyridine_Inhibitor->FGFR4 Lenvatinib Lenvatinib Lenvatinib->FGFR4

Caption: FGFR4 Signaling Pathway in HCC.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Activates STAT3 STAT3 cMet->STAT3 Activates PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Cell_Functions Proliferation, Motility, Invasion, Survival AKT->Cell_Functions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Functions STAT3->Cell_Functions Naphthyridine_Inhibitor 1,6-Naphthyridine Inhibitor (4r) Naphthyridine_Inhibitor->cMet Crizotinib Crizotinib Crizotinib->cMet

Caption: c-Met Signaling Pathway in NSCLC.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DVL DVL Frizzled->DVL Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds and Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription CDK8_19 CDK8/19 TCF_LEF->CDK8_19 Recruits CDK8_19->Gene_Transcription Modulates Naphthyridine_Inhibitor 1,6-Naphthyridine Inhibitor (51) Naphthyridine_Inhibitor->CDK8_19 Regorafenib Regorafenib

Caption: Wnt/β-catenin Signaling in CRC.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (Hep-3B, NCI-H441, SW620) MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Western_Blot_vitro Western Blot (Target Inhibition) Cell_Culture->Western_Blot_vitro Animal_Model Xenograft Model (Nude Mice) Tumor_Implantation Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Treatment Drug Administration (Oral Gavage) Tumor_Implantation->Treatment Efficacy_Evaluation Tumor Growth Measurement Treatment->Efficacy_Evaluation PD_Analysis Pharmacodynamics (Western Blot on Tumors) Efficacy_Evaluation->PD_Analysis

Caption: General Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of 1,6-Naphthyridin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-Naphthyridin-4-ol was located. The following guidance is a synthesis of information from SDSs of structurally similar compounds, including other naphthyridinone derivatives. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator may be necessary.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the potential hazards associated with naphthyridinone derivatives, based on available data for similar compounds. This information should be used to inform your risk assessment for handling this compound.

Hazard ClassificationDescription
Acute Toxicity, Oral May be harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.
  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
  • Do not mix this waste with other incompatible waste streams.

2. Labeling:

  • Label the hazardous waste container with the following information:
  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The approximate concentration and quantity of the waste.
  • The date the waste was first added to the container.
  • The primary hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
  • The storage area should be cool and dry.

4. Disposal Request:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed professional waste disposal service.[3]
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Decontamination of Work Area:

  • After handling and packaging the waste, decontaminate the work area (e.g., fume hood surface, balance) with an appropriate solvent (such as ethanol or isopropanol) and then soap and water.
  • Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container as the this compound waste.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste (Solid, Liquid, Contaminated Materials) fume_hood->waste_generation waste_container Collect in a Labeled Hazardous Waste Container waste_generation->waste_container storage Store Securely in a Designated Area waste_container->storage disposal_request Request Disposal via Institutional EHS storage->disposal_request decontaminate Decontaminate Work Area and Equipment disposal_request->decontaminate end End of Procedure decontaminate->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,6-Naphthyridin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1,6-Naphthyridin-4-OL. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the essential PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety goggles with side-shields or a face shield.[1][2]Standard eyeglasses are not sufficient.[3] Goggles or a face shield should be worn whenever there is a risk of splashing.[3] An accessible eye wash station is mandatory.[1]
Hand Protection Chemical-resistant, powder-free gloves.[1][3]Nitrile or neoprene gloves are preferred.[2] The thickness of the glove is a factor in protection.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3]
Body Protection Impervious clothing, such as a disposable gown or a clean lab coat.[1][2]Gown cuffs should be tucked into gloves to ensure complete coverage.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4]If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][5] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]

Procedural Guidelines:

  • Avoid Contact: Do not allow the compound to come into contact with eyes, skin, or clothing.[4][6]

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Avoid breathing in dust, fumes, or vapors.[1][4]

  • Proper Attire: Wear the full complement of recommended PPE at all times.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

Storage:

  • Store in a cool, dry, and well-ventilated location.[4][5]

  • Keep containers tightly closed to prevent contamination and exposure.[4][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Protocol: Chemical Spill Management

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow

Spill Response Steps:

  • Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel and the laboratory supervisor.[4]

  • Secure the Area: Prevent entry to the spill location.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material.[1]

  • Collection: Carefully sweep or scoop the contained material into a designated, labeled waste container.[4] Avoid generating dust.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials and waste in accordance with local, state, and federal regulations.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use only designated, properly labeled containers for chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted.

  • Regulatory Compliance: Adhere to all institutional and governmental regulations for the disposal of hazardous chemical waste. Do not flush down the drain or dispose of in regular trash.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridin-4-OL
Reactant of Route 2
1,6-Naphthyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.